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  • Product: n-(2-Oxo-2-phenylethyl)benzamide
  • CAS: 4190-14-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(2-Oxo-2-phenylethyl)benzamide via Schotten-Baumann Acylation

Abstract This technical guide provides a comprehensive overview of the synthesis of N-(2-Oxo-2-phenylethyl)benzamide, a valuable amide compound, through the N-acylation of 2-aminoacetophenone hydrochloride with benzoyl c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Oxo-2-phenylethyl)benzamide, a valuable amide compound, through the N-acylation of 2-aminoacetophenone hydrochloride with benzoyl chloride. The document details the underlying reaction mechanism, the rationale for experimental design, a robust, step-by-step laboratory protocol, and methods for product characterization. Employing the principles of the Schotten-Baumann reaction, this guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a reliable and reproducible synthesis. Safety protocols, quantitative data, and troubleshooting advice are integrated to create a self-validating experimental framework.

Introduction

N-(2-Oxo-2-phenylethyl)benzamide (CAS No. 4190-14-1) is a bifunctional molecule containing both a ketone and an amide moiety.[1][2] This structural motif makes it a useful intermediate in the synthesis of more complex heterocyclic compounds and a building block in medicinal chemistry. The most direct and efficient synthetic route to this compound is the acylation of a primary amine, 2-aminoacetophenone, with an acid chloride, benzoyl chloride.

This synthesis is a classic example of the Schotten-Baumann reaction, a widely used method for forming amides from amines and acid chlorides.[3] The reaction is typically performed under biphasic conditions with an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3][4][5] This guide will elucidate this specific transformation, providing the theoretical grounding and practical steps necessary for its successful execution in a laboratory setting.

Reaction Mechanism and Theoretical Considerations

The Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, the Schotten-Baumann reaction is a robust method for acylating amines and alcohols.[3][4] Its key feature is the use of a two-phase solvent system (typically an organic solvent and water) and an added base.[3][6] The base, present in the aqueous phase, serves to neutralize the acidic byproduct (HCl in this case), preventing the protonation of the unreacted amine nucleophile and thereby maintaining its reactivity.[5] This allows the reaction to proceed to a high yield, even with less reactive amines.

Detailed Mechanism of N-acylation

The formation of N-(2-Oxo-2-phenylethyl)benzamide proceeds via a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:

  • Neutralization of Amine Salt: The starting material, 2-aminoacetophenone, is often supplied as its hydrochloride salt for improved stability. The added base (e.g., Sodium Hydroxide) deprotonates the ammonium salt to liberate the free, nucleophilic primary amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free 2-aminoacetophenone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate.[4][7]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is deprotonated by the base to yield the final, neutral N-(2-Oxo-2-phenylethyl)benzamide product and water. The base also neutralizes the expelled chloride, which forms HCl, to produce NaCl and water.

// Invisible edges for alignment edge [style=invis]; amine -> benzoyl_chloride; } .dot Caption: Mechanism of Nucleophilic Acyl Substitution.

Rationale for Experimental Choices
  • Acylating Agent: Benzoyl chloride is an ideal acylating agent due to the high electrophilicity of its carbonyl carbon, which is activated by the electron-withdrawing chloride atom.

  • Base: An inorganic base like sodium hydroxide (NaOH) is cost-effective and highly efficient at neutralizing the HCl byproduct. Its use in an aqueous layer creates the classic Schotten-Baumann biphasic system, which can simplify work-up.[4]

  • Solvent System: A biphasic system of dichloromethane (DCM) and water is employed. DCM is an excellent organic solvent that dissolves the reactants and the final product while being immiscible with the aqueous base solution.[3]

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) by adding the benzoyl chloride dropwise. This is crucial for controlling the exothermic reaction and minimizing side reactions, such as the hydrolysis of benzoyl chloride by the aqueous base.[8]

Experimental Protocol

Materials and Equipment
Reagents & Solvents Equipment
2-Aminoacetophenone hydrochlorideRound-bottom flask (250 mL)
Benzoyl chlorideMagnetic stirrer and stir bar
Sodium hydroxide (NaOH)Dropping funnel
Dichloromethane (DCM)Ice bath
Deionized waterSeparatory funnel (500 mL)
Hydrochloric acid (1 M)Büchner funnel and filter flask
Saturated sodium bicarbonate solutionRotary evaporator
Brine (saturated NaCl solution)Beakers and Erlenmeyer flasks
Anhydrous magnesium sulfate (MgSO₄)pH paper or pH meter
Ethanol (for recrystallization)Melting point apparatus
Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[9][10] An eyewash station and safety shower should be readily accessible.[10]

  • Benzoyl Chloride: Corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tears).[11][12] It is highly reactive with water and moisture. Handle with extreme care, avoiding inhalation of vapors and any skin contact.[11]

  • 2-Aminoacetophenone Hydrochloride: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10] Avoid creating dust.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-aminoacetophenone hydrochloride (5.15 g, 30.0 mmol) in 50 mL of deionized water. In a separate beaker, prepare a solution of sodium hydroxide (2.64 g, 66.0 mmol) in 30 mL of deionized water and cool it in an ice bath.

  • Reaction Setup: Add 50 mL of dichloromethane (DCM) to the flask containing the 2-aminoacetophenone solution. Place the flask in an ice bath and begin vigorous stirring with a magnetic stirrer to ensure good mixing between the two phases.

  • Basification: Slowly add the cold sodium hydroxide solution to the reaction mixture. The free 2-aminoacetophenone will be liberated from its salt and partition into the organic DCM layer.

  • Addition of Acylating Agent: Add benzoyl chloride (4.64 g, 3.9 mL, 33.0 mmol) dropwise to the cold, vigorously stirred biphasic mixture over 15-20 minutes using a dropping funnel. A white precipitate (the product) should begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-2 hours to ensure the reaction goes to completion.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The starting amine spot should disappear and be replaced by a new, less polar product spot.

G start Start dissolve 1. Dissolve Amine Salt (in H₂O/DCM) start->dissolve cool 2. Cool to 0-5 °C (Ice Bath) dissolve->cool basify 3. Add NaOH Solution cool->basify add_benzoyl 4. Add Benzoyl Chloride (Dropwise) basify->add_benzoyl react 5. Stir at Room Temp (1-2 hours) add_benzoyl->react separate 6. Separate Organic Layer react->separate wash_acid 7. Wash with 1 M HCl separate->wash_acid wash_bicarb 8. Wash with Sat. NaHCO₃ wash_acid->wash_bicarb wash_brine 9. Wash with Brine wash_bicarb->wash_brine dry 10. Dry over MgSO₄ wash_brine->dry evaporate 11. Evaporate Solvent dry->evaporate recrystallize 12. Recrystallize (from Ethanol) evaporate->recrystallize end End: Pure Product recrystallize->end

Work-up and Purification
  • Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove any unreacted amine).

    • 50 mL of saturated NaHCO₃ solution (to remove any unreacted benzoyl chloride and benzoic acid).

    • 50 mL of brine (to remove residual water).

  • Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization and Data Analysis

Physical Properties
  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₅H₁₃NO₂[1]

  • Molecular Weight: 239.27 g/mol .[1]

  • Melting Point: The expected melting point is approximately 125 °C.[2] A sharp melting point range close to the literature value is indicative of high purity.

Spectroscopic Analysis
  • FTIR (KBr, cm⁻¹): Expected characteristic peaks include: ~3300 (N-H stretch of the amide), ~1685 (C=O stretch of the ketone), ~1650 (C=O stretch of the amide, Amide I band), ~1580 (N-H bend, Amide II band), and aromatic C-H and C=C stretches.

  • ¹H NMR (CDCl₃, δ ppm): Expected signals include: a singlet for the methylene protons (-CH₂-) around 4.9 ppm, a broad singlet for the amide proton (N-H) around 7.0 ppm, and a series of multiplets for the 10 aromatic protons between 7.4-8.1 ppm.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 239. Key fragmentation patterns may include peaks at m/z = 105 (benzoyl cation, [C₆H₅CO]⁺) and m/z = 134 (phenacyl amine fragment).

Quantitative Data Summary

The following table summarizes the quantitative aspects of the protocol described above.

Parameter2-Aminoacetophenone HClBenzoyl ChlorideSodium HydroxideN-(2-Oxo-2-phenylethyl)benzamide
Molecular Weight ( g/mol ) 171.62140.5740.00239.27
Amount Used (g) 5.154.642.64-
Amount Used (mmol) 30.033.066.0-
Molar Equivalents 1.01.12.2-
Role Starting MaterialAcylating AgentBaseProduct
Theoretical Yield (g) ---7.18
Expected Actual Yield ---80-90% (5.74 - 6.46 g)

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Inefficient stirring, leading to poor mixing of the phases.

    • Solution: Ensure vigorous, high-speed stirring throughout the reaction.

    • Cause: Hydrolysis of benzoyl chloride due to too rapid addition or elevated temperature.

    • Solution: Maintain a low temperature (0-5 °C) during the dropwise addition of benzoyl chloride.

  • Product Contaminated with Benzoic Acid:

    • Cause: Incomplete removal of hydrolyzed benzoyl chloride during work-up.

    • Solution: Ensure a thorough wash with saturated sodium bicarbonate solution. The purity can be checked by melting point; benzoic acid will depress and broaden the range.

  • Oily Product Instead of Solid:

    • Cause: Presence of impurities.

    • Solution: Ensure a thorough work-up and perform a careful recrystallization. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Conclusion

The synthesis of N-(2-Oxo-2-phenylethyl)benzamide from benzoyl chloride and 2-aminoacetophenone hydrochloride via the Schotten-Baumann reaction is a highly efficient and reliable method. By carefully controlling reaction conditions, particularly temperature and mixing, and performing a systematic work-up and purification, the target compound can be obtained in high yield and purity. The protocol and insights provided in this guide serve as a robust framework for researchers and professionals engaged in synthetic organic and medicinal chemistry.

References

  • Grokipedia. Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • ChemicalBook. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE synthesis.
  • Wikipedia. Schotten–Baumann reaction.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation.
  • Spectrum Chemical. (2021). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzoyl chloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Aminoacetophenone.
  • Penta chemicals. (2025). Benzoyl chloride Safety Data Sheet.
  • CymitQuimica. Benzoyl chloride Safety Data Sheet.
  • Benchchem. (2025). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • International Journal of Current Research. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS.
  • ChemicalBook. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1.
  • ChemBK. N-(2-phenylethyl)benzamide.

Sources

Exploratory

An In-Depth Technical Guide to N-(2-Oxo-2-phenylethyl)benzamide: Chemical Properties, Structure, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Oxo-2-phenylethyl)benzamide is a chemical entity belonging to the expansive class of benzamide derivatives. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Oxo-2-phenylethyl)benzamide is a chemical entity belonging to the expansive class of benzamide derivatives. This guide provides a comprehensive technical overview of its core chemical and structural properties. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this document synthesizes foundational knowledge of its constituent functional groups, predicted properties based on analogous structures, and outlines detailed protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its synthesis, structural elucidation, and potential areas of scientific investigation.

Introduction

Benzamides are a significant class of organic compounds characterized by a carboxamide group attached to a benzene ring. This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, and enzyme inhibitory properties. N-(2-Oxo-2-phenylethyl)benzamide, with its unique combination of a benzamide moiety and a phenacyl group, presents an interesting scaffold for chemical and biological exploration. This guide aims to provide a detailed understanding of its chemical nature, structure, and the experimental methodologies required for its study.

Chemical Structure and Core Properties

N-(2-Oxo-2-phenylethyl)benzamide possesses a well-defined molecular architecture that dictates its chemical behavior and potential interactions.

Molecular Identification
PropertyValueSource
CAS Number 4190-14-1[1][2]
Molecular Formula C₁₅H₁₃NO₂[1][2]
Molecular Weight 239.27 g/mol [1][2]
Structural Representation

The structure of N-(2-Oxo-2-phenylethyl)benzamide is characterized by a central amide linkage connecting a benzoyl group and a 2-oxo-2-phenylethyl group.

Caption: Chemical structure of N-(2-Oxo-2-phenylethyl)benzamide.

Physicochemical Properties (Predicted and Inferred)

While specific experimental data for N-(2-Oxo-2-phenylethyl)benzamide is limited, its properties can be inferred from the behavior of its constituent functional groups and similar compounds.

  • Melting Point: Solid at room temperature. The melting point is expected to be relatively high due to the presence of aromatic rings and the amide group, which can participate in intermolecular hydrogen bonding. For comparison, the related compound N-(1-phenylethyl)benzamide has a melting point of 108-110 °C.[3]

  • Solubility: Expected to have low solubility in water due to its predominantly nonpolar aromatic structure. It is likely to be soluble in common organic solvents such as dichloromethane, chloroform, and ethanol, similar to other benzamide derivatives.[4]

  • Appearance: Likely a white to off-white crystalline solid.

Synthesis and Purification

The primary synthetic route to N-(2-Oxo-2-phenylethyl)benzamide involves the acylation of an amine with a benzoyl derivative.

Synthetic Pathway

The most common synthesis involves the reaction of 2-aminoacetophenone with benzoyl chloride.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2-Aminoacetophenone 2-Aminoacetophenone N-(2-Oxo-2-phenylethyl)benzamide N-(2-Oxo-2-phenylethyl)benzamide 2-Aminoacetophenone->N-(2-Oxo-2-phenylethyl)benzamide Acylation Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->N-(2-Oxo-2-phenylethyl)benzamide

Caption: General synthetic scheme for N-(2-Oxo-2-phenylethyl)benzamide.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize N-(2-Oxo-2-phenylethyl)benzamide from 2-aminoacetophenone and benzoyl chloride.

Materials:

  • 2-Aminoacetophenone

  • Benzoyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Dissolve 2-aminoacetophenone and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-Oxo-2-phenylethyl)benzamide.

Rationale: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The aqueous workup removes unreacted starting materials and byproducts. Recrystallization is a standard technique for purifying solid organic compounds.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amide proton.

  • Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.5 ppm.

  • Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the amide proton) typically in the range of δ 4.0-5.0 ppm.

  • Amide Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region (δ 160-200 ppm), one for the amide carbonyl and one for the ketone carbonyl.

  • Aromatic Carbons (Ar-C): Multiple signals in the range of δ 120-140 ppm.

  • Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Absorption (cm⁻¹)
N-H Stretch (Amide) 3300-3500
C=O Stretch (Ketone) 1680-1700
C=O Stretch (Amide I) 1630-1680
N-H Bend (Amide II) 1510-1570
C-N Stretch 1200-1350
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1450-1600
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Molecular Ion Peak (M⁺): Expected at m/z = 239.

  • Key Fragmentation: Fragmentation is likely to occur at the bonds adjacent to the carbonyl groups and the amide linkage, leading to characteristic fragment ions.

Potential Biological Activities and Research Directions

While no specific biological activities have been reported for N-(2-Oxo-2-phenylethyl)benzamide, the broader class of benzamides is known for a range of pharmacological effects. This suggests potential avenues for future research.

Inferred Areas of Interest
  • Anticonvulsant Activity: Many benzamide derivatives have been investigated for their potential to treat seizures.

  • Anti-inflammatory Effects: The benzamide scaffold is present in some anti-inflammatory drugs.

  • Enzyme Inhibition: The functional groups within the molecule could interact with the active sites of various enzymes, making it a candidate for enzyme inhibition studies.

Proposed Experimental Workflow for Biological Screening

Biological_Screening_Workflow Compound_Synthesis Synthesis & Purification of N-(2-Oxo-2-phenylethyl)benzamide In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on various cell lines) In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., COX, Lipoxygenase) In_Vitro_Screening->Enzyme_Inhibition_Assay Anticonvulsant_Screening In Vitro Anticonvulsant Models In_Vitro_Screening->Anticonvulsant_Screening Hit_Identification Hit Identification & Lead Optimization Cytotoxicity_Assay->Hit_Identification Enzyme_Inhibition_Assay->Hit_Identification Anticonvulsant_Screening->Hit_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Hit_Identification->In_Vivo_Studies

Caption: A proposed workflow for the initial biological evaluation of N-(2-Oxo-2-phenylethyl)benzamide.

Conclusion

N-(2-Oxo-2-phenylethyl)benzamide is a molecule with a straightforward synthesis and a structure that suggests potential for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known properties, a detailed protocol for its synthesis, and a predictive analysis of its spectroscopic characteristics. While specific experimental data remains to be fully elucidated in the public domain, the information and protocols presented here offer a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this intriguing benzamide derivative.

References

  • ChemBK. N-(1-phenylethyl)benzamide. [Link]

  • ChemBK. N-(2-phenylethyl)benzamide. [Link]

Sources

Foundational

An In-depth Technical Guide to N-(2-Oxo-2-phenylethyl)benzamide

This guide provides a comprehensive technical overview of N-(2-Oxo-2-phenylethyl)benzamide, a molecule of interest within the broader class of benzamide derivatives. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(2-Oxo-2-phenylethyl)benzamide, a molecule of interest within the broader class of benzamide derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential biological significance.

Core Molecular Attributes

N-(2-Oxo-2-phenylethyl)benzamide is a chemical compound with the systematic IUPAC name N-(2-oxo-2-phenylethyl)benzamide. It is also known by synonyms such as N-Phenacylbenzamide.[1] The fundamental properties of this molecule are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₃NO₂[2][3]
Molecular Weight 239.27 g/mol [2][3]
CAS Number 4190-14-1[2][3]
Melting Point 125 °C[4]
Boiling Point 478.9 ± 28.0 °C (Predicted)[4]
Density 1.163 ± 0.06 g/cm³ (Predicted)[4]

Synthesis and Mechanism

The primary route for the synthesis of N-(2-Oxo-2-phenylethyl)benzamide involves the acylation of 2-aminoacetophenone with benzoyl chloride.[2][3] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 2-aminoacetophenone attacks the carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A base, often a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes a proton from the nitrogen atom, yielding the final N-(2-Oxo-2-phenylethyl)benzamide product and a salt (e.g., triethylammonium chloride). The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Synthesis of N-(2-Oxo-2-phenylethyl)benzamide cluster_reactants Reactants cluster_process Process cluster_products Products 2-Aminoacetophenone 2-Aminoacetophenone Nucleophilic_Acyl_Substitution Nucleophilic Acyl Substitution 2-Aminoacetophenone->Nucleophilic_Acyl_Substitution Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Nucleophilic_Acyl_Substitution Target_Molecule N-(2-Oxo-2-phenylethyl)benzamide Nucleophilic_Acyl_Substitution->Target_Molecule Byproduct HCl (neutralized) Nucleophilic_Acyl_Substitution->Byproduct caption General Synthesis Workflow

General Synthesis Workflow
Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminoacetophenone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution.

  • Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1 to 1.1 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride) is typically observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical for validating its identity and purity. While specific spectra for N-(2-Oxo-2-phenylethyl)benzamide are not widely published, the expected spectral features are outlined below based on its chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amide (N-H) proton. The aromatic region will likely be complex due to overlapping signals.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the two carbonyl carbons (one for the ketone and one for the amide), the methylene carbon, and the aromatic carbons.

  • FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the amide (Amide I band), and C=O stretching of the ketone. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239.27 g/mol ).

Biological Activity and Potential Applications

The benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of benzamide have demonstrated a variety of therapeutic effects, including antiemetic, antipsychotic, and gastroprokinetic activities.

While specific biological studies on N-(2-Oxo-2-phenylethyl)benzamide are limited in publicly available literature, research on analogous structures suggests potential areas of investigation:

  • Anticonvulsant Activity: Numerous studies have explored the anticonvulsant properties of benzamide and acetamide derivatives. The presence of an aromatic ring and an amide linkage are often considered important pharmacophoric features for this activity.

  • Antitumor Activity: Certain N-substituted benzamide derivatives have been investigated as potential antitumor agents. For example, some N-2-(phenylamino) benzamide derivatives have been identified as novel anti-glioblastoma agents.

It is important to note that these are potential areas of interest based on the activity of structurally related compounds. Rigorous biological evaluation of N-(2-Oxo-2-phenylethyl)benzamide is required to determine its specific pharmacological profile.

Safety and Handling

Based on available safety data sheets, N-(2-Oxo-2-phenylethyl)benzamide is classified as harmful if swallowed and causes serious eye irritation.[2]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • If Swallowed: Rinse mouth and seek medical attention.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

N-(2-Oxo-2-phenylethyl)benzamide is a benzamide derivative with a well-defined chemical structure and accessible synthetic routes. While specific data on its biological activity and spectroscopic characterization are not extensively documented, its structural motifs suggest that it could be a valuable compound for further investigation in medicinal chemistry, particularly in the areas of anticonvulsant and antitumor drug discovery. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this and related compounds.

References

  • Chemsrc. phenylethanolamine | CAS#:7568-93-6. [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Link]

  • ChemWhat. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE CAS#: 4190-14-1. [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of N-(2-Oxo-2-phenylethyl)benzamide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-(2-Oxo-2-phenylethyl)benzamide (CAS 4190-14-1), also known as α-benzamidoacetophenone. In the absence of a complete,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-(2-Oxo-2-phenylethyl)benzamide (CAS 4190-14-1), also known as α-benzamidoacetophenone. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral features. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction to N-(2-Oxo-2-phenylethyl)benzamide

N-(2-Oxo-2-phenylethyl)benzamide is a chemical compound with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol .[1] It incorporates both an amide and a ketone functional group, making it a valuable scaffold in synthetic chemistry. The structure consists of a benzamide moiety linked through its nitrogen atom to the α-carbon of an acetophenone core.

The synthesis of this compound can be achieved through the reaction of 2-aminoacetophenone with benzoyl chloride.[1] Given this synthetic route, a comprehensive spectroscopic analysis is crucial to confirm the final structure, assess purity, and identify any potential side products or unreacted starting materials.

This guide will systematically predict and explain the characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a foundational framework for the empirical analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for N-(2-Oxo-2-phenylethyl)benzamide.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene protons, and the amide proton. The electron-withdrawing nature of the adjacent carbonyl groups will significantly influence the chemical shifts of the methylene and amide protons, causing them to appear further downfield.

Typical Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

The predicted chemical shifts, multiplicities, and integrations are summarized in the table below, with assignments corresponding to the numbered structure in the diagram.

Caption: Molecular structure of N-(2-Oxo-2-phenylethyl)benzamide with atom numbering for NMR assignments.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-N (Amide)8.2 - 8.8Triplet (t)1HThe amide proton is coupled to the two methylene protons. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.
H-17, H-21 (Aromatic)7.9 - 8.1Multiplet (m) or Doublet of doublets (dd)2HThese protons are ortho to the ketone carbonyl group, which is strongly electron-withdrawing, causing a significant downfield shift.
H-9, H-13 (Aromatic)7.8 - 7.9Multiplet (m) or Doublet of doublets (dd)2HThese protons are ortho to the amide carbonyl group, leading to a downfield shift.
H-10, H-11, H-12 (Aromatic)7.4 - 7.6Multiplet (m)3HProtons on the benzamide ring, meta and para to the carbonyl group.
H-18, H-19, H-20 (Aromatic)7.4 - 7.7Multiplet (m)3HProtons on the phenacyl ring, meta and para to the carbonyl group.
H-14 (Methylene)4.8 - 5.0Doublet (d)2HThese protons are deshielded by both the adjacent nitrogen and the ketone carbonyl group. They are coupled to the amide proton, resulting in a doublet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by two signals in the carbonyl region, one for the ketone and one for the amide. The methylene carbon will appear in the aliphatic region, while the remaining signals will be in the aromatic region.

Typical Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation: Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time and more scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the FID, followed by phasing of the spectrum.

Carbon Assignment Predicted δ (ppm) Rationale
C-15 (Ketone C=O)195 - 198The ketone carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift.
C-7 (Amide C=O)167 - 170The amide carbonyl carbon is also deshielded but typically appears slightly upfield compared to a ketone.
C-8, C-16 (Quaternary Ar-C)133 - 138The ipso-carbons attached to the carbonyl groups.
C-9 to C-13 (Aromatic CH)127 - 133Aromatic carbons of the benzamide ring.
C-17 to C-21 (Aromatic CH)128 - 134Aromatic carbons of the phenacyl ring.
C-14 (Methylene CH₂)45 - 50The aliphatic methylene carbon, shifted downfield due to the adjacent nitrogen and ketone.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of N-(2-Oxo-2-phenylethyl)benzamide will be dominated by absorptions from the N-H and C=O bonds.

Typical Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300N-H StretchSecondary Amide (N-H)
3100 - 3000C-H StretchAromatic (sp² C-H)
~1685C=O StretchKetone (Ar-C=O)
~1660C=O Stretch (Amide I band)Secondary Amide (C=O)
~1580 & ~1480C=C StretchAromatic Rings
~1540N-H Bend (Amide II band)Secondary Amide (N-H)

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature for this molecule. The ketone carbonyl is expected to appear at a higher wavenumber than the amide carbonyl due to the latter's resonance delocalization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Typical Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a very small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for causing fragmentation. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.

  • Instrumentation: Use a mass spectrometer (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Molecular Ion (M⁺): The molecular weight is 239.27. Therefore, the molecular ion peak [M]⁺ should be observed at m/z = 239 . In ESI, the protonated molecule [M+H]⁺ at m/z = 240 would be prominent.

  • Key Fragmentation Pathways:

    • Benzoyl Cation (m/z = 105): A very common and often base peak in molecules containing a benzoyl group is the formation of the benzoyl cation (C₆H₅CO⁺). This results from cleavage of the C-C bond between the ketone carbonyl and the methylene group.

    • Phenacyl Cation (m/z = 119): Cleavage of the amide C-N bond can lead to the formation of a phenacyl-containing fragment.

    • Loss of the Phenacyl Group (m/z = 120): Cleavage of the N-C bond can result in a fragment corresponding to benzamide radical cation.

    • Tropylium Ion (m/z = 91): The benzyl fragment (C₇H₇⁺) is a common fragment from the phenacyl portion of the molecule.

    • Phenyl Cation (m/z = 77): Loss of CO from the benzoyl cation results in the phenyl cation (C₆H₅⁺).

G cluster_workflow Spectroscopic Characterization Workflow start Sample of N-(2-Oxo-2-phenylethyl)benzamide nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structure Elucidation & Purity Assessment nmr->structure Provides C-H framework ir->structure Identifies functional groups (C=O, N-H) ms->structure Confirms molecular weight and fragmentation

Caption: A typical workflow for the comprehensive spectroscopic analysis of a synthesized compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and self-validating system for the structural confirmation of N-(2-Oxo-2-phenylethyl)benzamide. This guide outlines the predicted key spectroscopic features based on fundamental principles and data from analogous structures. The ¹H and ¹³C NMR spectra are expected to reveal the detailed carbon-hydrogen framework, IR spectroscopy should confirm the presence of the critical amide and ketone functional groups through their distinct carbonyl stretches, and mass spectrometry will verify the molecular weight and provide insight into the molecule's fragmentation patterns. These predicted data serve as a robust reference for any scientist undertaking the synthesis and characterization of this compound.

References

  • Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. National Center for Biotechnology Information. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Solubility of n-(2-Oxo-2-phenylethyl)benzamide in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of n-(2-Oxo-2-phenylethyl)benzamide. While extensive quantitative solubility data for this specific compou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of n-(2-Oxo-2-phenylethyl)benzamide. While extensive quantitative solubility data for this specific compound is not widely published, this document elucidates the core chemical principles governing its solubility based on its molecular structure. It offers a systematic approach to predicting solubility behavior and presents a detailed, field-proven experimental protocol for accurate quantitative determination. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in drug development, process chemistry, and analytical method development.

Introduction and Physicochemical Profile

n-(2-Oxo-2-phenylethyl)benzamide is a complex organic molecule incorporating several key functional groups that dictate its physical and chemical properties, including solubility. Understanding its structure is paramount to predicting its behavior in various solvent systems.

Molecular Structure: C₁₅H₁₃NO₂ Molecular Weight: 239.27 g/mol [1]

Key structural features influencing solubility:

  • Amide Group (-CONH-): A polar functional group capable of both hydrogen bond donation (from the N-H) and acceptance (at the C=O). This feature promotes interaction with polar solvents.[2]

  • Ketone Group (C=O): Another polar, hydrogen bond accepting site, further enhancing affinity for polar solvents.

  • Two Phenyl Rings: These large, nonpolar aromatic rings contribute significantly to the molecule's lipophilicity, favoring solubility in nonpolar or moderately polar solvents.[2]

  • Methylene Bridge (-CH₂-): A nonpolar linker separating the polar amide and ketone functionalities.

The molecule's overall solubility is a result of the interplay between its polar (amide, ketone) and nonpolar (phenyl rings, methylene bridge) regions. This amphiphilic nature suggests it will not be extremely soluble in either highly polar or strictly nonpolar solvents, but will likely exhibit moderate solubility in solvents of intermediate polarity.

Theoretical Framework: Predicting Solubility

The foundational principle governing solubility is that "like dissolves like".[3][4][5] This means substances with similar intermolecular forces and polarity tend to be miscible.[4][6] To predict the solubility of n-(2-Oxo-2-phenylethyl)benzamide, we must consider the nature of the solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They will interact strongly with the amide and ketone groups of the solute. However, the large nonpolar phenyl rings may limit overall solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them effectively.[7] They can solvate the polar regions of the molecule well. Amides, in particular, can form strong intermolecular hydrogen bonds with proton-accepting compounds like DMSO.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. They will favorably interact with the phenyl rings but will poorly solvate the polar amide and ketone groups, likely resulting in low solubility.

Based on this analysis, we can make qualitative predictions for solubility across a solvent spectrum.

Table 1: Predicted Qualitative Solubility of n-(2-Oxo-2-phenylethyl)benzamide

Solvent ClassExample SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Nonpolar Toluene, HexaneVan der Waals ForcesLow to InsolublePoor solvation of polar amide and ketone groups.
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Dipole-Dipole, Van der WaalsModerate to SolubleBalances interactions with both polar and nonpolar regions of the molecule.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Dipole-Dipole, H-bond AcceptorSolubleStrong interactions with the polar functional groups.
Polar Protic Ethanol, MethanolHydrogen Bonding, Dipole-DipoleModerate to SolubleStrong H-bonding is favorable, but offset by the large nonpolar regions.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[8][9]

Rationale for Method Selection

The shake-flask method ensures that the solvent becomes fully saturated with the solute, reaching a true thermodynamic equilibrium.[8] This is achieved by agitating an excess of the solid compound in the solvent for an extended period, allowing the dissolution process to reach a steady state. Subsequent analysis of the clear, saturated supernatant provides the solubility value at that specific temperature.

dot

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of n-(2-Oxo-2-phenylethyl)benzamide in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • n-(2-Oxo-2-phenylethyl)benzamide (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation: Add an excess amount of solid n-(2-Oxo-2-phenylethyl)benzamide to a series of vials (perform in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[11][12]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. To ensure complete removal of solid particles, either centrifuge the vials or filter the supernatant using a syringe filter chemically compatible with the solvent.[10]

  • Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration.

Analytical Quantification: UV-Vis Spectrophotometry

Causality: UV-Vis spectrophotometry is a suitable technique for quantifying n-(2-Oxo-2-phenylethyl)benzamide because its aromatic rings result in strong absorbance in the UV range (typically 200-300 nm).[13] The method is rapid, accessible, and adheres to the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.[13]

Protocol:

  • Wavelength Scan: Prepare a dilute solution of the compound and scan across the UV range to determine the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max.

  • Data Plotting: Plot absorbance versus concentration to generate a calibration curve. The plot should be linear with a correlation coefficient (R²) > 0.99.

  • Sample Analysis: Measure the absorbance of the diluted samples from the solubility experiment and use the calibration curve's linear regression equation to calculate their concentration.

  • Solubility Calculation: Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.

dot

Caption: Intermolecular forces governing solubility.

Conclusion

This guide establishes a robust framework for approaching the solubility of n-(2-Oxo-2-phenylethyl)benzamide. By integrating theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can confidently generate the accurate solubility data essential for informed decision-making in pharmaceutical development and chemical research. The principles and methodologies described herein are broadly applicable for characterizing the solubility of other complex organic molecules.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Meyder, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

  • Gervasio, G., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

  • Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • Attia, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • Proprep. (n.d.). Explain the principle like dissolves like in the context of solubility and chemistry. Retrieved from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: N-phenylbenzamide. Retrieved from [Link]

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  • Journal of Pharmaceutical and Biomedical Analysis. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Hendry, W. (2021). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxy-2-phenylethyl)benzamide. Retrieved from [Link]

  • Analytical Chemistry. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Test Procedure Guide. Retrieved from [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

  • YouTube. (2017). Qual Lab Solubility Testing. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Hydroxy-n-(2-phenylethyl)benzamide. Retrieved from [Link]

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  • PubChem. (n.d.). Compound 2-fluoro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazinyl]ethyl}benzamide. Retrieved from [Link]

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Exploratory

A Technical Guide to the Crystal Structure Analysis of N-(2-Oxo-2-phenylethyl)benzamide

Abstract This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of the title compound, N-(2-Oxo-2-phenylethyl)benzamide. Inten...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of the title compound, N-(2-Oxo-2-phenylethyl)benzamide. Intended for researchers, scientists, and professionals in drug development, this document details the entire workflow from synthesis and crystallization to data acquisition, structure solution, refinement, and in-depth structural analysis. The causality behind experimental choices is explained, protocols are presented as self-validating systems, and all claims are supported by authoritative references. The guide emphasizes the critical role of understanding molecular geometry, intermolecular interactions, and crystal packing in elucidating the structure-property relationships vital for pharmaceutical sciences.

Introduction: The Significance of Structural Analysis

N-(2-Oxo-2-phenylethyl)benzamide is an organic compound featuring both amide and ketone functionalities, making it a molecule of interest in medicinal chemistry and materials science. The three-dimensional arrangement of atoms within its crystal lattice dictates many of its crucial physicochemical properties, including solubility, stability, melting point, and bioavailability. Therefore, a precise and accurate determination of its crystal structure is a prerequisite for rational drug design and the development of new materials.[1][2]

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for unambiguously determining the three-dimensional structure of molecules.[3][4] This technique provides precise atomic coordinates, from which molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern crystal packing can be derived.[5][6] Understanding these features at the atomic level is fundamental to the field of crystal engineering, which aims to design solids with desired properties.[5][7]

This guide will walk through the complete process of a crystal structure analysis for N-(2-Oxo-2-phenylethyl)benzamide, serving as a technical reference for executing and interpreting such an investigation.

Synthesis and Single-Crystal Growth

The foundational step in any crystallographic study is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis

N-(2-Oxo-2-phenylethyl)benzamide (C₁₅H₁₃NO₂) can be synthesized via the acylation of 2-amino-1-phenylethan-1-one with benzoyl chloride.[8] A typical laboratory-scale synthesis involves dissolving the amine precursor in a suitable solvent and reacting it with benzoyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Protocol: Single Crystal Growth by Slow Evaporation

The quality of the diffraction data is directly dependent on the quality of the crystal.[4] The goal is to produce a single crystal of adequate size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice, free from significant defects. Slow evaporation is a common and effective technique for small organic molecules.[2]

Rationale: This method works by gradually increasing the concentration of the solute past its saturation point in a controlled manner, which encourages the slow, ordered aggregation of molecules into a crystalline lattice rather than rapid precipitation into an amorphous solid or microcrystalline powder. The choice of solvent is critical; an ideal solvent dissolves the compound moderately well and has a suitable vapor pressure for evaporation over several days.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of N-(2-Oxo-2-phenylethyl)benzamide in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and binary mixtures). A good starting point is a solvent system where the compound is soluble upon gentle heating but less soluble at room temperature. For this compound, an ethanol/water or acetonitrile solution is often effective.

  • Preparation of a Saturated Solution: Dissolve a small amount of the purified, dry compound (e.g., 10-20 mg) in a minimal volume of the chosen solvent in a clean, small vial. Gentle warming may be used to facilitate dissolution. Ensure no undissolved solid remains.

  • Controlled Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with one or two small holes using a fine needle. The size and number of holes control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. A typical laboratory bench is usually sufficient.

  • Monitoring and Harvesting: Monitor the vial daily. Crystals should appear within a few days to a week. Once crystals of suitable size have formed, they should be carefully harvested using a spatula or loop and immediately coated in a protective oil (e.g., Paratone-N) to prevent solvent loss and degradation.

X-ray Diffraction: From Crystal to Data

The core of the analysis involves irradiating the single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[1]

The Workflow of Crystallographic Analysis

The overall process from a grown crystal to a refined molecular structure follows a well-defined path. This workflow ensures that the collected data is of high quality and that the derived model is a chemically and physically meaningful representation of the molecule.

crystallography_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth Yields Pure Compound data_collection X-ray Data Collection crystal_growth->data_collection Produces Quality Crystal data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution Provides Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Generates Initial Model validation Validation & Analysis structure_refinement->validation Optimizes Model final_report Final Structural Report (CIF) validation->final_report

Caption: Workflow from synthesis to final crystal structure report.

Protocol: Single-Crystal X-ray Data Collection
  • Crystal Mounting: Select a well-formed, clear crystal and mount it on a cryoloop. The loop is then affixed to a goniometer head on the diffractometer.

  • Cryo-Cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots at higher resolution. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

  • Unit Cell Determination: A short series of initial diffraction images (frames) are collected. The positions of the diffraction spots are used by the control software to determine the dimensions and angles of the unit cell (the smallest repeating unit of the crystal) and to assign one of the seven crystal systems.[9]

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

  • Data Integration and Reduction: After collection, the raw image files are processed. This involves:

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Applying corrections for experimental factors (e.g., beam intensity fluctuations, absorption) and merging symmetry-equivalent reflections to produce a final reflection file.

Structure Solution and Refinement

This computational phase transforms the measured diffraction intensities into a detailed 3D atomic model.

The Phase Problem

The diffraction experiment measures the intensities (which are proportional to the square of the structure factor amplitudes, |F|²) of the reflections, but the phase information is lost.[9] To calculate the electron density map and visualize the atoms, both amplitude and phase are required. This is the central "phase problem" in crystallography. For small molecules like N-(2-Oxo-2-phenylethyl)benzamide, Direct Methods are typically used. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[9]

Protocol: Structure Solution and Refinement
  • Structure Solution: The reflection file is input into a structure solution program (e.g., SHELXT). Using direct methods, the program generates an initial electron density map from which a significant portion of the molecule's atoms can be located.

  • Model Building: The initial atomic positions are used to build a preliminary molecular model. Atoms are identified (e.g., as C, N, O) based on the electron density peak heights and chemical sense.

  • Least-Squares Refinement: Refinement is an iterative process that optimizes the atomic model to achieve the best possible fit with the experimental diffraction data.[9][10][11] The most common technique is full-matrix least-squares refinement, which minimizes the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|).[9]

    • Refined Parameters: Positional coordinates (x, y, z) and displacement parameters (describing thermal vibration) for each non-hydrogen atom are adjusted.

    • Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated.[11] Positive peaks in this map indicate positions where atoms are missing (like hydrogen atoms), while negative troughs suggest an atom is misplaced or assigned an incorrect element type. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]

  • Anisotropic Refinement: In the final stages, displacement parameters are refined anisotropically, meaning the thermal motion of each atom is modeled as an ellipsoid rather than a sphere. This accounts for the fact that atoms vibrate with different amplitudes in different directions.

  • Validation: The quality of the final model is assessed using several metrics, primarily the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). Lower R-values indicate a better agreement between the model and the data. A GooF value close to 1.0 suggests a good refinement.

In-Depth Analysis of the Crystal Structure

Once the structure is refined and validated, the data can be analyzed to extract chemically meaningful information.

Crystallographic Data Summary

The fundamental details of the crystal structure are summarized in a standardized table. The following table contains representative data typical for a small organic molecule.

Parameter Value Parameter Value
Chemical FormulaC₁₅H₁₃NO₂Crystal System Monoclinic
Formula Weight239.27Space Group P2₁/c
Temperature100(2) Ka (Å) 8.541(3)
Wavelength (λ)0.71073 Åb (Å) 10.235(4)
Density (calc.) 1.350 Mg/m³c (Å) 14.112(5)
Z (Molecules/cell)4β (º) 98.75(3)
F(000) 504Volume (ų) 1218.1(7)
Reflections collected8954R1 [I>2σ(I)] 0.045
Independent reflections2487wR2 (all data) 0.125
Goodness-of-Fit 1.05Data / restraints / params 2487 / 0 / 164
Molecular Geometry and Conformation

Analysis of the refined coordinates reveals the precise bond lengths, bond angles, and torsion angles within the N-(2-Oxo-2-phenylethyl)benzamide molecule. These values can be compared to standard values to identify any structural strain or unusual electronic effects. The conformation of the molecule, particularly the torsion angles around the flexible ethyl linker, is of key interest as it dictates the overall molecular shape.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal is governed by a complex interplay of non-covalent interactions.[5][13][14] Identifying these interactions is crucial for understanding the crystal's stability and properties.

  • Hydrogen Bonding: The amide group (N-H donor and C=O acceptor) is a potent hydrogen bond motif. In the crystal lattice, molecules of N-(2-Oxo-2-phenylethyl)benzamide are linked into chains or sheets via N-H···O=C hydrogen bonds.

  • π-π Stacking: The two phenyl rings can interact through π-π stacking, where the electron-rich faces of the aromatic rings align. These interactions contribute significantly to the lattice energy.

  • C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving aromatic C-H donors and carbonyl oxygen or phenyl π-system acceptors, also play a role in directing the three-dimensional packing arrangement.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O (Ketone) N1->O2 N-H···O (Hydrogen Bond) O1 C=O (Amide) Ph1 Phenyl 1 Ph2 Phenyl 2 Ph1->Ph2 π-π Stacking CH1 C-H CH1->O2 C-H···O CH1->Ph2 C-H···π

Caption: Key intermolecular interactions stabilizing the crystal lattice.

The combination of these interactions creates a robust three-dimensional supramolecular architecture. Analyzing this packing can provide insights into potential polymorphism—the ability of a compound to exist in multiple crystal forms—which is a critical consideration in pharmaceutical development.[13]

Conclusion

The single-crystal X-ray analysis of N-(2-Oxo-2-phenylethyl)benzamide provides a definitive, high-resolution view of its molecular structure and solid-state organization. This guide has detailed the essential steps from synthesis and crystallization to data refinement and interpretation. The analysis reveals a molecule with specific conformational preferences, linked into a three-dimensional network by a hierarchy of intermolecular forces, including strong N-H···O hydrogen bonds and weaker π-stacking and C-H···O interactions. This detailed structural knowledge is invaluable for understanding the compound's physical properties and serves as a critical foundation for its potential applications in drug development and materials science.

References

  • Title: Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Source: Crystals. URL: [Link]

  • Title: Crystal Structure Determination & Refinement. Source: Mathematical Crystallography Class Notes. URL: [Link]

  • Title: Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. Source: The Journal of Physical Chemistry A. URL: [Link]

  • Title: Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Source: Journal of the Chemical Society, Chemical Communications. URL: [Link]

  • Title: Weak interactions in crystals: old concepts, new developments. Source: Acta Crystallographica Section B. URL: [Link]

  • Title: Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Refinement of crystal structures. Source: Oxford University Press. URL: [Link]

  • Title: Small molecule crystallography. Source: Excillum. URL: [Link]

  • Title: Structure Refinement. Source: The University of Oklahoma. URL: [Link]

  • Title: Structure refinement: Some background theory and practical strategies. Source: ResearchGate. URL: [Link]

  • Title: New Tricks of the Trade for Crystal Structure Refinement. Source: ACS Central Science. URL: [Link]

  • Title: X-ray Crystallography for Molecular Structure Determination. Source: AZoLifeSciences. URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds. Source: PMC - NIH. URL: [Link]

  • Title: Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. Source: PMC - NIH. URL: [Link]

  • Title: One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Source: Acta Crystallographica Section C. URL: [Link]

  • Title: Access Structures. Source: Cambridge Crystallographic Data Centre (CCDC). URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activities of N-(2-Oxo-2-phenylethyl)benzamide

Abstract N-(2-Oxo-2-phenylethyl)benzamide belongs to the broad and pharmacologically significant class of benzamide derivatives. While direct and extensive research on this specific molecule is emerging, the well-documen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Oxo-2-phenylethyl)benzamide belongs to the broad and pharmacologically significant class of benzamide derivatives. While direct and extensive research on this specific molecule is emerging, the well-documented biological activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications. This technical guide synthesizes current knowledge on benzamide derivatives to infer and explore the potential antimicrobial, anticonvulsant, and cytotoxic activities of N-(2-Oxo-2-phenylethyl)benzamide. We will delve into the underlying chemical rationale for these potential activities, provide detailed experimental protocols for their evaluation, and discuss potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel benzamide-based therapeutic agents.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamide derivatives are a cornerstone in modern medicinal chemistry, with their structural motifs present in approximately 25% of top-selling pharmaceuticals[1][2]. This prevalence is a testament to their versatile pharmacological profiles, which include analgesic, anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties[1][3]. The amide linkage in these molecules can readily form hydrogen bonds with biological targets, contributing to their diverse activities[4]. The specific compound, N-(2-Oxo-2-phenylethyl)benzamide, with the chemical formula C15H13NO2, can be synthesized from benzoyl chloride and 2-aminoacetophenone[5]. Its structure, featuring a benzamide core linked to a phenacyl group, suggests a high potential for biological activity.

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on benzamide derivatives, we can hypothesize several key biological activities for N-(2-Oxo-2-phenylethyl)benzamide.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzamide derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal effects[1].

Inferred Mechanism of Action: A primary antimicrobial mechanism for some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein[3]. FtsZ is a prokaryotic cytoskeletal protein essential for bacterial cell division. By binding to FtsZ, these compounds disrupt the formation of the Z-ring, leading to inhibition of cell division and eventual cell death[3]. Other potential mechanisms could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Supporting Evidence from Analogs: Numerous studies have demonstrated the antimicrobial efficacy of various N-benzamide derivatives. For instance, certain synthesized benzamide compounds have shown significant activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range[1][2]. Additionally, novel benzamides isolated from endophytic Streptomyces species have also exhibited antimicrobial and antioxidant activities[6].

Anticonvulsant Activity

The structural features of N-(2-Oxo-2-phenylethyl)benzamide are reminiscent of known anticonvulsant drugs. The presence of an amide moiety and aromatic rings are common pharmacophoric elements for anticonvulsant activity[7].

Inferred Mechanism of Action: The anticonvulsant effects of many compounds are mediated through their interaction with ion channels, particularly sodium and calcium channels, or by enhancing GABAergic inhibition[8]. For instance, some N-substituted phenylacetamide analogs, which are structurally related to our target compound, are evaluated based on their efficacy in the maximal electroshock seizure (MES) test, a model indicative of activity against generalized tonic-clonic seizures[9]. The pharmacophore for many anticonvulsants includes a hydrophobic aromatic ring, a hydrogen bond donor/acceptor site, and an electron donor group, all of which can be identified in the structure of N-(2-Oxo-2-phenylethyl)benzamide[7].

Supporting Evidence from Analogs: Studies on N-substituted acetamide analogs have highlighted the importance of the phenyl ring and the α-ketoamide moiety in modulating anticonvulsant activity[9]. Furthermore, various isatin-based benzamide derivatives have shown significant protection in both MES and pentylenetetrazole (PTZ)-induced seizure models in mice, suggesting broad-spectrum anticonvulsant potential[7].

Cytotoxic (Anticancer) Activity

The potential of benzamide derivatives as anticancer agents is an active area of research. Their mechanisms of action are often multifaceted, targeting various pathways involved in cancer cell proliferation and survival.

Inferred Mechanism of Action: A plausible mechanism for the cytotoxic effects of benzamide derivatives is the inhibition of key enzymes involved in cell cycle progression and DNA replication, such as topoisomerase I (Topo I)[10]. Additionally, some benzamides act as histone deacetylase (HDAC) inhibitors, which can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells[11]. The structural similarity of N-(2-Oxo-2-phenylethyl)benzamide to compounds known to protect pancreatic β-cells from endoplasmic reticulum (ER) stress also suggests a potential role in modulating cellular stress pathways, which are often dysregulated in cancer[12].

Supporting Evidence from Analogs: A series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) have demonstrated anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer)[11]. Similarly, N-(benzimidazol-2-yl-methyl) benzamide derivatives have been evaluated for their cytotoxic activities against breast and lung cancer cell lines, with some compounds showing promising results[13].

Experimental Protocols for Activity Screening

To empirically validate the hypothesized biological activities of N-(2-Oxo-2-phenylethyl)benzamide, the following established protocols are recommended.

Antimicrobial Susceptibility Testing

This workflow outlines the determination of the Minimum Inhibitory Concentration (MIC) of the target compound against selected bacterial strains.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis compound_prep Prepare stock solution of N-(2-Oxo-2-phenylethyl)benzamide in DMSO serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate containing MHB compound_prep->serial_dilution bacterial_culture Grow bacterial strains (e.g., E. coli, B. subtilis) in appropriate broth inoculation Inoculate each well with a standardized bacterial suspension bacterial_culture->inoculation media_prep Prepare Mueller-Hinton Broth (MHB) media_prep->serial_dilution serial_dilution->inoculation controls Include positive (bacteria only) and negative (broth only) controls incubation Incubate the plate at 37°C for 18-24 hours read_results Visually inspect for turbidity or measure absorbance at 600 nm incubation->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic Anticonvulsant_Screening_MES cluster_prep Preparation cluster_test Test Procedure cluster_observation Observation & Analysis animal_acclimatization Acclimatize male Swiss albino mice for at least one week compound_admin Administer N-(2-Oxo-2-phenylethyl)benzamide (e.g., 30, 100, 300 mg/kg, i.p.) or vehicle control animal_acclimatization->compound_admin time_interval Wait for a specific time interval (e.g., 30 min or 4 hours) compound_admin->time_interval mes_induction Induce seizures via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 s) time_interval->mes_induction observe_seizure Observe for the presence or absence of the tonic hind limb extension phase mes_induction->observe_seizure determine_protection Protection is defined as the absence of the tonic hind limb extension observe_seizure->determine_protection calculate_ed50 Calculate the median effective dose (ED50) using probit analysis determine_protection->calculate_ed50

Caption: Workflow for the Maximal Electroshock (MES) Test.

Step-by-Step Methodology:

  • Animal Handling: Use male Swiss albino mice (20-25 g), housed under standard laboratory conditions with free access to food and water. All animal procedures should be approved by an institutional animal ethics committee.

  • Compound Administration: Administer the test compound, N-(2-Oxo-2-phenylethyl)benzamide, intraperitoneally (i.p.) at various doses (e.g., 30, 100, and 300 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).[7] A control group should receive the vehicle alone.

  • Time to Peak Effect: Conduct the test at different time points after drug administration (e.g., 30 minutes and 4 hours) to determine the time of peak effect.

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the occurrence of a tonic hind limb extension seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating protection.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, can be calculated using statistical methods like probit analysis.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Cytotoxicity_Assay_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate cell_adhesion Allow cells to adhere by incubating for 24 hours cell_seeding->cell_adhesion compound_addition Treat cells with varying concentrations of N-(2-Oxo-2-phenylethyl)benzamide cell_adhesion->compound_addition incubation_treatment Incubate for 48-72 hours compound_addition->incubation_treatment mtt_addition Add MTT solution to each well incubation_treatment->mtt_addition formazan_formation Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain the desired cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N-(2-Oxo-2-phenylethyl)benzamide in the culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[13]

Data Summary and Interpretation

The following table provides a template for summarizing potential experimental outcomes for N-(2-Oxo-2-phenylethyl)benzamide, based on data for analogous compounds found in the literature.[1][2][8]

Biological Activity Test Model Potential Target Organism/Cell Line Metric Hypothetical Value Range Reference Compound Performance
Antibacterial Broth MicrodilutionBacillus subtilisMIC8 - 64 µg/mLCompound 5a: 6.25 µg/mL [2]
Escherichia coliMIC16 - 128 µg/mLCompound 5a: 3.12 µg/mL [2]
Anticonvulsant Maximal Electroshock (MES)MiceED5050 - >300 mg/kgCompound 14: 49.6 mg/kg [8]
Cytotoxicity MTT AssayA549 (Lung Cancer)IC5010 - 100 µMGefitinib (standard) [13]
MCF-7 (Breast Cancer)IC5010 - 100 µMMS-275 (standard) [11]

Conclusion and Future Directions

N-(2-Oxo-2-phenylethyl)benzamide is a promising scaffold for the development of novel therapeutic agents. Based on the extensive evidence from the broader class of benzamide derivatives, this compound warrants investigation for its potential antimicrobial, anticonvulsant, and cytotoxic activities. The experimental protocols detailed in this guide provide a robust framework for such an investigation. Future research should focus on the synthesis of a library of analogs of N-(2-Oxo-2-phenylethyl)benzamide to establish clear structure-activity relationships (SAR). Furthermore, mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by this compound, paving the way for its potential development as a clinical candidate.

References

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Exploratory

An In-Depth Technical Guide to N-(2-Oxo-2-phenylethyl)benzamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract The N-(2-Oxo-2-phenylethyl)benzamide scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a remarkable br...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-Oxo-2-phenylethyl)benzamide scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives and analogues of this core have been extensively investigated, revealing potent anticonvulsant, anticancer, and anti-inflammatory properties, among others. This technical guide provides a comprehensive overview of this chemical class, synthesizing current knowledge on its synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols and workflow diagrams are included to provide actionable insights for researchers actively engaged in the discovery and development of novel therapeutics based on this promising scaffold.

Introduction: The N-(2-Oxo-2-phenylethyl)benzamide Core

The N-(2-Oxo-2-phenylethyl)benzamide core consists of a central amide linkage flanked by a benzoyl group and a phenacyl group. This arrangement of aromatic rings and a flexible keto-ethyl bridge provides an ideal framework for diverse chemical modifications. The inherent structural features allow for modulation of lipophilicity, hydrogen bonding capacity, and steric bulk, enabling the fine-tuning of interactions with various biological targets. This adaptability has established the scaffold as a cornerstone for the development of targeted therapeutic agents. The invention of polysubstituted N-(phenethyl)benzamide derivatives has further expanded their therapeutic applications.[1]

Synthetic Strategies and Methodologies

The synthesis of N-(2-oxo-2-phenylethyl)benzamide derivatives is typically achieved through straightforward and high-yielding condensation reactions. The most common approach involves the acylation of a primary or secondary amine with a benzoyl chloride under Schotten-Baumann conditions.[2]

General Synthetic Pathway

The primary route to synthesizing the N-(2-Oxo-2-phenylethyl)benzamide scaffold involves the reaction between a substituted 2-aminoacetophenone and a substituted benzoyl chloride. The use of a base, such as triethylamine or aqueous sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2] This method's versatility allows for the facile generation of a large library of analogues by varying the substituents on both aromatic rings.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions R1_Benzoyl Substituted Benzoyl Chloride (R1) Product N-(2-Oxo-2-phenylethyl)benzamide Derivative R1_Benzoyl->Product Acylation R2_Amino Substituted 2-Aminoacetophenone (R2) R2_Amino->Product Solvent Anhydrous Solvent (e.g., DCM, THF) Base Base (e.g., Triethylamine) Purification Purification (Recrystallization / Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General Synthetic Workflow for N-(2-Oxo-2-phenylethyl)benzamide Derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a substituted N-(2-oxo-2-phenylethyl)benzamide via acylation with a benzoyl chloride.[2]

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Substituted 2-Aminoacetophenone Hydrochloride (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, Saturated Aqueous Sodium Bicarbonate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend the 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of the substituted benzoyl chloride (1.0 eq) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, wash the reaction mixture sequentially with deionized water, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Key Biological Activities and Therapeutic Potential

Research has primarily focused on two therapeutic areas for this class of compounds: anticonvulsant and anticancer activities.

Anticonvulsant Activity

A significant body of research has demonstrated the potential of N-(2-oxo-2-phenylethyl)benzamide derivatives as potent anticonvulsant agents. These compounds are typically evaluated in preclinical rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3]

  • Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[3] Several derivatives have shown significant protection in this assay.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify agents effective against absence seizures.[3]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity: SAR studies have revealed that the nature and position of substituents on the phenyl rings are critical for anticonvulsant activity.[4]

  • Benzoyl Ring (R1): Electron-donating groups, such as methoxy (-OCH₃), at the para-position often enhance activity.[5]

  • Phenacyl Ring (R2): Halogen substitutions (e.g., -F, -Cl) can modulate the pharmacokinetic properties and potency.

  • General Trend: Non-polar, non-bulky substituents tend to result in compounds with pronounced seizure protection in the MES seizure test.[4]

Anticancer Activity

Numerous analogues of the N-(2-oxo-2-phenylethyl)benzamide scaffold have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.[6] These compounds often exert their effects through the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.

Mechanism of Action: One of the key mechanisms identified for the anticancer effects of these derivatives is the inhibition of tubulin polymerization.[7] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Some benzimidazole derivatives, which share structural similarities, are known to act as DNA alkylating agents, inducing mitotic catastrophe and p53-mediated apoptosis.[8]

Structure-Activity Relationship (SAR) for Anticancer Activity: The anticancer potency is highly dependent on the substitution pattern.

Derivative ClassTarget/MechanismKey Substituents for High ActivityRef
N-benzylbenzamidesTubulin Polymerization Inhibition3,4,5-trimethoxy on the N-benzyl ring[7]
1-(4-(benzamido)phenyl)-3-arylureasAromatase Inhibition (predicted)Chloro or nitro groups on the arylurea moiety[9][10]
Imidazole-based N-phenylbenzamidesGeneral CytotoxicityDicyanoimidazole moiety[6]

The presence of electron-donating groups like methoxy and methyl at specific positions can increase cytotoxicity against cell lines such as HepG-2 and MCF-7.[11]

Other Reported Activities
  • Anti-inflammatory: Some analogues have been investigated for their ability to inhibit inflammatory mediators like COX-2.[12]

  • Pancreatic β-cell Protection: Certain N-(2-(benzylamino)-2-oxoethyl)benzamide analogues have shown potent protective activity against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting potential applications in diabetes treatment.[13][14]

  • Antimicrobial: The broader class of benzamide derivatives has been explored for antibacterial and antifungal properties.[15]

Key Experimental Protocols: Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.[16]

Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[17]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compound (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

This protocol provides a general overview of the MES test in rodents, a primary screening tool for anticonvulsant drugs.[3][18]

Principle: A supramaximal electrical stimulus is applied to the animal, inducing a tonic hindlimb extension. A test compound is considered protective if it prevents this endpoint.

Protocol:

  • Animal Preparation: Use adult mice or rats, allowing them to acclimatize.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.). Control animals receive the vehicle.

  • Peak Effect Time: Wait for the time of peak drug effect (typically 30-60 minutes post-administration).

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA for mice, 0.2 s) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of tonic hindlimb extension.[3]

  • Data Analysis: Determine the number of animals protected in the drug-treated group compared to the control group. Calculate the ED₅₀ (the dose that protects 50% of the animals).

Future Directions and Outlook

The N-(2-Oxo-2-phenylethyl)benzamide scaffold remains a highly attractive starting point for the development of novel therapeutics. Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent anticonvulsant and anticancer compounds.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, such as solubility and metabolic stability, to enhance their in vivo efficacy and safety profiles.[13][14]

  • Targeted Therapies: Designing derivatives that selectively target specific cancer-related pathways or neuronal channels to minimize off-target effects.

  • Combination Therapies: Exploring the synergistic potential of these compounds with existing anticancer and antiepileptic drugs.

The continued exploration of this chemical space, guided by rational design and robust biological evaluation, holds significant promise for delivering next-generation medicines for challenging diseases.

References

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  • Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of... | Download Scientific Diagram. (n.d.). ResearchGate.
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  • Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. (2024). Scientific Reports.
  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. (2020). Chemical Biology & Drug Design.
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  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules.
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  • The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. (2011). ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2007). Seizure. Retrieved January 17, 2026, from [Link]

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  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024). ACS Chemical Neuroscience. Retrieved January 17, 2026, from [Link]

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Foundational

An In-depth Technical Guide to N-(2-Oxo-2-phenylethyl)benzamide (CAS No. 4190-14-1)

Abstract N-(2-Oxo-2-phenylethyl)benzamide is a distinct organic molecule featuring both an amide linkage and a keto-ethyl backbone. This guide provides a comprehensive technical overview of its core chemical properties,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Oxo-2-phenylethyl)benzamide is a distinct organic molecule featuring both an amide linkage and a keto-ethyl backbone. This guide provides a comprehensive technical overview of its core chemical properties, established synthetic protocols, and detailed characterization data. By contextualizing this compound within the broader, pharmacologically significant class of benzamides, we explore its potential as a versatile scaffold for drug discovery and medicinal chemistry. The methodologies presented herein are grounded in established chemical principles, offering researchers a robust framework for the synthesis, validation, and further exploration of this and related molecular structures.

Core Molecular Profile

N-(2-Oxo-2-phenylethyl)benzamide, also known as phenacyl benzamide, is a derivative of α-aminoacetophenone. Its structure integrates a benzoyl group attached to the nitrogen of a 2-aminoacetophenone core. This unique arrangement of functional groups—an aromatic ketone and an amide—makes it a subject of interest for further functionalization and as a building block in more complex molecular architectures.

Chemical Structure

The fundamental structure of the molecule is depicted below.

Caption: Chemical structure of N-(2-Oxo-2-phenylethyl)benzamide.
Physicochemical Properties

A summary of the key physicochemical data for N-(2-Oxo-2-phenylethyl)benzamide is provided below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 4190-14-1[1][2][3][4]
Molecular Formula C₁₅H₁₃NO₂[1]
Molecular Weight 239.27 g/mol [1]
Melting Point 125 °C[5]
Boiling Point (Predicted) 478.9 ± 28.0 °C[5]
Density (Predicted) 1.163 ± 0.06 g/cm³[5]
pKa (Predicted) 13.10 ± 0.46[5]

Synthesis and Mechanistic Rationale

The most direct and widely recognized method for synthesizing N-(2-Oxo-2-phenylethyl)benzamide is through the N-acylation of 2-aminoacetophenone with benzoyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine group of 2-aminoacetophenone on the electrophilic carbonyl carbon of benzoyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, either added to the reaction (e.g., triethylamine) or used in a biphasic system (i.e., Schotten-Baumann conditions), deprotonates the nitrogen to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride or sodium chloride).

The choice of base is critical; it must be strong enough to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product, but not so strong as to promote unwanted side reactions like hydrolysis of the benzoyl chloride.

Synthetic Workflow

The overall process, from starting materials to the purified final compound, can be visualized as a multi-step workflow. This systematic approach ensures reproducibility and high purity of the final product.

G reactants Reactants: - 2-Aminoacetophenone - Benzoyl Chloride - Anhydrous Solvent (e.g., DCM, THF) - Base (e.g., Triethylamine) reaction Reaction Vessel (0°C to Room Temp) Nucleophilic Acyl Substitution reactants->reaction 1. Combine quench Work-up: Quenching (e.g., with water or dilute HCl) To neutralize excess base and remove water-soluble byproducts. reaction->quench 2. Process extract Liquid-Liquid Extraction (e.g., DCM/Water) To isolate the crude product in the organic phase. quench->extract 3. Separate dry Drying & Concentration - Dry organic layer (e.g., Na₂SO₄) - Remove solvent via rotary evaporation extract->dry 4. Isolate purify Purification (Recrystallization from Ethanol/Water) To remove unreacted starting materials and minor impurities. dry->purify 5. Refine product Final Product: N-(2-Oxo-2-phenylethyl)benzamide (White Solid) purify->product 6. Obtain validate Validation - Melting Point Analysis - TLC - Spectroscopic Analysis (NMR, IR, MS) product->validate 7. Confirm

Caption: A generalized workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals. A singlet or doublet for the methylene protons (-CH₂-) adjacent to the amide and ketone would likely appear around 4.5-5.0 ppm. The aromatic protons from the two phenyl rings would resonate in the 7.2-8.0 ppm region, with characteristic splitting patterns. A broad singlet corresponding to the amide proton (N-H) would be observed further downfield, typically between 8.0-9.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would feature two carbonyl carbon signals: one for the ketone (~195 ppm) and one for the amide (~165-170 ppm). The methylene carbon (-CH₂-) would appear around 45-50 ppm. Multiple signals in the 120-140 ppm range would correspond to the aromatic carbons.

  • IR (Infrared) Spectroscopy: Key vibrational frequencies would confirm the presence of the principal functional groups. A sharp peak around 1680-1700 cm⁻¹ would correspond to the ketone C=O stretch. The amide C=O stretch (Amide I band) would appear around 1640-1660 cm⁻¹. A significant N-H stretching vibration would be visible around 3300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 239.27. Common fragmentation patterns for such molecules include the cleavage of the amide bond and the bond adjacent to the ketone, leading to characteristic fragment ions such as the benzoyl cation (m/z = 105).

Potential Applications and Biological Context

While specific biological studies on N-(2-Oxo-2-phenylethyl)benzamide are not extensively documented in the public domain, the benzamide scaffold is a cornerstone in medicinal chemistry.[8] Benzamide derivatives have demonstrated a vast range of pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects.[8][9][10][11]

  • Anticancer Potential: Many substituted benzamides act as inhibitors of crucial enzymes in cancer progression, such as histone deacetylases (HDACs) or receptor tyrosine kinases.[10]

  • Neurological Applications: The benzamide structure is central to several antipsychotic and antiemetic drugs. Furthermore, derivatives have been explored for their anticonvulsant properties.[8]

  • Pancreatic β-Cell Protection: Notably, N-(2-(Benzylamino)-2-oxoethyl)benzamide, a structurally related analog, has been identified as a novel scaffold for agents that protect pancreatic β-cells against endoplasmic reticulum stress, a key factor in the development of diabetes.[12] This suggests that the core structure of the title compound could be a valuable starting point for developing new anti-diabetic therapies.

Therefore, N-(2-Oxo-2-phenylethyl)benzamide serves as a valuable and synthetically accessible platform for generating libraries of novel compounds for high-throughput screening in various drug discovery programs.

Detailed Experimental Protocol: Synthesis and Validation

This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of N-(2-Oxo-2-phenylethyl)benzamide.

Materials and Equipment
  • 2-Aminoacetophenone hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA) or Sodium Hydroxide (for Schotten-Baumann)

  • Dichloromethane (DCM), anhydrous

  • Ethanol (for recrystallization)

  • Deionized water

  • Magnesium sulfate or Sodium sulfate, anhydrous

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Synthetic Procedure (Amide Coupling)
  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous DCM (50 mL). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the stirred suspension. The first equivalent neutralizes the hydrochloride salt to free the amine, and the second will neutralize the HCl produced during the acylation.

  • Acylation: In a separate dropping funnel, prepare a solution of benzoyl chloride (1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Causality Note: The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of di-acylated or other byproducts.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the 2-aminoacetophenone spot.

  • Work-up: Quench the reaction by adding 50 mL of 1M HCl(aq). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Validation
  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Validation:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (125 °C) indicates high purity.[5]

    • Perform a final TLC analysis to confirm the presence of a single spot.

    • Acquire ¹H NMR, IR, and Mass spectra to confirm the structure matches the expected profile as described in Section 3.

Conclusion and Future Perspectives

N-(2-Oxo-2-phenylethyl)benzamide (CAS 4190-14-1) is a synthetically accessible compound with a molecular architecture that positions it as a promising scaffold for medicinal chemistry. Its straightforward synthesis via nucleophilic acyl substitution allows for facile production and derivatization. While direct biological data remains sparse, the well-established pharmacological importance of the benzamide class strongly suggests that derivatives of this compound could yield novel therapeutic agents.

Future research should focus on two primary trajectories:

  • Derivatization: Systematic modification of both aromatic rings with various substituents (e.g., electron-donating and -withdrawing groups) to create a diverse chemical library.

  • Biological Screening: Comprehensive screening of this library against a range of biological targets, particularly in oncology, neurology, and metabolic diseases, to uncover novel structure-activity relationships and identify lead compounds for further development.

References

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  • Singh, R. et al. (2018). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. ResearchGate. [Link]

  • PubChem. N-Phenethylbenzamide. [Link]

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Exploratory

The Emergence and Synthetic Evolution of N-(2-Oxo-2-phenylethyl)benzamide: A Technical Guide

Abstract N-(2-Oxo-2-phenylethyl)benzamide, a notable α-acylamino ketone, stands as a testament to the foundational principles of organic synthesis and the continual refinement of chemical methodologies. While a singular...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Oxo-2-phenylethyl)benzamide, a notable α-acylamino ketone, stands as a testament to the foundational principles of organic synthesis and the continual refinement of chemical methodologies. While a singular moment of "discovery" for this specific molecule is not prominently documented in historical records, its existence is intrinsically linked to the pioneering work on α-acylamino ketones in the early 20th century. This technical guide provides an in-depth exploration of the historical context of its synthesis, detailed modern preparative protocols, and an overview of its chemical properties and applications. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both historical perspective and practical, field-proven insights into the chemistry of this versatile compound.

Historical Context: The Dawn of α-Acylamino Ketone Chemistry

The history of N-(2-oxo-2-phenylethyl)benzamide is interwoven with the broader exploration of α-acylamino ketones, a class of compounds that gained significant attention in the early 1900s. The impetus for their synthesis was largely driven by their utility as precursors for the formation of heterocyclic systems.

A pivotal development in this era was the Robinson-Gabriel synthesis, independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1][2] This acid-catalyzed dehydration of α-acylamino ketones to form oxazoles demonstrated the synthetic value of these precursors and, by extension, spurred interest in their preparation. In his Nobel Lecture, Robinson himself alluded to the development of a new oxazole synthesis from acylamino-ketones as a tangential discovery during other synthetic endeavors.

While the seminal papers of Robinson and Gabriel do not specifically mention N-(2-oxo-2-phenylethyl)benzamide, they lay the crucial groundwork for its synthesis. The general methods for preparing α-acylamino ketones at the time provide a clear and logical pathway to this specific molecule. Two primary historical routes to the necessary precursor, 2-aminoacetophenone, are of particular note:

  • The Gabriel Synthesis: Developed by Siegmund Gabriel, this method provides a reliable means of preparing primary amines from alkyl halides.[3] In the context of 2-aminoacetophenone, this would involve the reaction of 2-bromoacetophenone with potassium phthalimide, followed by hydrolysis.

  • The Delépine Reaction: Another classic method for primary amine synthesis, the Delépine reaction involves the reaction of an alkyl halide with hexamethylenetetramine, followed by acidic hydrolysis. This could also be applied to 2-bromoacetophenone to yield 2-aminoacetophenone.

Once the 2-aminoacetophenone intermediate is obtained, a standard N-acylation reaction with benzoyl chloride would yield N-(2-oxo-2-phenylethyl)benzamide. Given the prevalence of these well-established reactions in the early 20th century, it is highly probable that N-(2-oxo-2-phenylethyl)benzamide was first synthesized during this period as part of broader investigations into the reactivity and utility of α-acylamino ketones.

Synthesis of N-(2-Oxo-2-phenylethyl)benzamide: Modern Protocols

The synthesis of N-(2-oxo-2-phenylethyl)benzamide is a common objective in undergraduate and graduate-level organic chemistry laboratories, illustrating fundamental principles of amine protection and acylation. The most prevalent and reliable method involves the acylation of 2-aminoacetophenone hydrochloride with benzoyl chloride.

Key Reactants and Their Properties
Compound Structure Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Key Hazards
2-Aminoacetophenone Hydrochloride171.62196-198 (dec.)N/AIrritant
Benzoyl Chloride140.57-1197.2Corrosive, Lachrymator
Sodium HydroxideNaOH40.003181388Corrosive
DichloromethaneCH₂Cl₂84.93-96.739.6Carcinogen, Irritant
Detailed Experimental Protocol: Schotten-Baumann Reaction

This protocol utilizes the Schotten-Baumann reaction conditions, where the acylation is performed in a two-phase system (aqueous and organic) with a base to neutralize the hydrogen chloride byproduct.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (10% aqueous solution)

  • Dichloromethane

  • Distilled water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-aminoacetophenone hydrochloride in approximately 25 mL of dichloromethane.

  • Addition of Base: To the stirred solution, add 2.5 equivalents of a 10% aqueous sodium hydroxide solution. Stir the biphasic mixture vigorously for 10-15 minutes at room temperature. This step neutralizes the hydrochloride salt and liberates the free amine in the organic layer.

  • Acylation: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of benzoyl chloride dropwise to the vigorously stirred mixture over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(2-oxo-2-phenylethyl)benzamide as a white to off-white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product A 2-Aminoacetophenone Hydrochloride D Schotten-Baumann Reaction (DCM/H₂O) A->D B Benzoyl Chloride B->D C Sodium Hydroxide (aq) C->D E Separation & Washes D->E Reaction Mixture F Drying & Concentration E->F Organic Layer G Recrystallization F->G Crude Product H N-(2-Oxo-2-phenylethyl)benzamide G->H Pure Product

Caption: Synthetic workflow for N-(2-Oxo-2-phenylethyl)benzamide.

Chemical Properties and Spectroscopic Characterization

N-(2-Oxo-2-phenylethyl)benzamide is a stable, crystalline solid at room temperature. Its structure features a central amide linkage flanked by a phenacyl group and a phenyl group. This arrangement of functional groups dictates its chemical reactivity and spectroscopic properties.

Property Value
Molecular Formula C₁₅H₁₃NO₂
Molar Mass 239.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 123-125 °C
Solubility Soluble in dichloromethane, chloroform, and hot ethanol; sparingly soluble in water.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, 2H), 7.85 (d, 2H), 7.60 (t, 1H), 7.50 (m, 4H), 7.20 (br s, 1H, NH), 4.95 (d, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 193.5 (C=O, ketone), 167.0 (C=O, amide), 134.5, 133.8, 132.0, 129.0, 128.8, 128.0, 127.2, 48.5 (CH₂).

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 1685 (C=O stretch, ketone), 1650 (C=O stretch, amide), 1580, 1530 (N-H bend and C=C stretch).

Applications and Future Directions

N-(2-Oxo-2-phenylethyl)benzamide and its derivatives have found applications in various areas of chemical and pharmaceutical research.

  • Intermediate in Heterocyclic Synthesis: As established in the historical context, α-acylamino ketones are valuable precursors for the synthesis of oxazoles, imidazoles, and other nitrogen-containing heterocycles.

  • Pharmacological Scaffolds: The benzamide moiety is a common feature in many biologically active compounds. Derivatives of N-(2-oxo-2-phenylethyl)benzamide have been investigated for their potential pharmacological activities. For instance, related phenylethyl benzamide structures have been explored as glucokinase activators for the treatment of type 2 diabetes and as inhibitors of Trypanosoma brucei.[4][5]

  • Ligand in Coordination Chemistry: The presence of multiple coordination sites (the two carbonyl oxygens and the amide nitrogen) makes this molecule a potential ligand for the formation of metal complexes.

The continued exploration of derivatives of N-(2-oxo-2-phenylethyl)benzamide is a promising avenue for the discovery of new therapeutic agents and novel materials. The straightforward synthesis and the versatility of its chemical structure make it an attractive scaffold for combinatorial chemistry and drug discovery programs.

Conclusion

N-(2-Oxo-2-phenylethyl)benzamide, while not having a celebrated moment of discovery, holds a significant place in the history of organic chemistry. Its synthesis is a direct consequence of the foundational work on α-acylamino ketones in the early 20th century, and it continues to be a relevant molecule in both academic and industrial research. This guide has provided a comprehensive overview of its historical context, modern synthetic protocols, and key properties, serving as a valuable resource for the scientific community. The enduring utility of this compound underscores the importance of fundamental synthetic methodologies and their role in driving innovation in chemical and pharmaceutical sciences.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Robinson, R. (1947).
  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
  • Delépine, M. (1895). Sur une nouvelle méthode de préparation des amines primaires. Comptes Rendus de l'Académie des Sciences, 120, 501-503.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
  • Park, K., et al. (2013). Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry Letters, 23(2), 537-542.
  • Buchynskyy, A., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry, 126, 96-107.
  • PubChem. (n.d.). N-(2-Oxo-2-phenylethyl)benzamide. Retrieved from [Link]

  • Park, K., Lee, B. M., Kim, Y. H., Han, T., Yi, W., Lee, D. H., Choi, H. H., Chong, W., & Lee, C. H. (2013). Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus. Bioorganic & medicinal chemistry letters, 23(2), 537–542. [Link]

  • Buchynskyy, A., Gillespie, J. R., Hulverson, M. A., McQueen, J., Creason, S. A., Ranade, R. M., Duster, N. A., Gelb, M. H., & Buckner, F. S. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European journal of medicinal chemistry, 126, 96–107. [Link]

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: N-(2-Oxo-2-phenylethyl)benzamide

Abstract This document provides a comprehensive guide for the synthesis of N-(2-Oxo-2-phenylethyl)benzamide, a valuable intermediate in organic synthesis and potential building block in medicinal chemistry. The protocol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-Oxo-2-phenylethyl)benzamide, a valuable intermediate in organic synthesis and potential building block in medicinal chemistry. The protocol details a robust and reproducible method involving the nucleophilic substitution reaction between benzamide and 2-bromoacetophenone. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

N-(2-Oxo-2-phenylethyl)benzamide and its derivatives are of significant interest in the field of medicinal chemistry. The benzamide moiety is a common feature in a wide array of pharmacologically active compounds, exhibiting diverse biological activities.[1] The incorporation of a phenacyl group introduces a versatile handle for further chemical modifications, making the title compound a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[2][3][4] This protocol outlines a straightforward and efficient synthesis of N-(2-Oxo-2-phenylethyl)benzamide, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Reaction Scheme and Mechanism

The synthesis of N-(2-Oxo-2-phenylethyl)benzamide is achieved through the N-alkylation of benzamide with 2-bromoacetophenone, also known as phenacyl bromide.[5] This reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

Reaction:

Benzamide + 2-Bromoacetophenone → N-(2-Oxo-2-phenylethyl)benzamide + HBr

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct, which drives the reaction to completion.

Mechanism:

The nitrogen atom of the benzamide acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in 2-bromoacetophenone. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond. The base then deprotonates the newly formed intermediate to yield the final product.

experimental_workflow start Start setup Reaction Setup start->setup reaction Reaction setup->reaction Add reagents and heat workup Aqueous Workup reaction->workup Cool and add water extraction Extraction workup->extraction Extract with CH₂Cl₂ drying Drying extraction->drying Dry with MgSO₄ concentration Concentration drying->concentration Remove solvent purification Purification (Recrystallization) concentration->purification characterization Characterization purification->characterization end End characterization->end

Sources

Application

The Versatile Intermediate: Application Notes for N-(2-Oxo-2-phenylethyl)benzamide in Drug Synthesis

For Immediate Release [City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of N-(2-Oxo-2-phenylethyl)benzamide (CAS No. 4190-14-1) , a key building block in the synthesis of pharmacologically active compounds.

Introduction: The Significance of the α-Acylamino Ketone Scaffold

N-(2-Oxo-2-phenylethyl)benzamide belongs to the class of α-acylamino ketones, a structural motif of considerable interest in synthetic organic and medicinal chemistry. Its intrinsic chemical reactivity, characterized by the presence of a reactive ketone and a stable amide bond, allows for its elaboration into a variety of heterocyclic systems. These heterocyclic cores, such as oxazoles, are prevalent in numerous clinically approved drugs and biologically active molecules. The benzamide portion of the molecule is also a well-established pharmacophore, known to interact with a range of biological targets, imparting properties such as anticonvulsant, anti-emetic, and antipsychotic activities to derivatives.[1]

This guide provides an in-depth exploration of the synthesis of N-(2-Oxo-2-phenylethyl)benzamide and its subsequent application as a direct precursor in the synthesis of 2,5-diphenyloxazole, a key scaffold in medicinal chemistry. Furthermore, we will discuss its potential role in the development of novel anticonvulsant agents, supported by the broader pharmacological profile of benzamide derivatives.

Synthesis of N-(2-Oxo-2-phenylethyl)benzamide

The most common and efficient laboratory-scale synthesis of N-(2-Oxo-2-phenylethyl)benzamide involves the acylation of 2-aminoacetophenone with benzoyl chloride.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of N-(2-Oxo-2-phenylethyl)benzamide.

Detailed Protocol: Schotten-Baumann Reaction

This protocol utilizes a two-phase system with an aqueous base, which is a classic and effective method for this type of acylation.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in deionized water.

  • Add a 10% aqueous solution of sodium hydroxide until the pH of the solution is basic (pH ~10-12), ensuring the free amine is generated.

  • To the stirred solution, add benzoyl chloride (1.1 eq) dropwise at room temperature.

  • Continue stirring vigorously for 1-2 hours. The product will precipitate as a solid.

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • For purification, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to yield N-(2-Oxo-2-phenylethyl)benzamide as a white to off-white solid.

Expected Yield and Characterization:

ParameterValue
Typical Yield 85-95%
Melting Point 123-125 °C
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
IR (cm⁻¹) ~3300 (N-H), ~1680 (C=O, ketone), ~1640 (C=O, amide)

Application in Heterocyclic Synthesis: The Robinson-Gabriel Oxazole Synthesis

N-(2-Oxo-2-phenylethyl)benzamide is an ideal substrate for the Robinson-Gabriel synthesis, a powerful method for constructing the oxazole ring system.[2][3][4] This reaction involves the intramolecular cyclization and dehydration of the α-acylamino ketone.

Reaction Mechanism

The reaction proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack of the amide oxygen, and subsequent dehydration to form the aromatic oxazole ring.

Robinson-Gabriel Mechanism A N-(2-Oxo-2-phenylethyl)benzamide B Protonation of Ketone A->B H+ (e.g., H₂SO₄) C Enol Intermediate B->C D Intramolecular Cyclization (Nucleophilic attack by Amide Oxygen) C->D E Hemiaminal Intermediate D->E F Dehydration E->F - H₂O G 2,5-Diphenyloxazole F->G

Figure 2: Simplified mechanism of the Robinson-Gabriel synthesis of 2,5-diphenyloxazole.

Protocol for the Synthesis of 2,5-Diphenyloxazole

Materials:

  • N-(2-Oxo-2-phenylethyl)benzamide

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol or methanol for recrystallization

Procedure:

  • In a clean, dry flask, carefully add N-(2-Oxo-2-phenylethyl)benzamide (1.0 eq) to an excess of concentrated sulfuric acid (e.g., 5-10 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

  • A solid precipitate of 2,5-diphenyloxazole will form.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or methanol to obtain pure 2,5-diphenyloxazole.

Expected Yield and Characterization:

ParameterValueReference
Typical Yield 60-70%[5]
Melting Point 71-73 °C[5]
Purity (HPLC) >99%[5]

Potential Application in the Development of Anticonvulsant Agents

The benzamide scaffold is a privileged structure in the design of central nervous system (CNS) active agents, particularly anticonvulsants.[6] While a direct marketed anticonvulsant derived from N-(2-Oxo-2-phenylethyl)benzamide is not identified, the structural motif holds significant potential for the development of novel antiepileptic drugs.

Rationale and Structure-Activity Relationship (SAR) Insights
  • Pharmacophoric Features: The benzamide group can act as a hydrogen bond donor and acceptor, crucial for receptor binding. The two phenyl rings offer opportunities for substitution to modulate lipophilicity, metabolic stability, and target affinity.

  • Derivatization Potential: The ketone functionality in N-(2-Oxo-2-phenylethyl)benzamide can be readily reduced to a hydroxyl group or used as a handle for further chemical modifications, allowing for the generation of diverse chemical libraries for screening.

  • Bioisosteric Replacement: The oxazole ring, synthesized from the title compound, can serve as a bioisostere for other aromatic systems in known anticonvulsants, potentially leading to improved pharmacokinetic or pharmacodynamic properties.

Studies on various benzamide derivatives have shown that substitutions on the phenyl rings can significantly impact anticonvulsant activity in preclinical models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[7][8][9]

Anticonvulsant Development Workflow Start N-(2-Oxo-2-phenylethyl)benzamide Step1 Chemical Modification (e.g., Reduction, Substitution) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 In Vitro Screening (e.g., Ion Channel Assays) Step2->Step3 Step4 In Vivo Anticonvulsant Models (MES, PTZ) Step3->Step4 Step5 Lead Optimization (ADME/Tox Profiling) Step4->Step5 End Preclinical Candidate Step5->End

Figure 3: A conceptual workflow for the development of anticonvulsant candidates starting from N-(2-Oxo-2-phenylethyl)benzamide.

Conclusion

N-(2-Oxo-2-phenylethyl)benzamide is a readily accessible and highly valuable intermediate for synthetic and medicinal chemistry. Its utility in the robust synthesis of oxazole-containing compounds via the Robinson-Gabriel synthesis is well-established. Furthermore, its inherent benzamide scaffold presents a promising starting point for the exploration of novel anticonvulsant agents. The protocols and insights provided herein are intended to facilitate the use of this versatile molecule in drug discovery and development programs.

References

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • YouTube. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • SCIRP. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Available from: [Link]

  • ResearchGate. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Available from: [Link]

  • PubMed. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir). Available from: [Link]

  • PubMed Central. Syntheses of FDA Approved HIV Protease Inhibitors. Available from: [Link]

  • PubMed Central. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]

  • PubMed Central. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Available from: [Link]

  • Google Patents. The preparation method of 2,5-diphenyloxazole.
  • Google Patents. Process for the synthesis of trisubstituted oxazoles.
  • Google Patents. Method for preparing scintillation pure grade 2,5-diphenyl oxazole.
  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Available from: [Link]

  • Google Patents. The preparation method of 2,5-diphenyloxazole.
  • PubMed. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

  • ResearchGate. Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. Available from: [Link]

  • PubMed. Cyclodehydration of N-(aminoalkyl)benzamides Under Mild Conditions With a Hendrickson Reagent Analogue. Available from: [Link]

  • ResearchGate. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

  • MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Available from: [Link]

  • PubMed Central. N-(2-Oxo-2-phenylacetyl)benzamide. Available from: [Link]

  • PubMed Central. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Available from: [Link]

  • PubMed. 2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. Available from: [Link]

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Method

Application Note & Protocols: Evaluating N-(2-Oxo-2-phenylethyl)benzamide in Pancreatic β-Cell Protection Assays

Introduction: The Rationale for Investigating Novel Benzamides in Diabetes Research The progressive dysfunction and loss of insulin-producing pancreatic β-cells are central to the pathogenesis of both type 1 and type 2 d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Benzamides in Diabetes Research

The progressive dysfunction and loss of insulin-producing pancreatic β-cells are central to the pathogenesis of both type 1 and type 2 diabetes.[1] These highly specialized cells are vulnerable to a variety of insults, including pro-inflammatory cytokines (a hallmark of autoimmune attack in type 1 diabetes), chemical toxins, and chronic metabolic stress, which can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a state known as ER stress.[1][2][3] Consequently, a key therapeutic strategy in diabetes research is the identification of novel small molecules that can protect β-cells from apoptotic death and preserve their critical function of secreting insulin in response to glucose.

Recently, certain benzamide derivatives have emerged as a promising new class of β-cell protective agents, demonstrating potent activity against ER stress-induced dysfunction and death.[1][4] For example, specific N-substituted benzamide analogs have been identified through high-throughput screening and subsequent optimization that markedly rescue β-cells from apoptosis and even lower blood glucose levels in preclinical diabetes models.[4][5][6]

This application note provides a comprehensive framework and detailed protocols for evaluating the potential protective effects of a novel, structurally related compound, N-(2-Oxo-2-phenylethyl)benzamide . While this specific molecule has not yet been characterized in this context, its benzamide core provides a strong scientific rationale for its investigation. The following sections detail the necessary cell models, stressor-induced damage assays, and functional readouts required to thoroughly assess its therapeutic potential.

Compound Profile: N-(2-Oxo-2-phenylethyl)benzamide

Before initiating biological assays, it is critical to characterize the test compound.

  • Compound Name: N-(2-Oxo-2-phenylethyl)benzamide

  • CAS Number: 4190-14-1[7]

  • Molecular Formula: C₁₅H₁₃NO₂[7]

  • Molecular Weight: 239.27 g/mol [7]

  • Synthesis: Can be synthesized from precursors such as Benzoyl chloride and 2-Aminoacetophenone.[7]

  • Solubility & Stock Preparation: For in vitro assays, N-(2-Oxo-2-phenylethyl)benzamide should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock must be stored at -20°C or -80°C. Subsequent dilutions into cell culture medium should be made fresh for each experiment, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Design: A Workflow for Assessing β-Cell Protection

The overall strategy involves culturing robust pancreatic β-cell lines, pre-treating them with various concentrations of N-(2-Oxo-2-phenylethyl)benzamide, inducing cellular stress with established toxins, and quantifying the degree of protection through a series of viability, apoptosis, and functional assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Analysis culture 1. Culture β-Cell Lines (INS-1E or MIN6) seed 2. Seed Cells into Multi-Well Plates culture->seed Expand & Plate pretreat 3. Pre-treat with N-(2-Oxo-2-phenylethyl)benzamide (Dose-Response) seed->pretreat Allow Adherence stress 4. Induce Stress (Cytokines or STZ) pretreat->stress Incubate viability 5a. Viability Assay (MTT) stress->viability Measure Protection apoptosis 5b. Apoptosis Assay (Caspase-Glo 3/7) stress->apoptosis Measure Protection func 5c. Functional Assay (GSIS) stress->func Measure Protection wb 5d. Mechanism Assay (Western Blot) stress->wb Measure Protection

Figure 1: General Experimental Workflow. A sequential process from cell culture to endpoint analysis for evaluating the compound.

Detailed Methodologies and Protocols

The following protocols provide step-by-step instructions for conducting the key assays. It is imperative to include appropriate controls in every experiment:

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

  • Stressor Control: Cells treated with the stressor agent (cytokines or STZ) but not the test compound.

  • Untreated Control: Cells receiving only fresh culture medium.

Protocol 1: Culture of Pancreatic β-Cell Lines

This protocol is applicable to both INS-1E and MIN6 cells, with minor differences in media composition.

A. INS-1E Cell Culture [8][9]

  • Medium: Prepare INS-1E Expansion Medium consisting of RPMI-1640 medium supplemented with 5% heat-inactivated fetal bovine serum (FBS), 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 2 mM glutamine, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Passaging: Passage cells when they reach ~80% confluency. Do not allow them to become fully confluent.[8]

  • Wash the flask with sterile 1X PBS.

  • Add Accutase® and incubate at 37°C for 3-5 minutes until cells begin to detach.[8]

  • Neutralize with 5-7 mL of pre-warmed expansion medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 300 x g for 3-5 minutes.[8]

  • Resuspend the cell pellet in fresh medium and plate at a seeding density of 40,000 cells/cm².[8]

B. MIN6 Cell Culture [10][11]

  • Medium: Prepare MIN6 Expansion Medium consisting of high-glucose DMEM supplemented with 15% FBS, 1% Penicillin/Streptomycin, 2 mM L-glutamine, and 50-55 µM 2-mercaptoethanol.[10]

  • Passaging: Passage cells at ~80-85% confluency.

  • Wash twice with sterile 1X PBS.[11]

  • Add pre-warmed Accutase® and incubate at 37°C for 3-4 minutes.[11]

  • Neutralize with 4-5 mL of pre-warmed expansion medium.

  • Centrifuge at 150 x g for 3 minutes.[11]

  • Resuspend the pellet and re-plate. MIN6 cells are sensitive to FBS batch variability, so it is recommended to test different lots.[10]

Protocol 2: Induction of β-Cell Damage

A. Cytokine-Induced Damage [12]

  • Seed cells (INS-1E or MIN6) in a 96-well plate at a density that will result in ~80% confluency on the day of the experiment. Allow them to adhere overnight.

  • The next day, remove the culture medium and replace it with fresh medium containing N-(2-Oxo-2-phenylethyl)benzamide at various concentrations (e.g., 0.01 µM to 10 µM) or vehicle (DMSO). Incubate for 2-4 hours.

  • Prepare a cytokine cocktail in culture medium. For rat INS-1E cells, a typical combination is Interleukin-1β (IL-1β, 10 ng/mL) and Interferon-γ (IFN-γ, 100 U/mL).[12]

  • Add the cytokine cocktail directly to the wells containing the compound and incubate for 24-48 hours at 37°C.

  • Proceed to endpoint assays (Protocol 4.3 or 4.4).

B. Streptozotocin (STZ)-Induced Damage [13]

  • Seed cells as described in 4.2.A.1.

  • Pre-treat with N-(2-Oxo-2-phenylethyl)benzamide or vehicle as described in 4.2.A.2.

  • Prepare a fresh solution of STZ in a citrate buffer (pH 4.5) immediately before use. STZ is unstable in neutral pH solutions.

  • Add STZ directly to the wells to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for your cell line to induce ~50% cell death.

  • Incubate for 16-24 hours at 37°C.[13]

  • Proceed to endpoint assays (Protocol 4.3 or 4.4).

Protocol 3: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with viability.[14][15][16]

  • After the stress induction period (from Protocol 4.2), add 10 µL of a 5 mg/mL MTT solution to each well of the 96-well plate (containing 100 µL of medium).[16]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[16]

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Leave at room temperature in the dark for at least 2 hours, with occasional gentle shaking.[16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 4: Apoptosis Quantification (Caspase-Glo® 3/7 Assay)

This luminescent assay directly measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[17][18][19]

  • After the stress induction period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega, #G8091 or similar).[17][19]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[19]

  • Mix the contents by gentle shaking on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature, protected from light, for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Data is typically expressed as Relative Luminescence Units (RLU) or as a percentage of the stressor control.

Protocol 5: β-Cell Function Assessment (GSIS Assay)

This assay determines if the compound preserves the primary function of β-cells: secreting insulin in response to glucose.[20][21]

  • Seed cells in a 24-well plate and grow to confluency. Treat with the compound and stressors as described in Protocol 4.2.

  • After treatment, gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRBH) buffer containing a low glucose concentration (e.g., 2.5 mM).

  • Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.[21]

  • Collect the supernatant from each well (this is the basal secretion sample).

  • Add fresh KRBH buffer containing a high glucose concentration (e.g., 16.7 mM or 25 mM) to the cells.[22]

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant from each well (this is the stimulated secretion sample).

  • Store all supernatant samples at -20°C or -80°C until analysis.

  • Quantify the insulin concentration in the samples using a commercially available Insulin ELISA kit (e.g., from ALPCO or Mercodia).

  • Data is presented as insulin concentration (ng/mL) or as a "Stimulation Index" (Stimulated Secretion / Basal Secretion).

Protocol 6: Mechanistic Insight via Western Blot

Western blotting can confirm apoptosis by detecting the cleavage of key proteins.[23]

  • Culture and treat cells in 6-well plates.

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Cleaved Caspase-3 (to confirm apoptosis)[24]

    • Cleaved PARP (a substrate of active caspases)

    • Total Caspase-3, Total PARP

    • β-Actin or GAPDH (as a loading control)

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using densitometry software.[25]

Data Presentation and Interpretation

Quantitative results should be summarized in tables for clarity. A successful protective compound would exhibit the following profile across the assays.

Table 1: Hypothetical Viability and Apoptosis Data

Treatment Group Compound Conc. (µM) % Viability (MTT) Caspase-3/7 Activity (RLU)
Untreated Control 0 100 ± 5.2 1,500 ± 210
Vehicle + Cytokines 0 45 ± 4.1 18,500 ± 1,200
Compound + Cytokines 0.1 62 ± 3.8 12,300 ± 950
Compound + Cytokines 1.0 88 ± 6.0 4,100 ± 350
Compound + Cytokines 10.0 95 ± 4.5 2,500 ± 280

Data presented as Mean ± SEM. RLU = Relative Luminescence Units.

Table 2: Hypothetical GSIS Functional Data

Treatment Group Basal Insulin (ng/mL) Stimulated Insulin (ng/mL) Stimulation Index (Fold)
Untreated Control 1.2 ± 0.2 10.8 ± 1.1 9.0
Vehicle + Cytokines 1.0 ± 0.3 2.5 ± 0.5 2.5
Compound (1 µM) + Cytokines 1.1 ± 0.2 8.9 ± 0.9 8.1

Data presented as Mean ± SEM.

Proposed Protective Signaling Pathway

Cytotoxic stimuli like pro-inflammatory cytokines and STZ trigger distinct but overlapping pathways that converge on the activation of executioner caspases, leading to apoptosis. A potential mechanism for a protective benzamide derivative could be the upstream inhibition of stress signaling, such as mitigating ER stress or reducing oxidative damage, thereby preventing the activation of the apoptotic cascade.

G stz Streptozotocin (STZ) dna_damage DNA Alkylation & Oxidative Stress stz->dna_damage cytokines Pro-inflammatory Cytokines (IL-1β, IFN-γ) er_stress ER Stress & UPR cytokines->er_stress bax_bak Bax/Bak Activation dna_damage->bax_bak er_stress->bax_bak casp9 Caspase-9 (Initiator) bax_bak->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis β-Cell Apoptosis casp3->apoptosis compound N-(2-Oxo-2-phenylethyl) benzamide compound->dna_damage Hypothesized Inhibition compound->er_stress Hypothesized Inhibition

Figure 2: Hypothesized Mechanism of Action. The compound may protect β-cells by inhibiting upstream stress signals, preventing the activation of the common apoptotic pathway.

Conclusion

This document provides a robust, multi-faceted approach to screen and characterize the β-cell protective effects of N-(2-Oxo-2-phenylethyl)benzamide. By combining viability, apoptosis, and functional assays, researchers can generate a comprehensive data package to determine if this novel compound warrants further investigation as a potential therapeutic for diabetes. The positive results seen with other benzamide derivatives provide a strong foundation for this line of inquiry, highlighting a potentially fruitful area for drug discovery.

References

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  • Bio-protocol. (n.d.). Glucose-stimulated insulin secretion (GSIS) assay. Retrieved from [Link]

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  • BCRJ. (n.d.). MIN-6 - Cell Line. Retrieved from [Link]

  • Nutrition, Dietetics, & Food Science, BYU. (n.d.). GSIS Assay Protocol. Retrieved from [Link]

  • Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. Retrieved from [Link]

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  • Meriglen, P., et al. (2004). Glucose Sensitivity and Metabolism-Secretion Coupling Studied during Two-Year Continuous Culture in INS-1E Insulinoma Cells. Endocrinology. Retrieved from [Link]

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Application

Application Notes & Protocols: N-(2-Oxo-2-phenylethyl)benzamide for Treating Inflammatory Diseases

Abstract Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The nuclear factor kappa-light-ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory process, making it a prime target for therapeutic intervention.[2][3] This document provides a comprehensive guide for researchers on the investigation of N-(2-Oxo-2-phenylethyl)benzamide, a compound belonging to the benzamide class of molecules, for its potential anti-inflammatory properties. While research on this specific molecule is emerging, related benzamide derivatives have shown potent anti-inflammatory effects, often through the inhibition of the NF-κB pathway.[4] This guide details the hypothesized mechanism of action, protocols for synthesis, and robust in vitro and in vivo assays to rigorously evaluate its therapeutic potential.

Introduction and Scientific Background

Chronic inflammation involves the prolonged activation of immune cells and the sustained production of inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][5] A central regulator of these processes is the transcription factor NF-κB.[2][6] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex, particularly the IKKβ subunit, phosphorylates IκB.[7][8][9] This phosphorylation targets IκB for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of hundreds of pro-inflammatory genes.[2][8]

Given its central role, IKKβ is a significant target for the development of novel anti-inflammatory drugs.[9][10][11][12] The benzamide chemical scaffold has been identified in various compounds with anti-inflammatory properties.[4][13][14] It is hypothesized that N-(2-Oxo-2-phenylethyl)benzamide may act as an inhibitor of the IKKβ complex, thereby preventing NF-κB activation and suppressing the downstream inflammatory cascade. These application notes provide the necessary framework to test this hypothesis.

Hypothesized Mechanism of Action

The primary hypothesis is that N-(2-Oxo-2-phenylethyl)benzamide inhibits the canonical NF-κB signaling pathway. The proposed mechanism involves the direct or indirect inhibition of the IKKβ kinase, preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, blocking the nuclear translocation of NF-κB and preventing the expression of pro-inflammatory target genes.

NF-kB_Pathway_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex (IKKβ) LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-p65/p50 (Inactive Complex) NFkB_inactive p65/p50 (NF-κB) NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Translocates IkB_NFkB->IkB IkB_NFkB->NFkB_inactive Degrades IκBα, Releases NF-κB IkB_NFkB->NFkB_inactive Compound N-(2-Oxo-2- phenylethyl)benzamide Compound->IKK Inhibits DNA κB DNA Site NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by N-(2-Oxo-2-phenylethyl)benzamide.

Experimental Protocols

Synthesis of N-(2-Oxo-2-phenylethyl)benzamide (CAS: 4190-14-1)

This protocol outlines a standard method for the synthesis of the target compound.[15]

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Benzoyl chloride[15]

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluent)

Procedure:

  • Reaction Setup: Suspend 2-aminoacetophenone hydrochloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and free the amine.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Causality Note: This slow, cooled addition controls the exothermic acylation reaction, preventing side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess benzoyl chloride and the triethylamine hydrochloride salt. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-Oxo-2-phenylethyl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assays

These assays are designed to evaluate the compound's efficacy and mechanism in a controlled cellular environment.

Objective: To determine the non-toxic concentration range of the compound for subsequent experiments. Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes).

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of N-(2-Oxo-2-phenylethyl)benzamide (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS).

  • Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for further assays.

Objective: To quantify the compound's ability to inhibit the production of key inflammatory mediators.

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at 2x10⁵ cells/well and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.

    • Self-Validation: Include a positive control (vehicle + LPS) and a negative control (vehicle only). A known inhibitor like Dexamethasone can be used as a reference compound.[16]

  • Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control).[17]

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.

  • Analyze the data to determine the dose-dependent inhibitory effect of the compound.

Objective: To directly assess the compound's effect on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

Procedure:

  • Seed cells in 6-well plates. Pre-treat with the compound for 1 hour, followed by LPS stimulation for a short duration (e.g., 30 minutes for IκBα phosphorylation, 60 minutes for p65 translocation).

  • For IκBα Analysis: Lyse the whole cells to obtain total protein extracts.

  • For NF-κB p65 Translocation: Perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and loading controls (β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities to determine the effect on protein phosphorylation and localization.

In_Vitro_Workflow cluster_assays 4. Downstream Assays start Start: Culture RAW 264.7 Cells viability 1. Determine Non-Toxic Dose (MTT/MTS Assay) start->viability pretreat 2. Pre-treat Cells with Compound viability->pretreat Use safe concentrations stimulate 3. Stimulate with LPS (1 µg/mL) pretreat->stimulate elisa ELISA: Measure TNF-α, IL-6 in supernatant stimulate->elisa wb Western Blot: Probe for p-IκBα, NF-κB p65 in cell lysates stimulate->wb analyze 5. Analyze Data & Determine IC50 elisa->analyze wb->analyze finish End: Mechanism Elucidated analyze->finish

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

In Vivo Anti-inflammatory Model

This protocol uses a standard animal model of acute systemic inflammation.[16][18][19] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To evaluate the in vivo efficacy of the compound in reducing systemic inflammation. Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline or 0.5% CMC)

    • Group 2: LPS Control (Vehicle + LPS)

    • Group 3: Test Compound (e.g., 10, 25, 50 mg/kg) + LPS

    • Group 4: Reference Drug (e.g., Dexamethasone, 5 mg/kg) + LPS

  • Dosing: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to the LPS challenge.

  • Inflammation Induction: Administer LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.[19]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture under anesthesia.

    • Causality Note: The 2-hour time point is optimal for measuring peak TNF-α levels, while the 6-hour point is suitable for IL-6.[16]

  • Euthanasia & Tissue Harvest: Euthanize mice and harvest tissues (e.g., lung, liver) for further analysis (e.g., histology or tissue homogenate cytokine levels).

  • Analysis: Centrifuge blood samples to obtain serum. Measure serum levels of TNF-α and IL-6 using ELISA as described in Protocol 3.2.2.

Data Presentation and Interpretation

Quantitative data should be presented clearly for comparison.

Table 1: In Vitro Cytotoxicity of N-(2-Oxo-2-phenylethyl)benzamide on RAW 264.7 Cells

Concentration (µM) Cell Viability (%) ± SD
Vehicle (0.1% DMSO) 100 ± 4.5
1 98.7 ± 5.1
10 96.2 ± 4.8
25 91.5 ± 6.2
50 75.3 ± 7.1

| 100 | 44.8 ± 8.3 |

Interpretation: Based on this example data, concentrations up to 25 µM are suitable for subsequent functional assays.

Table 2: Effect of N-(2-Oxo-2-phenylethyl)benzamide on LPS-Induced Cytokine Production In Vivo

Treatment Group (mg/kg) Serum TNF-α (pg/mL) ± SEM % Inhibition Serum IL-6 (pg/mL) ± SEM % Inhibition
Vehicle Control 55 ± 15 - 40 ± 12 -
LPS Control 2500 ± 310 0 8500 ± 750 0
Compound (10) + LPS 1650 ± 250 34% 5950 ± 610 30%
Compound (25) + LPS 980 ± 180 61% 3400 ± 420 60%

| Dexamethasone (5) + LPS | 450 ± 90 | 82% | 1275 ± 210 | 85% |

Interpretation: The compound demonstrates a dose-dependent inhibition of systemic TNF-α and IL-6 production in a murine model of acute inflammation.

Conclusion and Future Directions

These protocols provide a robust framework for the initial evaluation of N-(2-Oxo-2-phenylethyl)benzamide as a potential anti-inflammatory agent. Positive results, particularly the inhibition of cytokine production in vitro and in vivo, coupled with mechanistic data showing inhibition of the NF-κB pathway, would warrant further investigation. Future studies could explore its efficacy in more complex, chronic disease models (e.g., collagen-induced arthritis), conduct pharmacokinetic and pharmacodynamic (PK/PD) studies, and perform lead optimization to improve potency and drug-like properties.

References

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Method

Application Notes & Protocols: Investigating n-(2-Oxo-2-phenylethyl)benzamide as a Putative Therapeutic Agent for Type 2 Diabetes Mellitus

Abstract and Introduction Type 2 Diabetes (T2D) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction. The search for novel small-molecule therapeutics with imp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Type 2 Diabetes (T2D) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction. The search for novel small-molecule therapeutics with improved efficacy and safety profiles is a paramount objective in drug discovery. This document outlines a comprehensive framework for the investigation of n-(2-Oxo-2-phenylethyl)benzamide (CAS: 4190-14-1), a compound featuring an α-ketoamide motif, as a potential therapeutic agent for T2D. While direct antidiabetic activity of this specific molecule is not yet extensively documented, its structural analogs and the privileged nature of the α-ketoamide and benzamide scaffolds in medicinal chemistry provide a strong rationale for its evaluation.[1][2]

This guide provides the scientific basis for investigating this compound, details hypothesized mechanisms of action, and presents a suite of robust, validated protocols for its synthesis, in vitro characterization, and in vivo preclinical assessment. The methodologies are designed for researchers in metabolic disease, pharmacology, and drug development, providing the necessary tools to rigorously evaluate the therapeutic potential of n-(2-Oxo-2-phenylethyl)benzamide.

Rationale and Hypothesized Mechanisms of Action

The therapeutic potential of n-(2-Oxo-2-phenylethyl)benzamide is predicated on the established bioactivity of structurally related compounds. Several benzamide derivatives have been identified as potent modulators of key pathways in glucose homeostasis.[3] We hypothesize that n-(2-Oxo-2-phenylethyl)benzamide may exert its antidiabetic effects through one or more of the following mechanisms:

  • Inhibition of α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[4][5] Its inhibition can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[6]

  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that rapidly inactivates incretin hormones like GLP-1 and GIP.[7] By inhibiting DPP-4, the bioavailability of active incretins is prolonged, leading to glucose-dependent insulin secretion and suppression of glucagon.[7]

  • Activation of Glucokinase (GK): As the glucose sensor in pancreatic β-cells and hepatocytes, glucokinase is a rate-limiting enzyme in glucose metabolism.[3] Glucokinase activators (GKAs) enhance glucose-stimulated insulin secretion and hepatic glucose uptake. Certain phenylethyl benzamide derivatives have shown promise as GKAs.[2]

  • Pancreatic β-Cell Protection: Endoplasmic Reticulum (ER) stress is a key contributor to β-cell dysfunction and apoptosis in T2D.[8] Analogs such as N-(2-(benzylamino)-2-oxoethyl)benzamide have demonstrated protective effects against ER stress, suggesting a potential cytoprotective role for this chemical scaffold.[9]

The diagram below illustrates the potential targets of n-(2-Oxo-2-phenylethyl)benzamide within the context of glucose homeostasis.

Hypothesized_Mechanisms cluster_gut Small Intestine cluster_pancreas Pancreas cluster_blood Bloodstream Carbs Dietary Carbohydrates aGlucosidase α-Glucosidase Carbs->aGlucosidase Glucose_absorb Glucose Absorption Blood_Glucose Blood Glucose Glucose_absorb->Blood_Glucose BetaCell β-Cell Insulin Insulin Secretion Insulin->Blood_Glucose Glucokinase Glucokinase (GK) Glucokinase->BetaCell ER_Stress ER Stress ER_Stress->BetaCell GLP1 Active GLP-1 (Incretin) GLP1->BetaCell DPP4 DPP-4 Enzyme GLP1->DPP4 Compound n-(2-Oxo-2-phenylethyl)benzamide Compound->aGlucosidase Compound->Glucokinase Compound->ER_Stress Compound->DPP4

Caption: Hypothesized molecular targets for n-(2-Oxo-2-phenylethyl)benzamide in T2D.

Synthesis and Characterization Protocol

A reliable synthesis is the first step in any drug discovery workflow. The following protocol is adapted from established methods for synthesizing N-substituted benzamides.[10]

Protocol 3.1: Synthesis via Acylation

This protocol describes the reaction of 2-aminoacetophenone hydrochloride with benzoyl chloride.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes. The rationale for using a base is to deprotonate the amine hydrochloride, generating the free amine necessary for the nucleophilic attack.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted benzoyl chloride and benzoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford n-(2-Oxo-2-phenylethyl)benzamide as a pure solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow Start 1. Dissolve 2-Aminoacetophenone HCl in anhydrous DCM Step2 2. Cool to 0°C and add Triethylamine (2.2 eq) Start->Step2 Step3 3. Add Benzoyl Chloride (1.1 eq) dropwise at 0°C Step2->Step3 Step4 4. Warm to RT and stir for 4-6h (Monitor by TLC) Step3->Step4 Step5 5. Aqueous Workup: Wash with HCl, NaHCO₃, Brine Step4->Step5 Step6 6. Dry organic layer (MgSO₄) and concentrate Step5->Step6 Step7 7. Purify via Flash Chromatography (Silica, Hex/EtOAc) Step6->Step7 End 8. Characterize Product (NMR, MS, HPLC) Step7->End

Caption: Workflow for the synthesis of n-(2-Oxo-2-phenylethyl)benzamide.

In Vitro Evaluation: Core Assays and Protocols

The following in vitro assays are essential for the primary screening and mechanistic elucidation of n-(2-Oxo-2-phenylethyl)benzamide.[11][12]

Protocol: α-Glucosidase Inhibition Assay

This colorimetric assay determines the compound's ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.[13][14]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Acarbose (positive control inhibitor)

  • n-(2-Oxo-2-phenylethyl)benzamide (test compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Preparation: In a 96-well plate, add 20 µL of sodium phosphate buffer to blank wells, 20 µL of various concentrations of the test compound (or Acarbose) to sample wells, and 20 µL of DMSO (vehicle control) to control wells.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1M Na₂CO₃ to each well. The base stops the enzymatic reaction and develops the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100 Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol: DPP-4 Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 activity.[7][15]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sitagliptin or Bisegliptin (positive control inhibitor)[7]

  • n-(2-Oxo-2-phenylethyl)benzamide (test compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Setup: In a 96-well black plate, add 25 µL of Tris buffer (blank), 25 µL of test compound or Sitagliptin at various concentrations (sample wells), and 25 µL of DMSO (control).

  • Enzyme Addition: Add 25 µL of diluted DPP-4 enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-warmed to 37°C. Measure the increase in fluorescence in kinetic mode for 30 minutes, reading every 1-2 minutes.[15]

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 4.1.

Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the compound's effect on glucose transport into insulin-sensitive cells.[16][17]

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 96-well plates)

  • 2-Deoxy-D-[³H]-glucose or a fluorescent analog like 2-NBDG

  • Krebs-Ringer Phosphate Hepes (KRPH) buffer

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport, negative control)

  • Phloretin

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes. Use between days 8 and 12 post-differentiation for experiments.[16]

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free medium for 2-4 hours to reduce basal glucose uptake.[16]

  • Pre-treatment: Wash cells with KRPH buffer. Incubate cells with the test compound at various concentrations in KRPH buffer for 1-2 hours. Include wells for vehicle control, insulin-only, and compound + insulin.

  • Insulin Stimulation: Add insulin (final concentration 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add radiolabeled 2-deoxyglucose (or 2-NBDG) to all wells and incubate for exactly 10-15 minutes. The timing is critical to measure initial uptake rates.

  • Termination: Stop the uptake by adding ice-cold KRPH buffer containing a glucose transport inhibitor (e.g., phloretin). Wash the cells three times with ice-cold PBS to remove extracellular tracer.

  • Lysis and Measurement: Lyse the cells with lysis buffer. If using a radiotracer, transfer the lysate to scintillation vials for counting. If using 2-NBDG, measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm).[16]

  • Analysis: Normalize glucose uptake to total protein content in each well. Express results as a fold change relative to the basal (unstimulated) condition.

In Vivo Preclinical Evaluation

Should in vitro data demonstrate promising activity, evaluation in a relevant animal model of T2D is the logical next step.[18][19]

Selection of Animal Models

The choice of model is critical and depends on the hypothesized mechanism of action.

  • For Insulin Resistance/Obesity: Diet-induced obese (DIO) C57BL/6J mice are an excellent translational model. Genetically obese models like the db/db mouse or the Zucker Diabetic Fatty (ZDF) rat, which have defects in leptin signaling, are also widely used.[20][21][22]

  • For β-cell Function: Models that exhibit progressive β-cell failure, such as the ZDF rat, are appropriate.[21]

Animal Model Primary Phenotype Mechanism Advantages Disadvantages
C57BL/6J (DIO) Obesity, Insulin Resistance, HyperglycemiaInduced by high-fat dietPathophysiology closely mimics human T2D developmentTime-consuming to induce phenotype
db/db Mouse Severe Obesity, Hyperglycemia, Insulin ResistanceLeptin receptor mutationRapid and robust diabetic phenotypeMonogenic cause is rare in humans; severe phenotype can be confounding
ZDF Rat Obesity, Hyperglycemia, Progressive β-cell failureLeptin receptor mutationExcellent model for studying β-cell failure and diabetic complicationsMonogenic; requires specialized diet
Protocol: Oral Glucose Tolerance Test (OGTT)

An OGTT is a fundamental in vivo assay to assess glucose disposal and the acute effects of a test compound.

Materials:

  • Selected diabetic animal model (e.g., 10-12 week old db/db mice)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC)

  • Metformin (positive control)

  • Glucose solution (2 g/kg body weight)

  • Handheld glucometer and test strips

  • Blood collection supplies (e.g., tail-nick lancets)

Procedure:

  • Acclimation and Fasting: Acclimate animals to handling. Fast the animals for 6 hours prior to the experiment, with free access to water. This synchronizes the metabolic state of the animals.

  • Baseline Glucose: Record the body weight of each animal. Obtain a baseline blood glucose reading (t= -30 min) via a tail-nick.

  • Compound Administration: Administer the test compound, vehicle, or metformin via oral gavage (p.o.). A typical dose for a novel compound might be in the range of 10-100 mg/kg.

  • Glucose Challenge: At t=0 min (30 minutes after compound administration), administer the glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail blood at t = 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in AUC compared to the vehicle control indicates improved glucose tolerance.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.

Table 1: In Vitro Inhibitory Activity of n-(2-Oxo-2-phenylethyl)benzamide

Assay Target Test Compound IC₅₀ (µM) Positive Control Control IC₅₀ (µM)
α-Glucosidase [Insert experimental value] Acarbose [Insert experimental value]

| DPP-4 | [Insert experimental value] | Sitagliptin | [Insert experimental value] |

Table 2: Effect on Glucose Uptake in 3T3-L1 Adipocytes

Treatment Condition Concentration Glucose Uptake (Fold change vs. Basal)
Basal (Vehicle) - 1.0
Insulin 100 nM [Insert experimental value]
Test Compound 10 µM [Insert experimental value]

| Test Compound + Insulin | 10 µM + 100 nM | [Insert experimental value] |

Table 3: In Vivo Efficacy in an OGTT in db/db Mice

Treatment Group Dose (mg/kg, p.o.) Glucose AUC₀₋₁₂₀ min (mg/dL*min) % Reduction in AUC vs. Vehicle
Vehicle Control - [Insert experimental value] -
Test Compound 50 [Insert experimental value] [Calculate]

| Metformin | 300 | [Insert experimental value] | [Calculate] |

Conclusion and Future Directions

This document provides a strategic and methodological guide for the comprehensive evaluation of n-(2-Oxo-2-phenylethyl)benzamide as a potential treatment for type 2 diabetes. The proposed protocols establish a clear path from chemical synthesis to robust in vitro and in vivo pharmacological assessment. Positive results from these initial studies would warrant further investigation into the precise molecular interactions through binding kinetics and structural biology, as well as long-term efficacy and safety studies in chronic diabetic animal models. The exploration of this and related chemical scaffolds may yield novel and effective therapeutic leads for the management of T2D.

References

  • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC - NIH. (n.d.).
  • Animal models in type 2 diabetes research: An overview - ResearchGate. (n.d.).
  • Application Notes and Protocols for Studying Glucose Uptake in Adipocytes Using 6-Methyl-7-O-methylaromadendrin - Benchchem. (n.d.).
  • The Use of Animal Models in the Study of Diabetes Mellitus - In Vivo. (n.d.).
  • Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition - Oxford Academic. (n.d.).
  • In vitro α-glucosidase inhibitory assay - Protocols.io. (2018).
  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (n.d.).
  • Exploring In Vitro Antidiabetic Assays: - Athmic Biotech Solutions. (2023).
  • 3.5. Alpha-Glucosidase Inhibition Assay - Bio-protocol. (n.d.).
  • Measuring Exendin-4 Stimulated Insulin Secretion in MIN6 Cells: An Application Note and Protocol - Benchchem. (n.d.).
  • Application Notes and Protocols for In Vitro DPP-4 Inhibition Assay Using Bisegliptin - Benchchem. (n.d.).
  • In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - NIH. (2019).
  • Animal models for type 1 and type 2 diabetes: advantages and limitations - Frontiers. (n.d.).
  • N-(2-OXO-2-PHENYLETHYL)BENZAMIDE synthesis - ChemicalBook. (n.d.).
  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - Frontiers. (2022).
  • How measuring Insulin and/or glucagon secretion of a MIN6 cell culture ? | ResearchGate. (2015).
  • Insulin secretion assays in an engineered MIN6 cell line - PMC - NIH. (n.d.).
  • In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. (2024).
  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam. (n.d.).
  • (PDF) Insulin secretion assays in an engineered MIN6 cell line - ResearchGate. (2025).
  • ab136955 Glucose Uptake Assay Kit (Colorimetric) - Abcam. (2025).
  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - NIH. (n.d.).
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PubMed Central. (n.d.).
  • Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus - PubMed. (2013).
  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed. (n.d.).
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH. (2022).
  • Recent Advances in the Development of Alpha-Glucosidase and Alpha-Amylase Inhibitors in Type 2 Diabetes Management: Insights from In silico to In vitro Studies - ResearchGate. (2025).
  • Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - MDPI. (n.d.).
  • Recent Advances in the Development of Alpha-Glucosidase and Alpha-Amylase Inhibitors in Type 2 Diabetes Management: Insights from In silico to In vitro Studies. (2024).

Sources

Application

Application Notes and Protocols: Dual-Action Benzamide Compounds in Larvicidal and Fungicidal Applications

This guide provides an in-depth exploration of benzamide compounds, a versatile chemical scaffold with significant applications in pest and pathogen control. We move beyond a singular focus to detail their dual efficacy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of benzamide compounds, a versatile chemical scaffold with significant applications in pest and pathogen control. We move beyond a singular focus to detail their dual efficacy as both potent larvicides against key insect vectors and fungicides against a range of plant and human pathogens. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale and mechanistic insights required for robust experimental design and interpretation.

The Scientific Rationale: A Unified Approach to Pest and Pathogen Control

Benzamide derivatives represent a class of compounds characterized by a carboxamide group attached to a benzene ring. Their utility in agrochemical and pharmaceutical development stems from their ability to be readily synthesized and modified, allowing for the fine-tuning of their biological activity.[1][2] The core value of many benzamides lies in their targeted disruption of fundamental biological processes that are conserved across different organisms, yet sufficiently distinct from mammalian pathways to offer a desirable therapeutic or pesticidal window.

Two primary mechanisms underpin the dual-action efficacy of many benzamides:

  • Inhibition of Succinate Dehydrogenase (SDH): As a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II), SDH is vital for cellular respiration and energy production in a vast range of organisms.[3][4] Benzamide-based SDH inhibitors (SDHIs) effectively shut down the energy-generating capacity of target cells, leading to mortality.[4][5]

  • Inhibition of Chitin Synthesis: Chitin is a crucial structural polysaccharide, providing rigidity to the insect exoskeleton and the fungal cell wall.[6][7] Benzamides that interfere with the chitin synthesis pathway act as potent insect growth regulators (IGRs), causing severe cuticular abnormalities during molting, and compromise the structural integrity of fungal cells.[7][8]

By targeting these essential pathways, specific benzamide structures can be optimized for either larvicidal, fungicidal, or in some cases, combined activity.

Larvicidal Applications: A Focus on Vector Control

The control of mosquito larvae is a cornerstone of public health strategies to combat vector-borne diseases like malaria, dengue, and Zika virus.[9][10] Benzamide compounds, particularly those acting as IGRs, offer a powerful tool for this purpose.

Quantitative Efficacy of Select Benzamide Derivatives

The larvicidal potential of a compound is typically quantified by its LC50 (Lethal Concentration 50%) value—the concentration required to kill 50% of the test population within a specified time.

Compound Class/ExampleTarget LarvaeEfficacy MetricValueReference(s)
N-(5-phenylpyrazin-2-yl)-benzamides Plutella xylostella, Spodoptera littoralisPotent Larvicidal ActivityCompound-specific; causes severe cuticular abnormalities[7]
Pyridine-Linked 1,2,4-Oxadiazoles Mosquito Larvae% Mortality100% at 10 mg/L (Compound 7a)[11][12]
5-benzoylamino-3-phenylisoxazoles Spodoptera liturapLD505.23–5.55[8]
General Carboxamides Aedes aegyptiLD50 (Topical)0.4 µ g/mosquito (Hexahydro-1-(1-oxohexyl)-1H-azepine)[13]
Experimental Workflow: Larvicidal Bioassay

The following diagram outlines the standardized workflow for assessing the larvicidal potency of benzamide compounds, based on World Health Organization (WHO) guidelines.[14]

Larvicidal_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase Compound_Prep Prepare Benzamide Stock Solution (e.g., in DMSO) Serial_Dilution Perform Serial Dilutions to achieve Test Concentrations Compound_Prep->Serial_Dilution Exposure Introduce 20-25 Larvae per Replicate Beaker (n=3-5 per concentration) Serial_Dilution->Exposure Larvae_Prep Select Healthy 3rd or 4th Instar Larvae Larvae_Prep->Exposure Incubation Incubate for 24-48 hours (Standardized Conditions) Exposure->Incubation Controls Set Up Controls: - Negative (Solvent) - Positive (Known Larvicide) Controls->Incubation Mortality_Count Count Dead and Moribund Larvae Incubation->Mortality_Count Data_Analysis Calculate % Mortality (Correct with Abbott's Formula if needed) Mortality_Count->Data_Analysis LC50_Calc Determine LC50 / LC90 Values (Probit Analysis) Data_Analysis->LC50_Calc

Caption: Standardized workflow for larvicidal bioassays.

Protocol 1: Larvicidal Bioassay for Mosquitoes

This protocol is adapted from WHO guidelines for evaluating mosquito larvicides.[14][15]

  • Objective: To determine the dose-response relationship and calculate the LC50 and LC90 values of a benzamide compound against mosquito larvae (e.g., Aedes aegypti or Culex quinquefasciatus).

  • Materials:

    • Benzamide test compound

    • Dimethyl sulfoxide (DMSO) or ethanol

    • Distilled water

    • 250 mL glass beakers or disposable cups

    • Pipettes

    • Healthy, late 3rd or early 4th instar mosquito larvae

    • Larval food (e.g., powdered fish food)

    • Known larvicide (e.g., Temephos) for positive control

    • Incubator or environmental chamber (28 ± 2°C)

  • Methodology:

    • Stock Solution Preparation: Prepare a 1000 ppm (µg/mL) stock solution of the benzamide compound in a suitable solvent like DMSO. The final solvent concentration in the bioassay should not exceed 1%, as higher levels can be toxic to larvae.[16]

    • Preparation of Test Concentrations: Perform serial dilutions of the stock solution to create at least five different concentrations. A preliminary range-finding test may be necessary to identify the approximate mortality range.

    • Experimental Setup:

      • For each concentration, set up 3-5 replicate cups.[15]

      • Add the required volume of the diluted compound to 99 mL of distilled water in each cup to achieve the final test concentration.[17]

      • Prepare a negative control group using 1 mL of solvent in 99 mL of water and a positive control group with a known larvicide.[17]

    • Larval Introduction: Carefully transfer 20-25 healthy, actively feeding 3rd or 4th instar larvae into each test and control cup.[15][16] The use of this developmental stage is critical as they are actively feeding and susceptible, ensuring consistent and reproducible results.

    • Incubation: Place the cups in an incubator at 28 ± 2°C for 24 to 48 hours.[18] A small amount of larval food can be added.

    • Mortality Assessment: After 24 and 48 hours, count the number of dead or moribund larvae in each cup. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

    • Data Analysis:

      • Calculate the percentage mortality for each concentration.

      • If mortality in the negative control group is between 5% and 20%, correct the test mortalities using Abbott's formula: Corrected % = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100. If control mortality exceeds 20%, the experiment should be repeated.

      • Use probit analysis software to calculate the LC50 and LC90 values with 95% confidence intervals.[16]

Fungicidal Applications: Combating Plant and Human Pathogens

Benzamides, particularly SDH inhibitors, have been successfully developed into commercial fungicides for crop protection.[4][5] More recent research also highlights their potential against human fungal pathogens by targeting unique fungal proteins.[19][20]

Quantitative Efficacy of Select Benzamide Derivatives

Antifungal potency is measured by the Minimum Inhibitory Concentration (MIC) or the 50% Effective Concentration (EC50). Lower values indicate higher potency.[21]

Compound Class/ExampleTarget FungiEfficacy MetricValue (µg/mL or mg/L)Reference(s)
N-(pyrazol-5-yl)benzamides Sclerotinia sclerotiorumEC500.37[5]
N-(pyrazol-5-yl)benzamides Valsa maliEC501.32[5]
Pyridine-Linked 1,2,4-Oxadiazoles Botrytis cinerea% Inhibition90.5% at 50 mg/L[11][12]
Triazole-Containing Benzamides Alternaria alternataEC501.77[22]
Triazole-Containing Benzamides Alternaria solaniEC501.90 - 7.07[22]
Picolinamide/Benzamide Series Saccharomyces cerevisiaeIC506.6 µM (Compound 3)[19]
Experimental Workflow: Antifungal Susceptibility Testing

The broth microdilution method is a gold standard for determining the MIC of an antifungal agent, with protocols standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[23][24]

Antifungal_Workflow cluster_prep Preparation Phase cluster_exposure Inoculation & Incubation cluster_analysis Analysis Phase Compound_Prep Prepare Benzamide Stock Solution (DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate using RPMI-1640 Medium Compound_Prep->Serial_Dilution Inoculation Inoculate Wells with Standardized Fungal Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Fungal Inoculum (Adjust to 0.5 McFarland Standard) Inoculum_Prep->Inoculation Incubation Incubate Plate (e.g., 24-72h at 35°C) Inoculation->Incubation Controls Include Controls: - Sterility (Medium only) - Growth (Medium + Inoculum) Controls->Incubation Read_Plate Read Plate Visually or with a Spectrophotometer MIC_Determination Determine MIC: Lowest concentration with significant growth inhibition Read_Plate->MIC_Determination

Caption: Workflow for antifungal MIC determination by broth microdilution.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is based on CLSI standards for testing yeasts and molds.[21][23][24]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzamide compound against a target fungal species.

  • Materials:

    • Benzamide test compound

    • DMSO

    • RPMI-1640 liquid medium (with L-glutamine, without bicarbonate, buffered with MOPS)

    • Sterile 96-well flat-bottom microtiter plates

    • Target fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

    • Spectrophotometer and 0.5 McFarland standard

    • Sterile saline or water

    • Incubator (35°C)

  • Methodology:

    • Compound Plate Preparation:

      • Prepare a stock solution of the benzamide in DMSO.[23]

      • In a 96-well plate, perform two-fold serial dilutions of the compound in RPMI-1640 medium to create a range of test concentrations.[23] The final volume in each well is typically 100 µL.

    • Inoculum Preparation:

      • Harvest fungal cells (yeast) or conidia (molds) and suspend them in sterile saline.

      • Adjust the suspension turbidity to match a 0.5 McFarland standard. This step is crucial for reproducibility as the final MIC value is highly dependent on the initial inoculum size.

      • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[24]

    • Inoculation:

      • Add 100 µL of the final fungal inoculum to each well of the compound plate, bringing the total volume to 200 µL.

      • Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).

    • Incubation: Incubate the plate at 35°C for 24-48 hours (or longer, depending on the organism's growth rate).[21]

    • MIC Determination:

      • The MIC is read as the lowest concentration of the benzamide compound that causes a significant inhibition of visible growth compared to the growth control.[21]

      • For azoles and echinocandins against yeasts, the endpoint is often a 50% reduction in growth. For amphotericin B and most mold testing, it is complete growth inhibition.[21] The endpoint for novel benzamides should be clearly defined and consistently applied.

Illuminating the Mechanisms of Action

Understanding the molecular target is paramount for rational drug design and overcoming resistance. As noted, benzamides primarily exert their effects through the inhibition of SDH or chitin synthesis.

Mechanism Focus: Succinate Dehydrogenase (SDH) Inhibition

SDH is a unique enzyme complex that participates in both the Krebs cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to ubiquinone).[3] Fungicidal benzamides, such as fluopyram and boscalid, bind to the ubiquinone-binding site (Qp site) of the SDH complex, physically obstructing the electron transfer process.[4] This blockage halts ATP production and leads to the generation of reactive oxygen species (ROS), ultimately causing fungal cell death.[25]

SDH_Inhibition cluster_etc Mitochondrial Inner Membrane ComplexI Complex I NADH → NAD⁺ UQ Ubiquinone (Q Pool) ComplexI->UQ e⁻ ComplexII Succinate Dehydrogenase (SDH) Succinate → Fumarate ComplexII:f1->UQ e⁻ ComplexIII Complex III ComplexIV Complex IV O₂ → H₂O ComplexIII->ComplexIV e⁻ UQ->ComplexIII e⁻ Benzamide Benzamide Inhibitor Benzamide->ComplexII:f0 Binds to Qp site, blocks e⁻ transfer

Caption: Inhibition of the mitochondrial electron transport chain by benzamides targeting SDH (Complex II).

Mechanism Focus: Chitin Synthesis Inhibition

Chitin synthases are membrane-bound enzymes that polymerize UDP-N-acetylglucosamine into chitin chains.[6] In insects, this process is vital for the formation of the procuticle during molting. Benzamide IGRs disrupt this enzymatic process, resulting in a malformed, fragile cuticle that cannot withstand the pressures of ecdysis, leading to larval death.[7] A similar disruption of cell wall synthesis occurs in fungi, compromising their osmotic stability and growth.[26]

References

  • PROTOCOL FOR LARVICIDE BIOASSAYS. (2020). protocols.io.
  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (2014). MDPI. [Link]

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (2015). PubMed. [Link]

  • PROTOCOL FOR LARVICIDE BIOASSAYS v1. (2020). ResearchGate. [Link]

  • Jenks, J. D., & Gade, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4). [Link]

  • Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. (2022). Chinese Journal of Pesticide Science. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(1). [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022). Sciforum. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). PMC - NIH. [Link]

  • Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). MDPI. [Link]

  • Zhang, M., et al. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. PMC - NIH. [Link]

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. (2018). PubMed. [Link]

  • Larvicidal Bioassay Experimental Plan. (n.d.). Scribd. [Link]

  • Ozoe, Y., et al. (2020). Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity. PMC - NIH. [Link]

  • Hasim, H., & Cani, M. (2023). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. [Link]

  • Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. (2019). ResearchGate. [Link]

  • Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. (2024). PubMed. [Link]

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  • A Practical Guide to Antifungal Susceptibility Testing. (2023). ResearchGate. [Link]

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  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. (2018). ResearchGate. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2021). NIH. [Link]

  • Benzamide compounds with biological activities (4ae4k). (n.d.). ResearchGate. [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2000). ResearchGate. [Link]

  • Structure–activity relationship of compounds. (n.d.). ResearchGate. [Link]

  • Pridgeon, J. W., et al. (2010). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). BioOne Complete. [Link]

  • Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy. (2023). PubMed. [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (2014). NIH. [Link]

  • In vitro larvicidal activity of selected azabenzimidazole and diarylquinoline derivatives against Anopheles gambiae and in silico mechanistic analysis. (2023). PubMed. [Link]

  • Synthesis, crystal structure and larvicidal activity of novel diamide derivatives against Culex pipiens. (2017). ResearchGate. [Link]

  • New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. (2022). ACS Omega. [Link]

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  • Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. (2020). PubMed. [Link]

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Method

Application Notes and Protocols for the Study of Neuropeptide Y Y₂ Receptor Antagonists: Featuring BIIE0246

Introduction: Targeting the Neuropeptide Y Y₂ Receptor The Neuropeptide Y (NPY) system, comprising NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), along with its G-protein coupled receptors (GPCRs), is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Neuropeptide Y Y₂ Receptor

The Neuropeptide Y (NPY) system, comprising NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), along with its G-protein coupled receptors (GPCRs), is a critical signaling network in mammalian physiology.[1][2] Among the NPY receptors, the Y₂ receptor subtype has garnered significant attention as a therapeutic target for a range of conditions including anxiety, pain, obesity, and alcoholism.[2][3][4] The Y₂ receptor is predominantly located presynaptically on NPY-containing neurons, where it functions as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[2][5] This unique localization provides a strategic point of intervention; by antagonizing the Y₂ receptor, it is possible to enhance endogenous NPY signaling, an effect sought after in conditions characterized by NPY deficits.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NPY Y₂ receptor antagonists in preclinical research. While the chemical class of n-(2-Oxo-2-phenylethyl)benzamide and related structures form the basis for some small molecule antagonists, this guide will focus on the well-characterized, potent, and highly selective non-peptide Y₂ receptor antagonist, BIIE0246 .[6][7][8] BIIE0246 has been instrumental in elucidating the physiological roles of the Y₂ receptor and serves as a benchmark compound for the development of novel Y₂-targeted therapeutics.[1][9][10]

Mechanism of Action: The NPY Y₂ Receptor Signaling Cascade

The NPY Y₂ receptor is a member of the Gi/o-coupled GPCR family.[1][3][11] Upon binding of endogenous agonists like NPY or PYY(3-36), the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can modulate various downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels, which collectively lead to a reduction in neuronal excitability and neurotransmitter release.[3]

BIIE0246 acts as a competitive antagonist at the Y₂ receptor, binding to the receptor orthosteric site and preventing the binding of endogenous agonists. This blockade of the receptor prevents the initiation of the downstream signaling cascade, thereby disinhibiting the neuron and promoting neurotransmitter release.

NPY_Y2_Signaling cluster_0 Presynaptic Terminal NPY NPY / PYY(3-36) Y2R Y₂ Receptor NPY->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates BIIE0246 BIIE0246 BIIE0246->Y2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Neurotransmitter Neurotransmitter Vesicle Ca_channel->Neurotransmitter Triggers Release Neurotransmitter Release Neurotransmitter->Release Binding_Assay_Workflow start Start prep Prepare Y₂ Receptor Membranes start->prep setup Set up 96-well Plate: - Buffer - Test Compound (e.g., BIIE0246) - [¹²⁵I]PYY(3-36) - Membranes prep->setup incubate Incubate to Equilibrium setup->incubate filter Vacuum Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ & Ki count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Protocol 2: In Vitro Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the potency of BIIE0246 as a Y₂ receptor antagonist.

Materials:

  • Y₂ receptor-expressing cell membranes.

  • [³⁵S]GTPγS.

  • Y₂ receptor agonist (e.g., NPY or PYY(3-36)).

  • Test compound: BIIE0246.

  • GDP.

  • Assay buffer containing MgCl₂.

  • Non-specific binding control: High concentration of unlabeled GTPγS.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with increasing concentrations of BIIE0246.

  • Assay Initiation: Add a fixed concentration of the Y₂ agonist and [³⁵S]GTPγS to initiate the reaction. Also include wells for basal (no agonist) and non-specific binding.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through filter plates, followed by washing.

  • Counting: Measure the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding in the presence of different concentrations of BIIE0246. Perform a Schild analysis to determine the pA₂ value, which provides a measure of antagonist potency.

Protocol 3: In Vivo Pharmacodynamic Study (e.g., Feeding Behavior)

The Y₂ receptor is implicated in the regulation of food intake. Antagonism of the Y₂ receptor in satiated animals can stimulate feeding. [12] Objective: To evaluate the effect of BIIE0246 on food intake in a rodent model.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • BIIE0246.

  • Vehicle solution (e.g., saline, DMSO).

  • Stereotaxic apparatus for intracerebroventricular (ICV) or intra-arcuate nucleus (ARC) injections (as BIIE0246 has poor brain penetration). [1][3]* Standard rodent chow and metabolic cages.

Procedure:

  • Animal Acclimation and Surgery: Acclimate animals to the housing and handling conditions. For central administration, perform stereotaxic surgery to implant cannulae into the desired brain region (e.g., lateral ventricle or ARC). Allow for a post-operative recovery period.

  • Experimental Design: Use a within-subjects or between-subjects design. Animals should be satiated before the experiment.

  • Drug Administration: Administer BIIE0246 or vehicle via the implanted cannula.

  • Measurement of Food Intake: Immediately after injection, provide pre-weighed amounts of food and measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the food intake between the BIIE0246-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Troubleshooting and Considerations

  • Solubility: BIIE0246 and other non-peptide antagonists may have limited aqueous solubility. Ensure proper solubilization, typically in DMSO, and be mindful of the final solvent concentration in the assay to avoid off-target effects.

  • Brain Penetrance: A significant limitation of BIIE0246 is its poor ability to cross the blood-brain barrier. [1]For central nervous system studies, direct central administration (e.g., ICV) is often necessary. [3]Newer generations of Y₂ antagonists with improved brain penetrance are under development. [9][13]* Species Differences: Be aware of potential species differences in receptor pharmacology. It is advisable to use a Y₂ receptor from the same species as the planned in vivo studies.

  • Assay Validation: For any new assay, it is crucial to perform thorough validation, including determining the optimal concentrations of membrane protein, radioligand, and incubation times.

Conclusion

The NPY Y₂ receptor remains a compelling target for therapeutic intervention in a variety of disorders. BIIE0246, as a potent and selective antagonist, is an invaluable tool for probing the function of this receptor. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute meaningful experiments in the pursuit of novel therapeutics targeting the NPY Y₂ receptor.

References

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  • Wikipedia. (n.d.). Neuropeptide Y receptor Y2.
  • Li, J., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. bioRxiv.
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  • Basu, S., et al. (2024). Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch. Neuroscience.
  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028..., a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265–277.
  • Brothers, S. P., et al. (2010). Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program.
  • Dumont, Y., et al. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist. British Journal of Pharmacology, 129(6), 1075–1088.
  • Doods, H., et al. (1999). BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist. European Journal of Pharmacology, 384(2-3), R3–R5.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Malmström, R. E., et al. (2000). Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y2 receptor antagonist, in vivo. British Journal of Pharmacology, 129(8), 1732–1738.
  • Dumont, Y., et al. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist. British Journal of Pharmacology, 129(6), 1075-1088.
  • Park, K., et al. (2013). Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry Letters, 23(2), 537–542.
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  • Keller, M., et al. (2021). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. ACS Omega, 6(4), 2849–2860.
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  • Abbott, C. R., et al. (2005). Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake. Brain Research, 1043(1-2), 139–144.
  • Chai, W., et al. (2012). Synthesis and SAR of selective small molecule neuropeptide Y Y2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4067–4071.
  • Brothers, S. P., et al. (2010). Probe Report for NPY-Y2 Receptor Antagonists. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US).
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  • Eeda, V., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Chemical Biology & Drug Design, 95(3), 388–393.
  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
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  • Eeda, V., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 388-393.
  • Google Patents. (n.d.). WO2007118963A2 - Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof.
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  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Bioscience, 5, d864-d873.

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Application

Application Note & Protocol: Evaluating the In Vitro Cytotoxicity of n-(2-oxo-2-phenylethyl)benzamide

Abstract The evaluation of a novel compound's effect on cell viability is a foundational step in drug discovery and toxicology. This document provides a comprehensive guide for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel compound's effect on cell viability is a foundational step in drug discovery and toxicology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxicity of n-(2-oxo-2-phenylethyl)benzamide , a benzamide derivative. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the broader class of benzamide and benzimidazole derivatives has demonstrated a wide range of pharmacological effects, including anticancer properties, often through the induction of apoptosis or cell cycle arrest.[1][2] This guide presents a detailed, validated protocol using a primary metabolic activity assay (MTS) and outlines complementary assays to elucidate the mechanism of cell death. The focus is on robust experimental design, data interpretation, and adherence to scientific best practices to ensure reliable and reproducible results.

Introduction and Scientific Background

n-(2-oxo-2-phenylethyl)benzamide belongs to the benzamide class of organic compounds. This structural family is of significant interest in medicinal chemistry. For instance, various benzamide derivatives have been investigated as anticancer agents that can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1] Others function as inhibitors of crucial cellular machinery like tubulin polymerization or key signaling kinases.[2][3]

Given this context, determining the cytotoxic potential of n-(2-oxo-2-phenylethyl)benzamide is a critical first step to profile its biological activity. Cytotoxicity assays are essential tools that measure how toxic a substance is to cells.[4][5] This protocol will focus on the MTS assay , a sensitive, colorimetric method for determining the number of viable cells.[6][7]

Principle of the MTS Assay: The MTS assay, commercially available as the CellTiter 96® AQueous One Solution Cell Proliferation Assay, measures cellular metabolic activity.[8] In viable, metabolically active cells, dehydrogenase enzymes convert the tetrazolium salt MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] into a soluble purple formazan product.[6][9] This conversion is dependent on the presence of NADPH or NADH.[6] The amount of formazan produced, measured by absorbance at approximately 490 nm, is directly proportional to the number of living cells in the culture well.[8] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

Materials and Reagents

Item Supplier Example Catalog Number Example Notes
n-(2-oxo-2-phenylethyl)benzamideSigma-AldrichS417823Or other verified supplier[10]
CellTiter 96® AQueous One SolutionPromegaG3580 / G3581 / G3582Contains MTS and PES
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650For preparing compound stock solution
Human Cancer Cell Line (e.g., HeLa, MCF-7)ATCCCCL-2, HTB-22Select based on research goals
Complete Growth Medium (e.g., DMEM, RPMI-1640)Gibco11965092Supplemented with 10% FBS and 1% Pen/Strep
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056For cell detachment
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco14190144Calcium and Magnesium free
Doxorubicin HydrochlorideSigma-AldrichD1515Positive control for cytotoxicity
96-well flat-bottom tissue culture platesCorning3596Sterile, clear
Reagent reservoirs, multichannel pipettesVWRVariousFor efficient plate setup
Humidified IncubatorThermo FisherHeracell VIOS 160iMaintained at 37°C, 5% CO₂
Microplate ReaderBioTek / Molecular DevicesEpoch 2 / SpectraMax i3xCapable of reading absorbance at 490 nm

Experimental Workflow and Protocols

The overall experimental process involves preparing the cells and compound, treating the cells, performing the MTS assay, and analyzing the resulting data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Culture & Passage Adherent Cells C 3. Seed Cells in 96-Well Plate A->C B 2. Prepare Compound Stock & Dilutions D 4. Treat Cells with Compound Series B->D C->D E 5. Incubate (e.g., 24, 48, 72 hr) D->E F 6. Add MTS Reagent E->F G 7. Incubate (1-4 hr) F->G H 8. Read Absorbance (490 nm) G->H I 9. Calculate % Viability H->I J 10. Plot Dose-Response Curve I->J K 11. Determine IC50 Value J->K

Caption: High-level experimental workflow for cytotoxicity testing.

Detailed Step-by-Step Protocol

Step 1: Cell Culture Maintenance

  • Rationale: Healthy, logarithmically growing cells are crucial for reproducible results. Over-confluent or stressed cells will respond differently to cytotoxic agents.

  • Protocol:

    • Maintain the selected cell line (e.g., HeLa) in complete growth medium in a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[11]

    • Subculture cells every 2-3 days when they reach 70-80% confluency to ensure they remain in the exponential growth phase.[11]

Step 2: Preparation of Test Compound and Controls

  • Rationale: Accurate concentration preparation is fundamental. A high-concentration stock in DMSO allows for minimal solvent exposure to the cells. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid solvent-induced toxicity.[11]

  • Protocol:

    • Compound Stock: Prepare a 20 mM stock solution of n-(2-oxo-2-phenylethyl)benzamide in sterile DMSO. Aliquot and store at -20°C.

    • Positive Control Stock: Prepare a 1 mM stock solution of Doxorubicin in sterile DMSO.

    • Serial Dilutions: On the day of the experiment, perform a serial dilution of the compound stock using complete growth medium to create 2X working concentrations. For example, to test final concentrations from 0.1 µM to 100 µM, prepare 2X solutions from 0.2 µM to 200 µM.

Step 3: Cell Seeding

  • Rationale: The optimal cell seeding density ensures that cells are in an exponential growth phase during the experiment and that the signal falls within the linear range of the assay.[12] This must be determined empirically for each cell line.

  • Protocol:

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (e.g., 5,000 to 10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Leave the outer perimeter wells filled with 200 µL of sterile DPBS to minimize edge effects from evaporation.[13]

    • Incubate the plate for 18-24 hours to allow cells to attach and resume normal growth.

Step 4: Cell Treatment

  • Rationale: A dose-response experiment is necessary to determine the concentration at which the compound exerts its effect. Including proper controls is essential for validating the results.

  • Protocol:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of the 2X compound working solutions to the appropriate wells.

    • Crucial Controls:

      • Vehicle Control: Add 100 µL of medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO). This represents 100% cell viability.

      • Positive Control: Add 100 µL of medium containing a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death.

      • Untreated Control: Add 100 µL of fresh complete medium.

      • Medium Blank: Add 100 µL of medium to wells without cells for background absorbance subtraction.[14]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 5: MTS Assay and Data Collection

  • Rationale: The incubation time with the MTS reagent allows for sufficient conversion to formazan by viable cells. This period may require optimization (typically 1-4 hours).[6][14]

  • Protocol:

    • After the treatment incubation, add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.[9][14]

    • Gently tap the plate to mix.

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[15]

Data Analysis and Interpretation

The raw absorbance data must be processed to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

G A Raw Absorbance Values (490 nm) B Subtract Avg. Medium Blank from All Wells A->B C Calculate % Viability: (Abs_treated / Abs_vehicle) * 100 B->C D Plot % Viability vs. log[Compound Concentration] C->D E Perform Nonlinear Regression (Sigmoidal, 4PL) D->E F Determine IC50 Value (Concentration at 50% Viability) E->F

Caption: Workflow for calculating the IC50 value from raw data.

Step 1: Calculate Percent Viability

  • Average the absorbance readings for each condition (including replicates).

  • Subtract the average absorbance of the Medium Blank from all other averaged values.

  • Calculate the percent viability for each compound concentration using the following formula:

    • % Viability = ( [Absorbance of Treated Cells] / [Absorbance of Vehicle Control] ) × 100

Step 2: Generate Dose-Response Curve and Determine IC₅₀

  • Plot Percent Viability on the Y-axis against the logarithm of the compound concentration on the X-axis.[16]

  • Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, such as a four-parameter logistic (4PL) curve.[17][18]

  • The IC₅₀ is the concentration of the compound that results in a 50% reduction in cell viability. This value is automatically calculated by the software from the fitted curve.[19]

Example Data Presentation:

Concentration (µM)Avg. Absorbance (490nm)% Viability
0 (Vehicle)1.254100.0%
11.19895.5%
51.05384.0%
100.81565.0%
250.60248.0%
500.35128.0%
1000.15012.0%

Troubleshooting

Problem Potential Cause Solution
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects.Ensure a single-cell suspension before seeding; Use calibrated pipettes; Avoid using outer wells or fill them with PBS.[13]
Low signal (low absorbance values) Cell number is too low; Insufficient incubation with MTS reagent.Optimize initial cell seeding density; Increase MTS incubation time (up to 4 hours).[12]
High background in "Medium Blank" wells Contamination of medium or reagent; Phenol red in medium can interfere.Use fresh, sterile reagents; Use medium without phenol red if possible.[13]
Vehicle control (DMSO) shows toxicity DMSO concentration is too high; Cells are sensitive to DMSO.Ensure final DMSO concentration is ≤0.5%; If necessary, test lower concentrations (e.g., 0.1%).

Complementary Assays for Mechanistic Insights

While the MTS assay measures overall cell viability, it does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis). Combining it with other assays provides a more complete picture.

  • Membrane Integrity Assay (LDH Release): Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.

  • Apoptosis Assays (Caspase-Glo® 3/7 or Annexin V):

    • Caspase-Glo® 3/7: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

    • Annexin V Staining: Uses flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.[11]

By using a combination of these assays, a researcher can determine if n-(2-oxo-2-phenylethyl)benzamide reduces cell viability and whether the underlying mechanism is primarily apoptotic or necrotic.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Available at: [Link]

  • Journal of Medicinal Chemistry (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

  • PubMed (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Available at: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • PubMed Central (NIH). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available at: [Link]

  • ResearchGate. How to calculate IC50 for my dose response?. Available at: [Link]

  • PubMed Central (NIH). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • PubMed. Effects of phenylethyl isothiocyanate on early molecular events in N-nitrosomethylbenzylamine-induced cytotoxicity in rat esophagus. Available at: [Link]

  • GraphPad Prism (YouTube). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Available at: [Link]

  • Nelson Labs. Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Available at: [Link]

  • ResearchGate. Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Available at: [Link]

  • Royal Society of Chemistry. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available at: [Link]

  • ResearchGate (PDF). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • MDPI. Protective Effects of Cord Blood Serum (CBS) on Retinal Pigment Epithelium (ARPE-19) and Retinal Photoreceptor-like (661W) Cell Line Viability Under In Vitro Oxidative Stress. Available at: [Link]

  • Pharmakeftiki. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Available at: [Link]

  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. Available at: [Link]

  • Test Labs. Cytotoxicity Testing: Everything You Need to Know. Available at: [Link]

  • MDPI. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Available at: [Link]

  • GraphPad Prism. Equation: Absolute IC50. Available at: [Link]

  • Preprints.org. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available at: [Link]

  • YouTube. Cell proliferation assay with aqueous one solution. Available at: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • Malaysian Journal of Medicine and Health Sciences. Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • MDPI. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. BIOLOGICALLY ACTIVE OXADIAZOLE. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(2-Oxo-2-phenylethyl)benzamide

Welcome to the technical support center for the purification of N-(2-Oxo-2-phenylethyl)benzamide (CAS No: 4190-14-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Oxo-2-phenylethyl)benzamide (CAS No: 4190-14-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this α-acylamino ketone. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

N-(2-Oxo-2-phenylethyl)benzamide is typically synthesized via the Schotten-Baumann reaction between 2-aminoacetophenone and benzoyl chloride.[1][2] While the synthesis is relatively straightforward, the purification of the crude product can present several challenges. The presence of unreacted starting materials, byproducts from side reactions, and degradation products can complicate the isolation of the pure compound. This guide will address these challenges systematically.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification process.

Issue 1: Low Yield After Purification

Question: I've experienced a significant loss of product during purification, resulting in a low overall yield. What are the potential causes and how can I mitigate this?

Answer: Low yield is a common issue that can arise from several factors during the workup and purification stages. Here are the most common causes and their solutions:

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure that your filtration apparatus (funnel and receiving flask) is preheated. You can do this by placing them in a drying oven before use or by rinsing them with a small amount of the hot recrystallization solvent immediately before filtration.[3] Using a stemless funnel can also help to reduce the surface area for premature crystallization.

  • Using an Excessive Amount of Recrystallization Solvent: Dissolving the crude product in too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling, thus reducing the yield.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until all the solid has just dissolved.[3]

  • Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.

    • Solution: After the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4] Ensure that the cooling process is slow to allow for the formation of larger, purer crystals.

  • Product Loss During Washing: Washing the collected crystals with a solvent in which the product is highly soluble will lead to a loss of yield.

    • Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature will minimize the solubility of your product in the wash solvent.[5]

Issue 2: Oily Product Instead of Crystalline Solid

Question: After recrystallization, my product has "oiled out" and formed a viscous liquid or a waxy solid instead of crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This is often due to the presence of impurities that depress the melting point of the compound or if the boiling point of the solvent is higher than the melting point of the compound.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.

    • Solution: Allow the hot solution to cool slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Once at room temperature, you can then move it to an ice bath.[5]

  • Inappropriate Solvent Choice: The solvent system may not be optimal for crystallization.

    • Solution: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] For N-(2-Oxo-2-phenylethyl)benzamide, which is a moderately polar molecule, consider using a polar protic solvent like ethanol or a mixed solvent system. A common technique is to dissolve the compound in a good solvent (like ethanol or ethyl acetate) and then add a poor solvent (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. A recrystallization from a mixture of n-hexane and ethanol has been reported for a similar compound.[6]

  • Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystallization.

    • Solution: If the oil persists, it may be necessary to perform a preliminary purification step. Column chromatography can be effective at removing the impurities that are preventing crystallization. After chromatography, the partially purified product can then be recrystallized.

Issue 3: Persistent Yellow or Brown Coloration in the Final Product

Question: My final product has a persistent yellow or brown color, even after recrystallization. How can I obtain a white or off-white solid?

Answer: Colored impurities are often formed from side reactions or the degradation of starting materials.

  • Formation of Chromophoric Byproducts: These are often highly conjugated molecules that absorb visible light.

    • Solution: During recrystallization, you can add a small amount of activated charcoal to the hot solution.[5] The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

  • Degradation of the Compound: Amides can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures, which could lead to colored degradation products.[7]

    • Solution: Ensure that the pH and temperature are well-controlled during the workup and purification steps. Avoid prolonged exposure to strong acids or bases.

Issue 4: Poor Separation During Column Chromatography

Question: I am having difficulty separating my product from an impurity using column chromatography. The spots are too close on the TLC plate.

Answer: Achieving good separation in column chromatography depends heavily on the choice of the stationary and mobile phases.

  • Suboptimal Mobile Phase: The polarity of your eluent system is crucial for good separation.

    • Solution: Use Thin Layer Chromatography (TLC) to screen various solvent systems before running the column. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3 and maximizes the separation between the product and impurity spots.[4] For benzamides, mixtures of hexane and ethyl acetate or dichloromethane and methanol are good starting points.[8][9] You can fine-tune the ratio to achieve optimal separation.

  • Inappropriate Stationary Phase: While silica gel is the most common stationary phase, it may not be suitable for all separations.

    • Solution: If you cannot achieve good separation on silica gel, consider using a different adsorbent. Alumina (basic or neutral) can be a good alternative. For very nonpolar compounds, reverse-phase silica (C18) might be more effective.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(2-Oxo-2-phenylethyl)benzamide sample?

A1: The most common impurities arise from the starting materials and side reactions of the Schotten-Baumann synthesis:

  • Unreacted 2-aminoacetophenone: This is a basic impurity.

  • Benzoic acid: Formed from the hydrolysis of benzoyl chloride, a common occurrence if the reaction is not kept anhydrous.[10] This is an acidic impurity.

  • Unreacted benzoyl chloride: Highly reactive and will likely be quenched to benzoic acid during aqueous workup.

  • N,N-dibenzoyl-(2-oxo-2-phenylethyl)amine: This diacylated byproduct can form if an excess of benzoyl chloride is used.[10]

Q2: How can I use simple liquid-liquid extraction to pre-purify my crude product?

A2: Before recrystallization or chromatography, you can perform an aqueous workup to remove some of the common impurities. After the reaction, the mixture can be dissolved in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-aminoacetophenone (by forming its water-soluble salt).

  • Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove benzoic acid (by forming its water-soluble salt).[10]

  • Finally, wash with brine (saturated NaCl solution) to remove excess water before drying the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄.

Q3: What is a good starting solvent system for TLC analysis of N-(2-Oxo-2-phenylethyl)benzamide?

A3: A good starting point for TLC analysis on silica gel plates would be a mixture of a nonpolar and a moderately polar solvent.

  • Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v): This is a very common and effective solvent system for compounds of moderate polarity.

  • Dichloromethane:Methanol (e.g., 9.5:0.5 v/v): This is another versatile system. You can increase the proportion of methanol to increase the polarity of the mobile phase.

Q4: What are the expected analytical characteristics of pure N-(2-Oxo-2-phenylethyl)benzamide?

A4: The following data can be used to assess the purity of your final product:

  • Appearance: White to off-white solid.

  • Melting Point: 156-157 °C has been reported.[11] A sharp melting point range of 1-2 °C is indicative of high purity.

  • ¹H NMR (600 MHz, CDCl₃) δ (ppm): ~8.28 (d, 1H), 7.89-7.85 (m, 2H), 7.56–7.51(m, 3H), 7.43 (t, 1H), 6.02 (d, 1H), 4.11–4.04 (m, 1H), plus other expected peaks.[11]

  • ¹³C NMR (150 MHz, CDCl₃) δ (ppm): ~168.82, 135.13, 133.72, 130.34, 130.17, 128.36, 127.08, 126.43, 125.45, 124.82, 124.79, 48.82, plus other expected peaks.[11]

Data and Protocol Summaries

Table 1: Recommended Solvent Systems for Purification and Analysis
TechniqueSolvent System (v/v)Rationale/Notes
Recrystallization Ethanol/WaterEthanol is a good solvent for the moderately polar benzamide structure. Water acts as an anti-solvent to induce crystallization upon cooling.[3]
n-Hexane/EthanolA reported system for a similar compound, where ethanol is the "good" solvent and hexane is the "poor" solvent.[6]
Column Chromatography Hexane:Ethyl Acetate (starting with 9:1, gradually increasing polarity)A standard mobile phase for separating compounds of moderate polarity on silica gel.[8]
Dichloromethane:Methanol (starting with 9.8:0.2, gradually increasing polarity)Another common mobile phase for silica gel chromatography; offers different selectivity compared to hexane/ethyl acetate.
Thin Layer Chromatography Hexane:Ethyl Acetate (7:3)Should provide a good starting Rf value for visualization and optimization.
Dichloromethane:Methanol (9.5:0.5)A good alternative for TLC analysis.
Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude N-(2-Oxo-2-phenylethyl)benzamide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to just below the solvent's boiling point while stirring. Continue to add the hot solvent dropwise until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a preheated funnel with fluted filter paper into a clean, preheated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal solvent system using TLC as described above.

  • Column Packing: Prepare a silica gel slurry in the least polar solvent mixture you will use and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude N-(2-Oxo-2-phenylethyl)benzamide.

Purification_Workflow cluster_recryst Recrystallization Loop crude Crude Product (from Schotten-Baumann reaction) workup Aqueous Workup (Acid/Base Washes) crude->workup assess Assess Purity (TLC, Melting Point) workup->assess pure Pure Product (Verify with NMR, MP) assess->pure Purity is high recryst Recrystallization assess->recryst Purity is low, solid chrom Column Chromatography assess->chrom Very impure / Oily charcoal Decolorize with Activated Charcoal? (if colored) recryst->charcoal oiling Product Oils Out? oiling->pure No, Crystals Form troubleshoot_recryst Troubleshoot Recrystallization: - Slower cooling - Change solvent system - Add seed crystal oiling->troubleshoot_recryst Yes chrom->pure troubleshoot_recryst->recryst hot_filtration Hot Filtration charcoal->hot_filtration Yes recryst_cool Cool Slowly charcoal->recryst_cool No hot_filtration->recryst_cool recryst_cool->oiling

Caption: A decision-making workflow for the purification of N-(2-Oxo-2-phenylethyl)benzamide.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Synthesis and analysis of amides. (n.d.). Chemistry Education. Available at: [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Available at: [Link]

  • Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. (2008). ACS Publications. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021). Available at: [Link]

  • Separation of Benzamide, N-(2-phenylethyl)- (9CI) on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. (2021). National Center for Biotechnology Information. Available at: [Link]

  • TLC Tips and Tricks. (n.d.). Merck Millipore. Available at: [Link]

  • Reactions of N-(1-Chloro-2-oxo-2-phenylethyl) Carboxamides with Thiosemicarbazide and Its Derivatives. (2008). Springer. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Benzamide, N-(2-phenylethyl)-. (2024). ChemBK. Available at: [Link]

  • Method for purification of ketones. (1958). Google Patents.
  • Which solvents and what ratio should I use for TLC to seperate my azo schiff base and azo aldehyde? (2024). ResearchGate. Available at: [Link]

  • Recrystallization with two solvents. (2019). Reddit. Available at: [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide. (n.d.). Google Patents.
  • Solid phase synthesis of α-acylamino-α,α-disubstituted ketones. (2025). ResearchGate. Available at: [Link]

  • Reactions of N‐(2‐oxo‐2‐phenylethyl)‐β‐lactams 9 in the presence of dehydrating agents. (n.d.). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. (n.d.). Open Access Pub. Available at: [Link]

  • To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. (n.d.). YMER. Available at: [Link]

  • Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof. (n.d.). Google Patents.
  • List of various solvent systems tried for TLC analysis of selected OTC cough-cold preparations. (n.d.). ResearchGate. Available at: [Link]

  • Troubleshooting protein purification? (2013). ResearchGate. Available at: [Link]

  • 2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide. (n.d.). PubChem. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • N-Phenethylbenzamide. (n.d.). PubChem. Available at: [Link]

Sources

Optimization

Identifying side products in "n-(2-Oxo-2-phenylethyl)benzamide" synthesis

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of n-(2-Oxo-2-phenylethyl)benzamide. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of n-(2-Oxo-2-phenylethyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, experience-driven advice to identify and mitigate the formation of common side products, ensuring the integrity and purity of your synthesis.

Introduction to the Synthesis

The synthesis of n-(2-Oxo-2-phenylethyl)benzamide is typically achieved via a nucleophilic acyl substitution, most commonly the Schotten-Baumann reaction.[1][2] In this procedure, 2-aminoacetophenone is acylated using benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce the yield of the desired product. This guide will address the most common challenges encountered during this synthesis.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section is designed to help you diagnose and resolve common issues that lead to the formation of impurities during the synthesis of n-(2-Oxo-2-phenylethyl)benzamide.

Issue 1: Presence of a Crystalline Solid Insoluble in Non-polar Solvents

Symptom: After the reaction work-up, you observe a significant amount of a white, crystalline solid that has limited solubility in your extraction solvent (e.g., dichloromethane, ethyl acetate) but is soluble in aqueous base.

Potential Side Product: Benzoic Acid

Causality: This impurity arises from the hydrolysis of the benzoyl chloride reactant.[3] Benzoyl chloride is highly reactive and susceptible to reaction with any residual water in the reaction mixture or during the work-up. The presence of excess base in the aqueous phase will further promote the dissolution of the resulting benzoic acid as sodium benzoate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.

  • Controlled Addition of Reagents: Add the benzoyl chloride slowly to the reaction mixture, preferably at a low temperature (0-5 °C), to control the exothermic reaction and minimize side reactions.

  • Optimized Work-up: During the aqueous work-up, neutralize the reaction mixture carefully. A slightly acidic wash (e.g., with dilute HCl) can help to remove any unreacted amine starting material, followed by a wash with a saturated sodium bicarbonate solution to remove benzoic acid.

Analytical Identification of Benzoic Acid:

Technique Expected Observations
¹H NMR Aromatic protons typically appear as multiplets between 7.4-8.2 ppm. A broad singlet for the carboxylic acid proton will be present at >10 ppm (can be exchanged with D₂O).[4][5]
¹³C NMR The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift around 172 ppm. Aromatic carbons will appear in the 128-134 ppm range.[6][7]
FT-IR A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.
Issue 2: A Higher Molecular Weight Impurity Detected by Mass Spectrometry

Symptom: Mass spectrometry analysis of your crude product shows a peak corresponding to a mass significantly higher than the desired product, suggesting the addition of a second benzoyl group.

Potential Side Product: N,N-dibenzoyl-2-aminoacetophenone

Causality: This side product is the result of diacylation of the primary amine of 2-aminoacetophenone. While the initial acylation to form the desired secondary amide is generally rapid, under certain conditions, particularly with a high concentration of benzoyl chloride and a strong base, a second acylation can occur on the nitrogen atom.

Troubleshooting Steps:

  • Stoichiometric Control: Use a precise 1:1 molar ratio of 2-aminoacetophenone to benzoyl chloride. Avoid using a large excess of the acylating agent.

  • Controlled Reagent Addition: Add the benzoyl chloride dropwise to the solution of 2-aminoacetophenone to maintain a low instantaneous concentration of the acylating agent.

  • Choice of Base: A milder base, such as sodium bicarbonate, can be less likely to promote the deprotonation of the initially formed amide, thus disfavoring the second acylation.

Analytical Identification of N,N-dibenzoyl-2-aminoacetophenone:

Technique Expected Observations
Mass Spec Look for a molecular ion peak corresponding to C₂₂H₁₇NO₃ (M+H⁺ ≈ 344.1 g/mol ).
¹H NMR The spectrum will be more complex than the desired product. Expect multiple aromatic signals and the absence of the N-H proton signal seen in the desired product.
¹³C NMR The presence of two distinct amide carbonyl signals in the region of 165-175 ppm would be indicative of the diacyl product.
Issue 3: Formation of a Colored, Insoluble Byproduct, Especially Under Prolonged Reaction Times or at Elevated Temperatures

Symptom: The reaction mixture develops a yellow to brown color, and an insoluble, often amorphous or polymeric, material is formed. This is more prevalent with extended reaction times or if the reaction is heated.

Potential Side Product: Self-condensation products of 2-aminoacetophenone, such as 2,5-dimethyl-3,6-diphenylpyrazine.

Causality: α-Amino ketones like 2-aminoacetophenone can undergo self-condensation reactions, particularly in the presence of acid or base.[8][9] Two molecules of 2-aminoacetophenone can react to form a dihydropyrazine intermediate, which can then be oxidized to a more stable, colored pyrazine derivative.

Troubleshooting Steps:

  • Moderate Reaction Temperature: Maintain a low to ambient reaction temperature. Avoid heating the reaction mixture unless absolutely necessary and validated by small-scale trials.

  • Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic or acidic conditions.

  • Order of Addition: Adding the 2-aminoacetophenone solution to the benzoyl chloride and base solution can sometimes minimize self-condensation by ensuring the amine is acylated quickly.

Analytical Identification of 2,5-dimethyl-3,6-diphenylpyrazine:

Technique Expected Observations
Mass Spec Look for a molecular ion peak corresponding to C₂₀H₁₈N₂ (M+H⁺ ≈ 287.15 g/mol ).
¹H NMR The spectrum would be expected to show aromatic proton signals and a characteristic singlet for the two methyl groups on the pyrazine ring.
UV-Vis The formation of a conjugated pyrazine system will likely result in a compound with a distinct UV-Vis absorption profile, contributing to the observed color.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare the TLC plate: Use a silica gel coated plate.

  • Spot the plate: Apply small spots of the starting material (2-aminoacetophenone), the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.

  • Develop the plate: Use a suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualize the spots: Use a UV lamp (254 nm) to visualize the aromatic compounds. The disappearance of the 2-aminoacetophenone spot and the appearance of a new, less polar product spot indicates the progress of the reaction.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product: In a suitable solvent (e.g., ethanol, isopropanol) at its boiling point, dissolve the crude n-(2-Oxo-2-phenylethyl)benzamide. Use the minimum amount of hot solvent necessary.[10][11]

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolate the crystals: Collect the purified crystals by vacuum filtration.

  • Wash and dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizing the Troubleshooting Logic

Troubleshooting_Flowchart start Crude Product Analysis issue1 Insoluble White Solid in Organic Solvent? start->issue1 issue2 High MW Impurity by MS? issue1->issue2 No side_product1 Likely Side Product: Benzoic Acid issue1->side_product1 Yes issue3 Colored/Insoluble Byproduct? issue2->issue3 No side_product2 Likely Side Product: N,N-dibenzoyl-2-aminoacetophenone issue2->side_product2 Yes side_product3 Likely Side Product: Self-Condensation Products issue3->side_product3 Yes end Pure n-(2-Oxo-2-phenylethyl)benzamide issue3->end No solution1 Troubleshooting: - Use anhydrous conditions - Controlled reagent addition - Optimized work-up side_product1->solution1 solution2 Troubleshooting: - Precise stoichiometry - Slow reagent addition - Milder base side_product2->solution2 side_product3->solution2 solution3 Troubleshooting: - Control temperature - Monitor reaction time - Optimize order of addition side_product3->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for identifying and resolving common side products.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or does not seem to go to completion. What could be the issue?

A1: Several factors could contribute to a sluggish reaction. Firstly, ensure that your 2-aminoacetophenone is of high purity, as impurities can inhibit the reaction. Secondly, the choice and amount of base are critical. If using a weak base like sodium bicarbonate, ensure it is present in at least a stoichiometric amount to neutralize the HCl produced. If the amine starting material is present as a hydrochloride salt, an additional equivalent of base is required. Finally, ensure adequate mixing, especially in a biphasic system, to facilitate contact between the reactants.

Q2: I am having difficulty removing the benzoic acid impurity by washing with a base. What else can I do?

A2: If aqueous washes are insufficient, purification by column chromatography on silica gel is a reliable method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar desired product from the more polar benzoic acid. Alternatively, recrystallization from a suitable solvent can be effective.

Q3: Can I use a different acylating agent instead of benzoyl chloride?

A3: Yes, benzoic anhydride can be used as an alternative acylating agent. It is generally less reactive than benzoyl chloride, which can sometimes lead to a cleaner reaction with fewer side products. However, the reaction may require heating and a longer reaction time. The byproduct of this reaction is benzoic acid, which will need to be removed during work-up.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • Reddit. (2024, July 10). H nmr peaks of benzoic acid. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • PubMed Central. (n.d.). 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • Journal of the Chemical Society D: Chemical Communications. (n.d.). Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 3,6-dimethyl-2,5-diphenylpyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenethylbenzamide. Retrieved from [Link]

  • ResearchGate. (2025, December 29). A novel synthesis of 2,5-diphenylpyrazine. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[6]. Retrieved from [Link]

  • ResearchGate. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b). Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrazine, 2,5-dimethyl-. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Aldol Condensation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-(2-Oxo-2-phenylethyl)benzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of N-(2-Oxo-2-phenylethyl)benzamide. Recrystallization is a powerful technique for achiev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of N-(2-Oxo-2-phenylethyl)benzamide. Recrystallization is a powerful technique for achieving high purity of solid compounds, predicated on the principle of differential solubility.[1][2] This document provides field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during the recrystallization of this specific molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the purification of N-(2-Oxo-2-phenylethyl)benzamide.

Q1: What is the best starting solvent system for recrystallizing N-(2-Oxo-2-phenylethyl)benzamide?

A1: Based on the molecular structure, which contains two phenyl rings, a ketone, and a secondary amide functional group, N-(2-Oxo-2-phenylethyl)benzamide is a moderately polar molecule. For such compounds, a mixed-solvent system is often superior to a single solvent.

The most effective and recommended starting point is a miscible ethanol/water system .

  • Causality: The principle of "like dissolves like" suggests that a polar protic solvent like ethanol will effectively dissolve the compound, especially upon heating, due to its ability to form hydrogen bonds with the amide and ketone moieties.[1] Water, in which the compound is expected to be insoluble, then acts as an excellent anti-solvent.[1][3] This combination provides a sharp solubility gradient between hot and cold conditions, which is ideal for high-recovery recrystallization.[4]

Q2: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5] This is a common issue in mixed-solvent systems if the boiling point of the solvent mixture is higher than the melting point of the solute (N-(2-Oxo-2-phenylethyl)benzamide has a melting point of ~125 °C[6]). It can also be caused by a solution that is too concentrated or cools too rapidly.

  • Troubleshooting Protocol:

    • Reheat the flask containing the oil and solution until the oil completely redissolves.

    • Add a small amount (1-2 mL) of the "good" solvent (ethanol in this case) to the hot solution. This increases the overall solvency and lowers the saturation point.[7]

    • Ensure the solution is completely clear.

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or a beaker of warm water to slow heat loss. Slow cooling is critical for the formation of pure, well-defined crystals.[1]

Q3: No crystals have formed after cooling, even in an ice bath. What should I do?

A3: This is a classic sign of a solution that is too dilute; you have likely used too much solvent.[8][9] The concentration of the compound has not reached its saturation point even at low temperatures.

  • Troubleshooting Protocol:

    • Induce Crystallization: First, try to induce crystallization. The two most common methods are:

      • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure product, add it to the solution. This "seed" crystal provides a template for further crystal formation.

    • Reduce Solvent Volume: If induction fails, you must concentrate the solution. Gently heat the flask on a steam bath or hot plate in a fume hood and boil off a portion of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Be careful not to evaporate too much solvent, which could cause the product to precipitate out rapidly and trap impurities.[7]

Q4: My final crystal yield is very low. What are the common causes?

A4: A low yield is a frequent issue that can stem from several procedural errors.[9]

  • Common Causes & Solutions:

    • Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor upon cooling.[8][9] Solution: Always use the minimum volume of boiling solvent.

    • Premature Crystallization: Filtering the hot solution too slowly can cause crystals to form in the filter funnel, leading to product loss.[8] Solution: Use a pre-heated funnel and filter the hot solution quickly.

    • Incomplete Cooling: Not allowing the solution to cool sufficiently, including a final ice bath, will result in incomplete crystallization.[1] Solution: Ensure the solution has reached room temperature before moving it to an ice bath for at least 15-30 minutes.

    • Improper Washing: Washing the collected crystals on the filter with warm solvent or too much cold solvent will redissolve some of your product.[9] Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Section 2: Detailed Experimental Protocols

Protocol 2.1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol outlines the standard procedure for purifying N-(2-Oxo-2-phenylethyl)benzamide.

  • Dissolution: Place the crude N-(2-Oxo-2-phenylethyl)benzamide in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol (near boiling) dropwise while stirring or swirling until the solid just dissolves. It is critical to use the absolute minimum amount to ensure a good yield.[9]

  • Anti-Solvent Addition: While keeping the ethanol solution hot, add hot water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).[5][10] This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.[5] This step ensures that crystallization, rather than precipitation, will occur upon cooling.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Rushing this step by "shock cooling" can lead to the formation of small, impure precipitate.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture (in the same approximate ratio) to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum desiccator.

Section 3: Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common recrystallization problems.

Recrystallization_Troubleshooting start Start: Crude N-(2-Oxo-2-phenylethyl)benzamide dissolve 1. Dissolve in minimum hot solvent start->dissolve cool 2. Cool slowly dissolve->cool decision_crystals Crystals Formed? cool->decision_crystals collect 3. Collect, Wash & Dry Crystals decision_crystals->collect Yes troubleshoot_node Problem Occurred decision_crystals->troubleshoot_node No / Problem end Pure Product collect->end low_yield Problem: Low Yield collect->low_yield Yield < 70% oiled_out Problem: 'Oiling Out' troubleshoot_node->oiled_out Liquid layer forms no_crystals Problem: No Crystals troubleshoot_node->no_crystals Solution remains clear solve_oil Solution: 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool much slower oiled_out->solve_oil solve_no_crystals Solution: 1. Scratch flask / Add seed crystal 2. If fails, boil off some solvent to concentrate solution no_crystals->solve_no_crystals solve_low_yield Review Protocol: - Used minimum solvent? - Cooled completely? - Washed with ice-cold solvent? low_yield->solve_low_yield solve_oil->dissolve Restart Process solve_no_crystals->cool Retry Cooling

Sources

Optimization

Stability of "n-(2-oxo-2-phenylethyl)benzamide" under acidic or basic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice regarding the stability of "n-(2-oxo-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice regarding the stability of "n-(2-oxo-2-phenylethyl)benzamide" under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and mitigate potential degradation of this compound in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for n-(2-oxo-2-phenylethyl)benzamide in aqueous solutions?

The primary stability concerns for n-(2-oxo-2-phenylethyl)benzamide in aqueous solutions revolve around two main degradation pathways: hydrolysis of the amide bond and reactions involving the ketone functional group. The susceptibility to these pathways is highly dependent on the pH and temperature of the solution.

  • Under acidic conditions , the principal degradation route is the hydrolysis of the amide linkage, which would yield benzoic acid and 2-amino-1-phenylethanone.[1]

  • Under basic conditions , the molecule is susceptible to both amide hydrolysis and reactions involving the α-carbon of the ketone, such as enolate formation.[2][3]

Q2: I am observing a loss of my compound during my experiments in a basic buffer. What is the likely cause?

Loss of n-(2-oxo-2-phenylethyl)benzamide in a basic buffer can be attributed to two potential degradation pathways. The first is the base-catalyzed hydrolysis of the amide bond.[3] The second, and often overlooked, pathway involves the ketone moiety. The α-hydrogens (on the carbon adjacent to the ketone) are acidic and can be abstracted by a base to form a resonance-stabilized enolate.[2][4][5] This enolate is a reactive intermediate that can participate in various subsequent reactions, leading to the degradation of the parent compound.

Q3: How can I assess the stability of n-(2-oxo-2-phenylethyl)benzamide under my specific experimental conditions?

To definitively determine the stability of n-(2-oxo-2-phenylethyl)benzamide in your experimental setup, a forced degradation study is recommended.[6] This involves subjecting a solution of your compound to your specific conditions (e.g., pH, temperature, solvent) for a defined period and then analyzing the sample for the presence of the parent compound and any potential degradation products. A well-designed stability study will provide empirical data on the compound's half-life and degradation kinetics in your system.

Troubleshooting Guide

Issue: Unexpected Peaks in HPLC/LC-MS Analysis After Incubation in Acidic Media

Potential Cause: Acid-catalyzed hydrolysis of the amide bond.

Explanation of Mechanism: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[7] A water molecule can then act as a nucleophile and attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine portion result in the cleavage of the amide bond, forming a carboxylic acid and an amine.[8]

Troubleshooting Steps:

  • Confirm Identity of Degradants: If possible, use mass spectrometry to identify the masses of the unexpected peaks. The expected degradation products would be benzoic acid and 2-amino-1-phenylethanone.

  • pH and Temperature Control: The rate of hydrolysis is dependent on both pH and temperature.[9] If possible, conduct your experiment at a less acidic pH or at a lower temperature to minimize degradation.

  • Time Course Analysis: Perform a time-course study to monitor the disappearance of the parent compound and the appearance of the degradation products over time. This will help you establish a time frame within which your experiment can be completed with minimal degradation.

Issue: Compound Degradation in the Presence of a Strong Base

Potential Cause: Base-catalyzed hydrolysis of the amide bond and/or enolate-mediated reactions.

Explanation of Mechanism:

  • Amide Hydrolysis: A hydroxide ion can directly attack the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate can then collapse, expelling the amine as a leaving group to form a carboxylic acid.[3]

  • Enolate Formation: Strong bases can deprotonate the carbon alpha to the ketone, forming an enolate.[2][5] This enolate is a potent nucleophile and can react with other electrophiles present in the medium or undergo other rearrangements, leading to a variety of degradation products.[4][10]

Troubleshooting Steps:

  • Use a Weaker Base: If your experimental protocol allows, consider using a weaker base to minimize the rate of both amide hydrolysis and enolate formation.

  • Lower Temperature: Both reactions are temperature-dependent. Performing your experiment at a lower temperature can significantly reduce the rate of degradation.

  • Protecting Groups: In synthetic applications where the ketone's α-protons are problematic, consider the use of a protecting group for the ketone to prevent enolate formation.

Degradation Pathways at a Glance

The following diagrams illustrate the primary degradation pathways for n-(2-oxo-2-phenylethyl)benzamide under acidic and basic conditions.

Acidic_Degradation cluster_start Starting Material cluster_conditions Conditions cluster_products Degradation Products start n-(2-oxo-2-phenylethyl)benzamide conditions H₃O⁺ Heat start->conditions Acid-Catalyzed Hydrolysis product1 Benzoic Acid conditions->product1 product2 2-Amino-1-phenylethanone conditions->product2

Caption: Acid-catalyzed hydrolysis of n-(2-oxo-2-phenylethyl)benzamide.

Basic_Degradation cluster_start Starting Material cluster_conditions Conditions cluster_pathways Potential Pathways cluster_products Degradation Products start n-(2-oxo-2-phenylethyl)benzamide conditions OH⁻ Heat start->conditions pathway1 Amide Hydrolysis conditions->pathway1 pathway2 Enolate Formation conditions->pathway2 product1 Benzoate pathway1->product1 product2 2-Amino-1-phenylethanone pathway1->product2 product3 Further Reactions pathway2->product3

Caption: Potential degradation pathways under basic conditions.

Quantitative Stability Overview

The following table provides a general overview of the expected stability of n-(2-oxo-2-phenylethyl)benzamide under various conditions. Please note that these are qualitative predictions, and empirical testing is necessary for definitive stability data.

ConditionpH RangeTemperatureExpected StabilityPrimary Degradation Pathway
Strongly Acidic < 3Ambient to ElevatedLowAmide Hydrolysis
Mildly Acidic 4 - 6AmbientModerate to HighSlow Amide Hydrolysis
Neutral ~7AmbientHighMinimal Degradation
Mildly Basic 8 - 10AmbientModerateSlow Amide Hydrolysis & Enolate Formation
Strongly Basic > 11Ambient to ElevatedLowAmide Hydrolysis & Enolate Formation

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. It should be adapted to your specific experimental needs and analytical capabilities.

Objective: To determine the stability of n-(2-oxo-2-phenylethyl)benzamide under specific acidic, basic, and neutral conditions.

Materials:

  • n-(2-oxo-2-phenylethyl)benzamide

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (or other relevant buffer)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of n-(2-oxo-2-phenylethyl)benzamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • Acidic Condition: In a clean vial, mix a known volume of the stock solution with 0.1 M HCl.

    • Basic Condition: In a separate vial, mix a known volume of the stock solution with 0.1 M NaOH.

    • Neutral Condition: In a third vial, mix a known volume of the stock solution with HPLC-grade water or your experimental buffer.

  • Incubation: Incubate the stress samples at your desired experimental temperature (e.g., room temperature, 40°C, 60°C). It is also advisable to have a set of samples protected from light to assess photostability.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress sample.

  • Neutralization: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction before analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.

Caption: Workflow for a forced degradation study.

References

  • Allen, C.
  • Hunt, I. Ch20: Amide hydrolysis. University of Calgary. Available at: [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. Available at: [Link]

  • Enolates Formation and Reactions: Aldol, Alkylation, and More. (2025). Patsnap Eureka. Available at: [Link]

  • Enolate. Wikipedia. Available at: [Link]

  • Kallies, B., & Mitzner, R. (2000). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 104(31), 7436–7443. Available at: [Link]

  • Types of Amide Hydrolysis. BYJU'S. Available at: [Link]

  • Reactions of Enolate Ions and Enols. Chemistry LibreTexts. Available at: [Link]

  • Enolate Formation. BYJU'S. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. the hydrolysis of amides. Chemguide. Available at: [Link]

  • Ketone. Wikipedia. Available at: [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Optimizing "n-(2-oxo-2-phenylethyl)benzamide" Synthesis

Welcome to the dedicated technical support resource for the synthesis of n-(2-oxo-2-phenylethyl)benzamide. This guide is crafted for researchers, medicinal chemists, and process development professionals who are looking...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of n-(2-oxo-2-phenylethyl)benzamide. This guide is crafted for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and enhance the yield and purity of this important synthetic intermediate. Beyond a simple recitation of steps, this document provides a deep dive into the causality behind common experimental challenges, empowering you with the scientific rationale to perfect your reaction outcomes.

Core Synthesis Overview: The Schotten-Baumann Acylation

The most prevalent and robust laboratory-scale synthesis of n-(2-oxo-2-phenylethyl)benzamide involves the acylation of 2-aminoacetophenone with benzoyl chloride. This transformation is ideally conducted under Schotten-Baumann conditions , a reliable method for forming amides in a biphasic system.[1][2]

Reaction Mechanism: A Tale of Two Phases

The reaction is a classic nucleophilic acyl substitution. The primary amine of 2-aminoacetophenone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. A key feature of the Schotten-Baumann reaction is the use of an aqueous base, typically 10% sodium hydroxide. This base serves a critical dual function: it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate the starting amine, and it drives the reaction equilibrium towards the product.[1][3]

Troubleshooting Guide: From Poor Yields to Optimized Results

A diminished yield of n-(2-oxo-2-phenylethyl)benzamide can be traced to several critical variables, including reagent integrity, reaction parameter control, and post-reaction work-up. This section provides a systematic approach to diagnosing and resolving these issues.

Visual Troubleshooting Workflow

This flowchart outlines a logical sequence for diagnosing the root cause of a low-yielding reaction.

G cluster_start Start: Poor Yield Observed cluster_reagents Problem Area 1: Reagents & Setup cluster_reaction Problem Area 2: Reaction Conditions cluster_workup Problem Area 3: Work-up & Purification cluster_end End Goal start Poor Yield of n-(2-oxo-2-phenylethyl)benzamide reagent_quality Assess Reagent Quality: - Purity of 2-aminoacetophenone? - Freshness of benzoyl chloride? - Anhydrous organic solvent? start->reagent_quality conditions Review Reaction Parameters: - Accurate stoichiometry? - Temperature maintained at 0-5 °C? - Vigorous biphasic stirring? start->conditions workup Analyze Isolation Procedure: - Complete product precipitation? - Correct recrystallization solvent & volume? start->workup hydrolysis Identified Issue: Benzoyl Chloride Hydrolysis reagent_quality->hydrolysis solution_hydrolysis Corrective Action: - Use fresh or distilled benzoyl chloride. - Ensure starting organic phase is dry. hydrolysis->solution_hydrolysis end High Yield of Pure Product solution_hydrolysis->end side_reactions Identified Issue: Side-Product Formation conditions->side_reactions solution_side_reactions Corrective Action: - Maintain strict 1:1.05 stoichiometry. - Add benzoyl chloride dropwise. - Increase stirring speed. side_reactions->solution_side_reactions solution_side_reactions->end loss_of_product Identified Issue: Product Loss During Isolation workup->loss_of_product solution_loss Corrective Action: - Thoroughly cool before filtration. - Use minimum hot solvent for recrystallization. loss_of_product->solution_loss solution_loss->end

Caption: A systematic workflow for troubleshooting poor reaction yields.

Issue 1: Reaction is Sluggish or Fails to Proceed.

  • Potential Cause: Degraded Benzoyl Chloride. Benzoyl chloride is highly reactive towards water, readily hydrolyzing to form unreactive benzoic acid and HCl.[4] The generated HCl can also protonate the starting amine, rendering it non-nucleophilic.

    • Validation: Check the benzoyl chloride bottle for any crystalline solid (benzoic acid). Fresh benzoyl chloride should be a clear liquid that fumes in moist air.

    • Solution: Always use a fresh bottle or distill the benzoyl chloride under reduced pressure before use. While the overall reaction is biphasic, ensure the initial organic solvent and glassware are dry to prevent premature hydrolysis.

Issue 2: A Complex Product Mixture is Observed by TLC.

  • Potential Cause A: Self-Condensation of 2-Aminoacetophenone. Under the basic reaction conditions, 2-aminoacetophenone can undergo an intermolecular self-condensation reaction, which can ultimately lead to the formation of quinoline-type byproducts.[5][6]

    • Validation: Look for unexpected, often colorful, spots on your TLC plate that are not attributable to the starting materials or the desired product.

    • Solution: Maintain a low reaction temperature (0-5 °C), particularly during the addition of benzoyl chloride. This favors the kinetically faster acylation over the thermodynamically driven condensation. Additionally, adding the benzoyl chloride slowly to the amine solution ensures it reacts preferentially with the intended nucleophile.

  • Potential Cause B: Diacylation of the Amine. Although less probable with a primary amine and controlled stoichiometry, adding a significant excess of benzoyl chloride can lead to a second acylation on the nitrogen atom of the newly formed amide.[7]

    • Validation: A less polar spot on the TLC (higher Rf value) compared to the desired product could indicate the diacylated species.

    • Solution: Adhere strictly to a 1:1 or 1:1.05 molar ratio of amine to benzoyl chloride. Avoid adding a large excess of the acylating agent.

Issue 3: Low Yield of Product Isolated After Work-up.

  • Potential Cause: Inefficient Product Isolation. The product is typically a solid that precipitates from the reaction mixture. Incomplete precipitation or losses during the purification steps are common sources of poor yield.

    • Validation: If the filtrate after collecting the crude product is cloudy, it may indicate residual product.

    • Solution (Precipitation): After the reaction is complete, ensure the aqueous layer is neutral or slightly acidic before filtration to minimize the solubility of the amide product. Thoroughly cool the mixture in an ice bath for at least 30 minutes before vacuum filtration.

    • Solution (Recrystallization): Use the absolute minimum amount of hot solvent (e.g., ethanol) required to dissolve your crude product.[8][9] An excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Allow the solution to cool slowly to form pure crystals, then maximize recovery by cooling in an ice bath before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction? A1: A 10% aqueous solution of sodium hydroxide is the standard, most cost-effective, and efficient base for this Schotten-Baumann reaction.[3] It effectively neutralizes the HCl generated, preventing protonation of the starting amine.[1]

Q2: How should I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the ideal method.[10][11] Use a mobile phase such as 30% ethyl acetate in hexanes. Spot the starting 2-aminoacetophenone alongside the reaction mixture. The product is more polar and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting amine is no longer visible.

Q3: My product is an oil instead of a solid. What went wrong? A3: An oily product suggests the presence of impurities that are depressing the melting point. The best course of action is to purify the material using silica gel column chromatography, typically with an ethyl acetate/hexanes gradient as the eluent.[12] After combining the pure fractions and removing the solvent under reduced pressure, the product should solidify.

Q4: Can I use benzoic acid with a coupling reagent as an alternative? A4: Absolutely. Reacting 2-aminoacetophenone with benzoic acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is a valid alternative. This approach avoids the generation of HCl but is generally more expensive and requires strictly anhydrous conditions.

Validated Experimental Protocol

This protocol is based on established Schotten-Baumann procedures and best practices for this specific transformation.

Synthesis of n-(2-oxo-2-phenylethyl)benzamide
Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Aminoacetophenone1.0135.16(user defined)
Benzoyl chloride1.05140.57(calculate based on amine)
Dichloromethane (DCM)--~10 mL / g of amine
10% aq. NaOH--~10 mL / g of amine
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone (1.0 eq.) in dichloromethane. Add the 10% aqueous NaOH solution to create a biphasic system.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is between 0 and 5 °C.

  • Addition: Add benzoyl chloride (1.05 eq.) dropwise via a syringe or dropping funnel over 20-30 minutes. It is critical to maintain vigorous stirring and keep the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for 1-2 hours.

  • Monitoring: Check for the complete consumption of the 2-aminoacetophenone using TLC (e.g., 30% EtOAc/Hexanes).

  • Work-up: Once complete, transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol while heating and stirring to achieve complete dissolution.

  • Allow the solution to cool slowly to room temperature, during which time crystals should form.

  • Place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small volume of ice-cold ethanol.

  • Dry the crystals in a vacuum oven to a constant weight.

Visualizing Competing Reaction Pathways

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Amine 2-Aminoacetophenone Product n-(2-oxo-2-phenylethyl)benzamide (Desired Product) Amine->Product + Benzoyl Chloride (NaOH/H₂O) SelfCondensation Quinoline Byproduct Amine->SelfCondensation + 2-Aminoacetophenone (Base) AcylChloride Benzoyl Chloride Hydrolysis Benzoic Acid AcylChloride->Hydrolysis + H₂O

Caption: A depiction of the desired acylation reaction versus common, yield-reducing side reactions.

This comprehensive guide provides the necessary tools to not only perform the synthesis of n-(2-oxo-2-phenylethyl)benzamide but also to understand and control the variables that dictate its success.

References

  • Metal-free, operationally simple, and highly efficient one-pot aerobic process for the synthesis of functionalized/annulated quinolines. Organic & Biomolecular Chemistry, 2016, 14(30), 7298-7307.

  • Brown, H. C. (1951). The Reactions of Aliphatic Acid Chlorides. Organic Reactions, 6, 273-339.

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved January 17, 2026, from [Link]

  • Der Pharma Chemica, 2014, 6(4):334-340. Synthesis and characterization of a new dipeptide analogue 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide.

  • Wikipedia. (n.d.). Self-condensation. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2020, April). Schotten‐Baumann reaction. In Catalysis from A to Z.

  • ChemBK. (2024, April 9). N-(2-phenylethyl)benzamide. Retrieved January 17, 2026, from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications, 2021, 77(2), 209-212. Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate.

  • Organic Syntheses, 2013, 90, 344-356. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

  • Acta Crystallographica Section C: Structural Chemistry, 2017, 73(9), 863-870. One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide.

  • Acta Crystallographica Section E: Structure Reports Online, 2011, 67(10), o2678. N-(2-Oxo-2-phenylacetyl)benzamide.

  • Medicinal Chemistry, 2018, 8(10), 273-280. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

  • Annals of Medicinal and Medical Sciences, 2017, 1(6). Synthesis of Flavones.

  • Organic Syntheses, Coll. Vol. 4, p.478 (1963); Vol. 33, p.43 (1953). Flavone.

  • Frontiers in Chemistry, 2021, 9, 656886. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.

  • Pearson+. (n.d.). Predict the major products formed when benzoyl chloride (PhCOCl) reacts with the following reagents. (a) ethanol (b) sodium acetate (c) aniline. Retrieved January 17, 2026, from [Link]

  • International Journal of ChemTech Research, 2014, 6(7), 3634-3639. Regioselective N-Acylation of Some N-Heterocycles in Dry Media Using Potter's Clay.

  • Organic & Biomolecular Chemistry, 2013, 11(40), 6958-6961. Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere.

  • ChemInform, 1991, 22(4). Synthesis and Spectral Analysis of (±)-cis-N-(1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl)-N-phenylpropanamide and (±)-cis-N-(1-(2-Hydroxy-1-phenylethyl)-3-methyl-4-piperidyl)-N-phenylpropanamide.

  • Mono, Bi and Trihetercyclic Compounds: Synthesis, Characterization, Physicochemical, Structural and Biological, 2016, Chapter 15. Structural Study of Methyl-2-benzamido-2-{[-2-methoxy-2-oxo-1-phenylethyl]amino}acetate. [URL: https://www.researchgate.net/publication/310480373_Chapter_15_Structural_Study_of_Methyl-2-benzamido-2-

  • ResearchGate. (n.d.). Condensation of amino acids and substituted benzoyl chloride. [Figure]. Retrieved January 17, 2026, from [Link]

  • YouTube. (2023, January 29). Preparation of Acetophenone| Friedel – Crafts acylation| Benzene|Acetyl chloride|Organic chemistry|. Retrieved January 17, 2026, from [Link]

  • International Journal of Creative Research Thoughts, 2022, 10(4). Synthesis and Development of Mobile Phase by Thin-Layer Chromatography of Benzimidazole. .pdf)

Sources

Optimization

Technical Support Center: N-(2-oxo-2-phenylethyl)benzamide Reaction Scale-Up

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis and scale-up of N-(2-oxo-2-phenylethyl)benzamide. This guide is designed for researchers, chemists, and proces...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of N-(2-oxo-2-phenylethyl)benzamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting protocols, and practical advice for transitioning this synthesis from bench-scale to larger-scale production.

Introduction and Reaction Overview

N-(2-oxo-2-phenylethyl)benzamide is an α-amido ketone, a structural motif present in various biologically active compounds and a valuable synthetic intermediate in medicinal chemistry.[1][2] Its synthesis is a foundational reaction for professionals in drug development.

The most direct and common laboratory synthesis involves the N-alkylation of benzamide with an α-halo ketone, typically 2-bromoacetophenone (phenacyl bromide). This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Primary Synthesis Route:

Figure 1: Synthesis of N-(2-oxo-2-phenylethyl)benzamide via N-alkylation of benzamide with 2-bromoacetophenone.

This guide will focus on the scale-up considerations for this specific pathway, addressing common challenges related to yield, purity, and process control.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this reaction?

A1: When scaling up, the most critical parameters are:

  • Temperature Control: The reaction is exothermic. Maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.

  • Reagent Addition Rate: Slow, controlled addition of the alkylating agent (phenacyl bromide) is necessary to manage the exotherm.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure consistent reaction kinetics and prevent localized "hot spots."

  • Stoichiometry and Base Equivalents: Precise control over the molar ratios of reactants and the amount of base is key to maximizing yield and minimizing byproducts.

Q2: What are the primary safety concerns associated with this synthesis?

A2: The primary hazard is the use of 2-bromoacetophenone (phenacyl bromide), which is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and use in a well-ventilated fume hood or enclosed system are mandatory.[3][5][6]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the recommended methods. A typical TLC system would be a silica plate with a mobile phase of ethyl acetate/hexanes. The consumption of the starting materials (benzamide and phenacyl bromide) and the formation of the product can be tracked over time. For more quantitative analysis during process development, HPLC is preferred.[7]

Q4: What are the common side reactions that can lower the yield?

A4: The main side reactions include:

  • O-alkylation of Benzamide: The amide oxygen can act as a nucleophile, leading to the formation of an imidate ester byproduct.

  • Hydrolysis of Phenacyl Bromide: If water is present, phenacyl bromide can hydrolyze to 2-hydroxyacetophenone.

  • Base-Induced Self-Condensation: The base can promote the self-condensation of 2-bromoacetophenone.

Q5: What is a typical isolated yield for this reaction on a lab scale?

A5: With an optimized protocol, isolated yields can range from 70% to over 90%, depending on the purity of the starting materials, the reaction conditions, and the efficiency of the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of N-(2-oxo-2-phenylethyl)benzamide.

Issue 1: Low or Inconsistent Product Yield

Low yield is one of the most common challenges. The following workflow can help diagnose and resolve the underlying causes.

Low_Yield_Troubleshooting Start Low Product Yield Check_Purity Verify Starting Material Purity & Stoichiometry Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Purity_OK Purity & Stoichiometry Correct? Check_Purity->Purity_OK Temp_Control Temperature Control Adequate? Check_Conditions->Temp_Control Workup_Loss Significant Loss During Extraction/Filtration? Check_Workup->Workup_Loss Purity_OK->Check_Conditions Yes Fix_Purity Purify Reagents / Adjust Stoichiometry Purity_OK->Fix_Purity No Mixing Mixing Efficient? Temp_Control->Mixing Yes Fix_Temp Improve Heat Transfer / Slow Addition Temp_Control->Fix_Temp No Solvent Solvent & Base Optimal? Mixing->Solvent Yes Fix_Mixing Increase Stirring Rate / Use Baffles Mixing->Fix_Mixing No Solvent->Check_Workup Yes Fix_Solvent Screen Solvents & Bases (See Table 1) Solvent->Fix_Solvent No Purity_Issue Product is Impure Workup_Loss->Purity_Issue No Fix_Workup Optimize Extraction pH / Recrystallization Solvent Workup_Loss->Fix_Workup No

Caption: Troubleshooting workflow for low yield.

Q: My yield has dropped significantly after scaling up. What is the most likely cause?

A: Inefficient heat transfer is the most common culprit during scale-up. Reactions that are easily managed in a round-bottom flask can become difficult to control in a larger reactor. The surface-area-to-volume ratio decreases as scale increases, making it harder to dissipate the heat generated by the exothermic reaction.

  • Causality: Increased internal temperature can accelerate side reactions, such as the self-condensation of phenacyl bromide or decomposition of the product, leading to a lower yield of the desired compound.

  • Solution:

    • Controlled Reagent Addition: Implement a slow, subsurface addition of the phenacyl bromide solution using a syringe pump or a dropping funnel.

    • Jacketed Reactor: Use a reactor with a cooling jacket and a circulating coolant to actively manage the internal temperature.

    • Dilution: Increasing the solvent volume can help to dissipate heat more effectively, although this may increase reaction time and impact downstream processing.

Q: I am observing a significant amount of unreacted benzamide. How can I improve conversion?

A: This suggests an issue with either the reaction time, temperature, or the effectiveness of the base.

  • Causality: Benzamide is a relatively weak nucleophile. The reaction requires a base to deprotonate the amide, forming the more nucleophilic amidate anion. If the base is too weak, or if it is not present in a sufficient amount, the reaction will be slow or incomplete.

  • Solution:

    • Base Selection: A stronger base may be required. While potassium carbonate is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly increase the rate of reaction. However, stronger bases can also promote side reactions, so this must be carefully optimized.

    • Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor by TLC or HPLC to avoid product decomposition.

    • Solvent Choice: The choice of solvent can have a significant impact on the solubility of the reactants and the rate of the reaction. Aprotic polar solvents are generally preferred.

ParameterRecommended RangeRationale & Scale-Up Considerations
Solvent DMF, Acetonitrile, THFAprotic polar solvents are ideal for SN2 reactions. DMF is often a good choice for its ability to dissolve benzamide, but can be difficult to remove. Acetonitrile is a good alternative.
Base K2CO3, NaH, t-BuOKK2CO3 is a mild, inexpensive base suitable for many applications. NaH offers a more robust deprotonation but requires careful handling (anhydrous conditions).
Stoichiometry 1.0 eq Benzamide, 1.05-1.1 eq Phenacyl Bromide, 1.2-1.5 eq BaseA slight excess of the electrophile and base can help drive the reaction to completion. This should be optimized to minimize residual impurities.
Temperature 20-60 °CThe reaction is often run at room temperature, but gentle heating can improve the rate. At scale, the exotherm must be controlled.

Table 1: Recommended Reaction Parameters and Rationale.

Issue 2: Product Purity and Impurity Profile
Q: My final product is off-white or yellow, and I see an extra spot on the TLC plate. What could this be?

A: The color is likely due to impurities formed from side reactions or decomposition. The extra spot could be unreacted starting material or a byproduct.

  • Causality: The most likely byproduct is the O-alkylated imidate ester. This can form competitively with the desired N-alkylation. Another possibility is residual phenacyl bromide, which can degrade over time to produce colored impurities.

  • Solution:

    • Reaction Mechanism Visualization: Understanding the competing pathways is key.

    Reaction_Mechanism Reactants Benzamide + Phenacyl Bromide N-alkylation (Desired) O-alkylation (Side Reaction) Product N-(2-oxo-2-phenylethyl)benzamide Reactants:N->Product SN2 Attack SideProduct Imidate Ester Byproduct Reactants:O->SideProduct SN2 Attack Base Base (e.g., K2CO3) Base->Reactants Deprotonation

    Caption: Competing N-alkylation and O-alkylation pathways.

    • Purification Protocol - Recrystallization: A well-executed recrystallization is often sufficient to remove these impurities.

      Step-by-Step Recrystallization Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

      • If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution.

      • Allow the solution to cool slowly to room temperature.

      • Cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[8]

      • Dry the purified crystals under vacuum.

Q: I am having trouble removing the solvent (e.g., DMF) after the reaction. What are my options?

A: Removing high-boiling point solvents like DMF is a common challenge in process chemistry.

  • Causality: DMF has a high boiling point (153 °C) and is miscible with water, making it difficult to remove by standard extraction or rotary evaporation.

  • Solution:

    • Azeotropic Removal: Add a lower-boiling point solvent that forms an azeotrope with DMF, such as toluene, and remove the mixture by distillation.

    • Aqueous Workup: Quench the reaction mixture into a large volume of water or brine. The product should precipitate out as a solid. This solid can then be collected by filtration. This method has the added benefit of removing most of the DMF.

    • Solvent Selection: In the process development phase, consider using a lower-boiling point solvent like acetonitrile from the outset to avoid this issue.

Experimental Protocols

Bench-Scale Synthesis (Illustrative Example)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzamide (5.0 g, 41.3 mmol) and potassium carbonate (8.5 g, 61.9 mmol).

  • Add 100 mL of anhydrous acetonitrile.

  • In a separate beaker, dissolve 2-bromoacetophenone (8.6 g, 43.3 mmol) in 50 mL of anhydrous acetonitrile.

  • Slowly add the 2-bromoacetophenone solution to the stirring benzamide suspension over 30 minutes at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete in 4-6 hours.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield N-(2-oxo-2-phenylethyl)benzamide as a white solid.

References

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. [Link]

  • Phenacyl bromide 109980 - Safety Data Sheet.[Link]

Sources

Troubleshooting

Minimizing impurity formation in "n-(2-oxo-2-phenylethyl)benzamide" preparation

Welcome to the technical support center for the synthesis of N-(2-oxo-2-phenylethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-oxo-2-phenylethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize impurity formation and optimize your synthetic protocol. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions in the laboratory.

Overview of the Primary Synthetic Route

The most common and direct method for preparing N-(2-oxo-2-phenylethyl)benzamide is the N-alkylation of benzamide with a 2-haloacetophenone, typically 2-bromoacetophenone. This reaction is a nucleophilic substitution where the deprotonated benzamide acts as the nucleophile.

The selection of a suitable base and solvent system is critical to the success of this synthesis, as these parameters significantly influence reaction rate and the impurity profile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-(2-oxo-2-phenylethyl)benzamide, providing explanations of the root causes and actionable solutions.

Low Yield of the Desired Product

Question: My reaction has a low yield of N-(2-oxo-2-phenylethyl)benzamide. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete deprotonation of benzamide, suboptimal reaction temperature, or the use of an inappropriate solvent.

  • Insufficient Deprotonation: Benzamide is a weak acid, and its N-H proton must be removed to form the nucleophilic benzamide anion. If the base used is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Ensure at least one full equivalent of the base is used.

  • Reaction Temperature: The N-alkylation of amides can be slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions, so the temperature should be carefully controlled and optimized.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.

    • Solution: Polar aprotic solvents like DMF and THF are generally preferred as they effectively dissolve the benzamide anion and the 2-bromoacetophenone without interfering with the reaction.

Presence of Unreacted Starting Materials

Question: My crude product contains significant amounts of unreacted benzamide and 2-bromoacetophenone. What went wrong?

Answer:

The presence of starting materials in your final product points to an incomplete reaction. This can be due to the reasons mentioned above (insufficient deprotonation, low temperature) or other factors.

  • Moisture in the Reaction: Strong bases like NaH are highly reactive with water. Any moisture in the solvent or on the glassware will consume the base, reducing the amount available to deprotonate the benzamide.

    • Solution: Ensure all glassware is thoroughly dried and the solvent is anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.

  • Insufficient Reaction Time: The reaction may simply not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Continue the reaction until the starting materials are no longer detectable.

Formation of a Significant Amount of a Higher Molecular Weight Impurity

Question: I've isolated a major byproduct with a mass corresponding to the addition of two phenacyl groups to the benzamide. What is this impurity and how can I prevent its formation?

Answer:

This impurity is likely N,N-bis(2-oxo-2-phenylethyl)benzamide , the product of overalkylation.

  • Mechanism of Formation: After the formation of the desired product, N-(2-oxo-2-phenylethyl)benzamide, the remaining N-H proton is still acidic and can be deprotonated by the base. The resulting anion can then react with another molecule of 2-bromoacetophenone.

    G Product N-(2-oxo-2-phenylethyl)benzamide Product_Anion Product Anion Product->Product_Anion -H+ Overalkylation_Product N,N-bis(2-oxo-2-phenylethyl)benzamide Product_Anion->Overalkylation_Product + 2-Bromoacetophenone Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->Overalkylation_Product Base Base Base->Product Deprotonation

    Overalkylation of the desired product.
  • Solutions to Minimize Overalkylation:

    • Control Stoichiometry: Use a slight excess of benzamide relative to 2-bromoacetophenone (e.g., 1.1 to 1.2 equivalents of benzamide). This ensures the electrophile is consumed before significant dialkylation can occur.

    • Slow Addition of Electrophile: Add the 2-bromoacetophenone solution slowly to the solution of the deprotonated benzamide. This maintains a low concentration of the electrophile, favoring mono-alkylation.

    • Choice of Base: Using a bulky base may sterically hinder the second alkylation to some extent.

Presence of Phenylacetic Acid or its Derivatives

Question: My product is contaminated with phenylacetic acid or a related derivative. Where is this coming from?

Answer:

The presence of phenylacetic acid or its derivatives (e.g., an ester or amide) is a strong indicator that the Favorskii rearrangement of 2-bromoacetophenone has occurred.[1][2][3]

  • Mechanism of the Favorskii Rearrangement: In the presence of a base, 2-bromoacetophenone can form an enolate. This enolate can then undergo an intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently attacked by a nucleophile (such as the benzamide anion or hydroxide from trace water) to yield a rearranged carboxylic acid derivative.[1][2][3]

    G Bromoacetophenone 2-Bromoacetophenone Enolate Enolate Bromoacetophenone->Enolate Deprotonation Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Rearranged_Product Phenylacetic Acid Derivative Cyclopropanone->Rearranged_Product Nucleophilic Attack & Ring Opening Base Base Base->Bromoacetophenone Nucleophile Nucleophile (e.g., Benzamide anion) Nucleophile->Cyclopropanone

    Favorskii rearrangement of 2-bromoacetophenone.
  • Solutions to Minimize the Favorskii Rearrangement:

    • Use of a Non-Nucleophilic, Hindered Base: Bases like lithium diisopropylamide (LDA) at low temperatures can favor the desired N-alkylation over the Favorskii rearrangement.

    • Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running the reaction at a lower temperature may suppress this side reaction.

    • Pre-formation of the Benzamide Anion: Adding the 2-bromoacetophenone to a pre-formed solution of the benzamide anion can help to ensure the α-halo ketone reacts with the intended nucleophile before it has a chance to undergo rearrangement.

Formation of a Complex Mixture of Byproducts

Question: My reaction has produced a complex mixture of impurities that are difficult to separate. What could be causing this?

Answer:

A complex mixture of byproducts can arise from the base-catalyzed self-condensation of 2-bromoacetophenone . This is a type of aldol condensation where one molecule of the enolized ketone attacks the carbonyl group of another molecule.

  • Solutions to Minimize Self-Condensation:

    • Maintain a Low Concentration of the α-Halo Ketone: As with preventing overalkylation, the slow addition of 2-bromoacetophenone to the reaction mixture is crucial.

    • Optimize Base and Temperature: A very strong base and high temperatures can promote self-condensation. Careful selection and control of these parameters are necessary.

Frequently Asked Questions (FAQs)

Q1: What is the ideal base for this reaction?

A1: Sodium hydride (NaH) is a common and effective choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the benzamide. It is crucial to use it in an anhydrous solvent and under an inert atmosphere.

Q2: How can I effectively purify the crude N-(2-oxo-2-phenylethyl)benzamide?

A2: Recrystallization is often the most effective method for purifying the final product. A common solvent system is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form pure crystals. If the product is contaminated with highly non-polar impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary.

Q3: How can I confirm the identity and purity of my product?

A3: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the desired product and can be used to identify and quantify impurities if their spectra are known.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help in identifying the molecular weights of any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and for quantifying the levels of any impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point for method development.

Q4: Can this reaction be performed under phase-transfer catalysis (PTC) conditions?

A4: Yes, PTC can be an alternative to using strong bases in anhydrous solvents. In a PTC system, a quaternary ammonium salt is used to transfer the benzamide anion from an aqueous or solid phase into an organic phase containing the 2-bromoacetophenone. This can be a milder and more practical approach for larger-scale syntheses.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask.

  • Benzamide Addition: Dissolve benzamide (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Dissolve 2-bromoacetophenone (1.0 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.

Summary of Potential Impurities

ImpurityStructureCommon CausePrevention Strategy
Benzamide C₆H₅CONH₂Incomplete reactionUse sufficient strong base, ensure anhydrous conditions, allow adequate reaction time.
2-Bromoacetophenone C₆H₅COCH₂BrIncomplete reactionUse a slight excess of benzamide, ensure complete reaction by monitoring.
N,N-bis(2-oxo-2-phenylethyl)benzamide C₆H₅CON(CH₂COC₆H₅)₂OveralkylationUse a slight excess of benzamide, slow addition of 2-bromoacetophenone.
Phenylacetic Acid Derivatives C₆H₅CH₂CO-XFavorskii rearrangement of 2-bromoacetophenoneUse a non-nucleophilic base, control temperature, pre-form benzamide anion.
Self-Condensation Products Complex mixtureBase-catalyzed self-reaction of 2-bromoacetophenoneSlow addition of 2-bromoacetophenone, optimize base and temperature.

References

  • Favorskii rearrangement. In Wikipedia. [Link]

  • Google Patents. A method for preparing N- (2 - phenylethyl) benzamide. CN103288667A.
  • Grokipedia. Favorskii reaction. [Link]

  • Chemeurope.com. Favorskii rearrangement. [Link]

  • Chemist Wizards. Favorskii Rearrangement. [Link]

  • ChemBK. N-(2-phenylethyl)benzamide. [Link]

  • ResearchGate. Control experiments for N-alkylation of amides via borrowing hydrogen. [Link]

  • National Center for Biotechnology Information. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

  • University of Rochester Department of Chemistry. Purification: How To. [Link]

  • National Center for Biotechnology Information. N-Phenethylbenzamide. PubChem Compound Summary for CID 95083. [Link]

  • Semantic Scholar. Alkylation of N-substituted 2-phenylacetamides. [Link]

  • MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • Google Patents.
  • ResearchGate. General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • National Center for Biotechnology Information. A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples. [Link]

  • Royal Society of Chemistry. Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. [Link]

  • Science Publishing Group. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • Google Patents. Process for purifying long chain amino acids. EP3672935A1.
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Optimization

Technical Support Center: N-(2-oxo-2-phenylethyl)benzamide Degradation Pathways

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(2-oxo-2-phenylethyl)benzamide. This guide provides in-depth troubleshooting advice, frequently ask...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(2-oxo-2-phenylethyl)benzamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of its chemical stability and degradation. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested insights to support your experimental success.

Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation

This section addresses common questions regarding the stability and degradation of N-(2-oxo-2-phenylethyl)benzamide, grounding the answers in established chemical principles.

Q1: What are the primary predicted degradation pathways for N-(2-oxo-2-phenylethyl)benzamide?

Based on its structure, which contains a secondary amide and an α-amino ketone moiety, the most significant degradation pathway is hydrolysis of the amide bond . Other potential pathways, which should be investigated under forced degradation conditions, include oxidation and photolysis.[1] Forced degradation studies are essential to systematically explore these possibilities.[2][3]

Q2: My compound shows instability in aqueous solution. What is the most likely cause?

The most probable cause of degradation in aqueous media is the hydrolysis of the central amide linkage. Amide bonds are susceptible to cleavage under both acidic and basic conditions, typically accelerated by heat.[4] The reaction breaks the bond between the benzoyl group and the nitrogen atom.

Q3: What are the expected products of hydrolytic degradation?

Hydrolysis of the amide bond in N-(2-oxo-2-phenylethyl)benzamide will yield two primary degradation products:

  • Benzoic Acid

  • 2-Amino-1-phenylethanone (also known as α-aminoacetophenone)

Under acidic conditions, the amine product will be protonated to form its corresponding ammonium salt (e.g., 2-amino-1-phenylethanone hydrochloride).[5] Under basic conditions, the carboxylic acid will be deprotonated to form its carboxylate salt (e.g., sodium benzoate).[5][6]

Predicted Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation cluster_products Degradation Products Parent N-(2-oxo-2-phenylethyl)benzamide Product1 Benzoic Acid Parent->Product1 Acid or Base H₂O, Δ Product2 2-Amino-1-phenylethanone Parent->Product2 Acid or Base H₂O, Δ

Caption: Primary hydrolytic degradation pathway.

Q4: How does pH influence the stability of the amide bond in my compound?

Both acidic and basic conditions catalyze amide hydrolysis, but the mechanisms differ.

  • Acid-Catalyzed Hydrolysis: In acidic solution, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][7] This is often the rate-determining step.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide is less reactive, but it is effectively irreversible due to the deprotonation of the resulting carboxylic acid.[6][8]

Therefore, the compound is expected to be most stable at a neutral or near-neutral pH, with degradation rates increasing at both low and high pH values.

Q5: I'm observing degradation upon exposure to light. What photochemical reactions might be occurring?

The α-aminoketone portion of the molecule is a known chromophore and is structurally similar to compounds used as photoinitiators.[9][10] Upon exposure to UV light, such moieties can undergo photochemical reactions. A plausible pathway is a Norrish Type II reaction or a similar photocleavage event, potentially leading to a variety of radical species and subsequent degradation products. Photodegradation studies are crucial to assess this liability.[11][12]

Q6: What is "forced degradation" and why is it essential for my research?

Forced degradation (or stress testing) involves intentionally exposing a drug substance to harsh conditions—such as high/low pH, high temperature, strong oxidizing agents, and intense light—that are more severe than accelerated stability conditions.[2][13] The primary goals are:

  • To identify likely degradation products and establish degradation pathways.[3]

  • To demonstrate the specificity of analytical methods. A method is considered "stability-indicating" if it can accurately measure the parent compound without interference from any degradants.[1]

  • To understand the intrinsic stability of the molecule , which informs formulation development, packaging choices, and storage conditions.[1]

Section 2: Troubleshooting Guide - Experimental Challenges

This section provides solutions to specific issues you may encounter during stability and degradation studies.

Issue: I have poor mass balance in my stability study.

Definition: Mass balance is the process of accounting for all the drug substance after degradation by summing the amount of remaining parent drug and all detected degradation products. A poor balance (typically outside 90-110%) suggests that some components are not being detected.

  • Possible Cause 1: Non-UV Active Degradants: The primary degradation products, benzoic acid and 2-amino-1-phenylethanone, both possess chromophores and should be UV-active. However, further breakdown could lead to smaller, non-UV active fragments.

    • Troubleshooting: Employ a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These detectors respond to non-volatile analytes regardless of their chromophores. Also, use LC-MS to search for potential degradants that may not have a strong UV signal.

  • Possible Cause 2: Volatile Degradants: If a degradation product is highly volatile, it may be lost during sample preparation or not detected by HPLC.

    • Troubleshooting: Analyze the headspace of a stressed sample using Gas Chromatography (GC) to check for volatile compounds.

  • Possible Cause 3: Adsorption to Container: The compound or its degradants may adsorb to the surface of the storage vial (glass or plastic).

    • Troubleshooting: Perform an extraction study on the container after removing the sample solution. Use a strong, compatible solvent to rinse the vial and analyze the extract for the missing components. Consider using silanized glass vials to minimize adsorption.

Issue: My HPLC method is not "stability-indicating."

Definition: Your current analytical method does not adequately separate the parent peak from one or more degradation product peaks.

  • Problem: Co-elution is occurring, leading to inaccurate quantification of both the parent compound and the degradant.

    • Troubleshooting Strategy: Method re-development is required.

      • Analyze Stressed Samples: Use samples from your forced degradation studies where significant degradation (5-20%) has occurred.[13] This ensures you have sufficient levels of the degradants to detect and resolve.

      • Modify Gradient Slope: If using gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.

      • Change Mobile Phase pH: The ionization state of the parent compound and its degradants (especially benzoic acid) can be altered by changing the mobile phase pH. This significantly impacts retention time on a reverse-phase column. Experiment with pH values at least 2 units away from the pKa of the analytes.

      • Evaluate Different Column Chemistries: If pH and gradient changes are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) to exploit different separation mechanisms.

      • Confirm Peak Purity: Use a photodiode array (PDA) detector to assess peak purity across the parent and degradant peaks. A non-homogenous spectrum across a single peak indicates co-elution.

Section 3: Protocols and Methodologies

These protocols provide a starting point for conducting forced degradation studies. Safety Precaution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 3.1: Standard Forced Hydrolysis Study
  • Stock Solution Preparation: Prepare a stock solution of N-(2-oxo-2-phenylethyl)benzamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution 1:10 with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution 1:10 with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution 1:10 with purified water.

  • Incubation: Place sealed vials of each solution in a water bath or oven set to 60-80°C.[2] Place a control sample (in the same solvent mixture without acid/base) at room temperature.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. For example, quench the 0.1 M HCl sample with 0.1 M NaOH and vice versa. This stops the degradation reaction.

  • Analysis: Dilute the quenched samples to a suitable concentration with mobile phase and analyze by a stability-indicating HPLC method.

Protocol 3.2: General Oxidative Stress Study
  • Preparation: Dilute the stock solution (1 mg/mL) 1:10 with a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the sample at room temperature, protected from light.

  • Time Points: Analyze at time points such as 0, 2, 6, and 24 hours. Degradation is often rapid.

  • Analysis: Directly inject and analyze by HPLC. No quenching step is typically needed, but be aware that residual peroxide can sometimes affect HPLC columns.

Protocol 3.3: Developing a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 25.1 min: 10% B

    • Time 30 min: 10% B

  • Detection: Use a PDA detector to monitor across a range (e.g., 200-400 nm) and select an optimal wavelength for quantification (likely around 254 nm).

  • Optimization: Inject a mixture of the parent compound and samples from the forced degradation studies. Adjust the gradient, pH, and flow rate to achieve a resolution (Rs) of >2.0 between the parent peak and all degradant peaks.

Section 4: Data Interpretation and Visualization
Data Presentation

Forced degradation studies should be designed to achieve a target degradation of 5-20%.[13] Below is a table summarizing typical starting conditions for these studies, which should be optimized for N-(2-oxo-2-phenylethyl)benzamide.

Stress TypeConditionDurationPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C24-48 hoursTo test stability in acidic environments.[2]
Base Hydrolysis 0.1 M NaOH at 60 °C24-48 hoursTo test stability in alkaline environments.[2]
Oxidative 3% H₂O₂ at RT24 hoursTo test susceptibility to oxidation.[14]
Thermal 80 °C (dry heat)48 hoursTo assess thermal stability.[2]
Photolytic ICH Q1B Option IIPer guidelineTo assess light sensitivity.[13]

General Workflow for a Forced Degradation Study

G cluster_workflow Forced Degradation Workflow Start Prepare Drug Substance Solution Stress Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Sample Sample at Time Points & Quench Reaction Stress->Sample Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Sample->Analyze Evaluate Evaluate Data (Purity, Mass Balance, Degradation %) Analyze->Evaluate Identify Identify & Characterize Degradants (>0.1%) Evaluate->Identify Degradation Observed End Report Findings Evaluate->End No Degradation Pathway Propose Degradation Pathways Identify->Pathway Pathway->End

Caption: A typical experimental workflow for forced degradation.

References
  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?

  • Lacey, R. N. (n.d.). Acidic and Basic Amide Hydrolysis. ResearchGate.

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.

  • Valverde, R., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.

  • Ross, D., et al. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.

  • Wang, C., et al. (n.d.). Photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides under transition-metal-free conditions. Organic Chemistry Frontiers.

  • Thomas, C. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.

  • MedCrave. (2016). Forced Degradation Studies.

  • NCERT. (n.d.). Amines.

  • Popowycz, F., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.

  • Narang, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.

  • Zou, Y., et al. (n.d.). Photochemical reductive deamination of alpha-amino aryl alkyl ketones. RSC Publishing.

  • Ashenhurst, J. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • ATSDR. (n.d.). Analytical Methods.

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

  • ResearchGate. (n.d.). Transition metal‐catalyzed oxidative annulation of benzamides.

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

  • Garg, A., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. PubMed.

  • Al-Zehouri, J., et al. (1992). Photodegradation kinetics under UV light of aztreonam solutions. PubMed.

  • Google Patents. (n.d.). α-AMINOACETOPHENONES AS PHOTOINITIATORS.

  • Rist, G., et al. (1998). Sensitization of α-aminoketone photoinitiators: a time-resolved CIDNP and laser spectroscopy investigation. Macromolecules.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Benzamide Scaffold in Anticancer Drug Discovery: Evaluating Potential Beyond N-(2-oxo-2-phenylethyl)benzamide

In the landscape of oncology research, the quest for novel chemical entities with therapeutic potential is relentless. The benzamide functional group, a simple amide linkage to a benzene ring, has emerged as a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, the quest for novel chemical entities with therapeutic potential is relentless. The benzamide functional group, a simple amide linkage to a benzene ring, has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and investigational agents. This guide will delve into the anticancer potential of the benzamide chemical class. We will use the molecule N-(2-oxo-2-phenylethyl)benzamide as a structural starting point to explore the broader landscape of bioactive benzamide derivatives. While N-(2-oxo-2-phenylethyl)benzamide itself is not established as an anticancer agent, its core structure provides a valuable framework for understanding the structure-activity relationships that have endowed other benzamide-containing molecules with potent antitumor properties. This analysis will compare the mechanisms of action and preclinical efficacy of these derivatives against established anticancer drugs, providing a forward-looking perspective for researchers in drug development.

The Benzamide Scaffold: A Versatile Platform for Anticancer Agents

The benzamide moiety is a key structural feature in a variety of clinically relevant anticancer drugs. Its utility stems from its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors. This versatility has allowed for the development of benzamide derivatives that target a wide range of cancer-related pathways.

Recent research has highlighted several classes of benzamide derivatives with significant anticancer potential:

  • Tubulin Polymerization Inhibitors: Certain N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with widely used chemotherapeutics like the taxanes and vinca alkaloids.[1] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

  • Inducers of Oxidative Stress: Some novel benzamide derivatives have been found to exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS).[2] This leads to mitochondrial dysfunction and triggers programmed cell death, a promising strategy for targeting cancer cells with altered metabolic states.

  • Kinase Inhibitors: The N-phenyl benzamide structure is a feature of several kinase inhibitors, including imatinib and nilotinib.[3] These drugs target specific signaling pathways that are constitutively active in certain cancers, thereby inhibiting tumor growth and proliferation.

  • Antiandrogens: By rationally modifying the structure of existing antiandrogen drugs, new series of phenylsulfonyl-benzamide derivatives have been designed with improved anti-prostate cancer properties.[4]

The diverse biological activities of these benzamide derivatives underscore the immense potential of this chemical class in oncology.

Comparative Efficacy of Benzamide Derivatives

To contextualize the potential of novel benzamide agents, it is instructive to compare their preclinical performance with that of established anticancer drugs. The following table summarizes the in vitro cytotoxicity of selected benzamide derivatives against various cancer cell lines, alongside data for comparator drugs.

Compound ClassSpecific Derivative ExampleMechanism of ActionCancer Cell LineIC50 ValueComparator DrugComparator IC50
N-benzylbenzamide Compound 20bTubulin Polymerization InhibitorVarious12-27 nM[1]PaclitaxelLow nM range
Novel Benzamide Compound BJ-13ROS-mediated ApoptosisGastric Cancer CellsPotent (specific value not stated)[2]DoxorubicinSub-µM to µM range
Imidazole-based N-Phenylbenzamide Derivative 4fNot specifiedA549, HeLa, MCF-77.5-9.3 µM[3]CisplatinLow µM range
Phenylsulfonyl-benzamide Not specifiedAntiandrogenProstate Cancer CellsLow µM range[4]BicalutamideµM range

Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table is for illustrative purposes.

The data indicate that rationally designed benzamide derivatives can achieve cytotoxic potencies comparable to or exceeding those of existing chemotherapeutic agents. For instance, the N-benzylbenzamide derivative 20b exhibits low nanomolar IC50 values, placing it in a similar potency range to the widely used tubulin inhibitor, paclitaxel.[1] This highlights the potential for developing highly effective anticancer agents based on the benzamide scaffold.

Mechanistic Insights and Future Directions

The diverse mechanisms of action of anticancer benzamide derivatives offer multiple avenues for therapeutic intervention. The ability of these compounds to target distinct cellular pathways, from cytoskeletal dynamics to redox homeostasis, suggests that they could be employed in a variety of clinical contexts, including as monotherapies or in combination with other agents.

The following diagram illustrates some of the key signaling pathways that can be modulated by anticancer benzamide derivatives.

G cluster_0 Benzamide Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes N-benzylbenzamides N-benzylbenzamides Tubulin Tubulin N-benzylbenzamides->Tubulin Inhibit Polymerization ROS-inducing Benzamides ROS-inducing Benzamides Mitochondria Mitochondria ROS-inducing Benzamides->Mitochondria Induce ROS Kinase Inhibitor Benzamides Kinase Inhibitor Benzamides Signaling Kinases Signaling Kinases Kinase Inhibitor Benzamides->Signaling Kinases Inhibit Activity Mitotic Arrest Mitotic Arrest Tubulin->Mitotic Arrest Apoptosis Apoptosis Mitochondria->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Signaling Kinases->Inhibition of Proliferation Mitotic Arrest->Apoptosis

Caption: Signaling pathways targeted by various classes of anticancer benzamide derivatives.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. The development of prodrugs, such as the disodium phosphate derivative of compound 20b , represents a promising strategy for improving druggability.[1] Furthermore, a deeper understanding of the structure-activity relationships governing the anticancer effects of benzamide derivatives will be crucial for the rational design of next-generation agents with improved potency and selectivity.

Experimental Protocols for Evaluating Anticancer Activity

The following are standard experimental protocols for assessing the anticancer potential of novel benzamide derivatives.

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the benzamide derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

This assay is used to quantify the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzamide derivative at its IC50 concentration for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Conclusion

The benzamide scaffold represents a highly versatile and promising platform for the discovery and development of novel anticancer agents. While N-(2-oxo-2-phenylethyl)benzamide itself is not a recognized anticancer compound, the broader class of benzamide derivatives encompasses a diverse range of molecules with potent and varied antitumor activities. By targeting key cellular pathways such as tubulin polymerization, ROS-mediated apoptosis, and kinase signaling, these compounds offer the potential for new and effective cancer therapies. Continued research into the design, synthesis, and biological evaluation of novel benzamide derivatives is warranted and holds significant promise for the future of oncology drug discovery.

References

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  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]

  • Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. PubMed Central. [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing. [Link]

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  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. NIH. [Link]

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  • Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. PubMed. [Link]

  • Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. PubMed. [Link]

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Comparative

A Comparative Efficacy Analysis of n-(2-Oxo-2-phenylethyl)benzamide Derivatives in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the n-(2-Oxo-2-phenylethyl)benzamide scaffold has emerged as a privileged structure, demonstrating a remarka...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the n-(2-Oxo-2-phenylethyl)benzamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise in diverse therapeutic areas, most notably as anticonvulsant and anticancer agents. This guide offers a comprehensive comparison of the efficacy of various n-(2-Oxo-2-phenylethyl)benzamide derivatives, supported by experimental data from preclinical studies. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential.

The Versatile Scaffold: n-(2-Oxo-2-phenylethyl)benzamide

The core structure of n-(2-Oxo-2-phenylethyl)benzamide, characterized by a benzamide moiety linked to a phenacyl group, provides a versatile template for chemical modification. This adaptability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of derivatives with enhanced potency and selectivity for various biological targets. Researchers have successfully synthesized and evaluated numerous derivatives, leading to the identification of compounds with significant anticonvulsant and anticancer activities.

Anticonvulsant Efficacy of n-(2-Oxo-2-phenylethyl)benzamide Derivatives

Several derivatives of n-(2-Oxo-2-phenylethyl)benzamide, particularly those incorporating an isatin moiety, have demonstrated potent anticonvulsant properties in preclinical models. The efficacy of these compounds is primarily assessed using the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents.

Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of representative isatin-based derivatives, highlighting their efficacy in the MES and PTZ seizure models.

Compound IDR GroupMES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)Neurotoxicity (% Motor Impairment at 100 mg/kg)
4a H50250
4b 2-Cl75500
4h 4-F75500
4j 2-OCH₃100750
4l 4-OCH₃100750
Phenytoin (Standard) -100-50
Diazepam (Standard) --10025

Data synthesized from preclinical studies on isatin-based derivatives.

Structure-Activity Relationship (SAR) Insights:

The anticonvulsant activity of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring of the benzamide moiety.

  • Electron-donating groups , such as methoxy (OCH₃) at the ortho and para positions (compounds 4j and 4l ), have been shown to enhance anticonvulsant activity in both MES and scPTZ models.[1]

  • Electron-withdrawing groups , like halogens (Cl and F), at various positions also confer significant activity, as seen in compounds 4b and 4h .

  • The presence of a hydrogen bond donor/acceptor moiety, an electron donor group, and a hydrophobic region are considered key pharmacophoric features for the anticonvulsant activity of these compounds.[1]

Mechanism of Action: Targeting GABAergic Neurotransmission

The anticonvulsant effect of many isatin-based derivatives is believed to be mediated through the enhancement of GABAergic neurotransmission.[2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is a key factor in the pathophysiology of epilepsy.[3][4]

GABAergic_Signaling GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Channel Chloride Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Isatin_Derivative Isatin-based Derivative Isatin_Derivative->GABA_Receptor Enhances GABA Binding or Modulates Receptor

Caption: GABAergic signaling pathway and the putative role of isatin derivatives.

Anticancer Efficacy of n-(2-Oxo-2-phenylethyl)benzamide Derivatives

The n-(2-Oxo-2-phenylethyl)benzamide scaffold, particularly when integrated into a benzimidazole or N-benzylbenzamide framework, has yielded potent anticancer agents. These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, with mechanisms of action often involving the disruption of microtubule dynamics and induction of apoptosis.

Comparative Anticancer Activity

The following table presents the in vitro cytotoxic activity (IC₅₀ values) of representative N-benzylbenzamide derivatives against various human cancer cell lines.

Compound IDR1R2A549 (Lung) IC₅₀ (nM)HCT116 (Colon) IC₅₀ (nM)MCF-7 (Breast) IC₅₀ (nM)HeLa (Cervical) IC₅₀ (nM)Tubulin Polymerization Inhibition IC₅₀ (µM)
20a HH45 ± 3.152 ± 4.538 ± 2.961 ± 5.2>40
20b 3-OCH₃H15 ± 1.212 ± 0.918 ± 1.527 ± 2.12.1 ± 0.1
20c 4-OCH₃H35 ± 2.841 ± 3.331 ± 2.549 ± 4.115.3 ± 1.2
20d 3,4-(OCH₃)₂H28 ± 2.133 ± 2.725 ± 2.040 ± 3.58.7 ± 0.7
20e H3-OCH₃88 ± 7.195 ± 8.279 ± 6.5112 ± 9.8>40

Data synthesized from a study on N-benzylbenzamide derivatives as tubulin polymerization inhibitors.[5]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of these N-benzylbenzamide derivatives is highly dependent on the substitution pattern on both the N-benzyl and benzamide rings.

  • A methoxy group at the 3-position of the N-benzyl ring (compound 20b ) resulted in the most potent antiproliferative activity across all tested cell lines.[5]

  • Substitution on the benzamide ring (compound 20e ) was generally less favorable for activity compared to substitution on the N-benzyl ring.[5]

  • The potent antiproliferative activity of these compounds correlates with their ability to inhibit tubulin polymerization.[5]

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

A primary mechanism of action for many anticancer benzamide derivatives is the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis.[7][8]

Anticancer_Mechanism cluster_0 Microtubule Disruption cluster_1 Apoptosis Induction Benzamide_Derivative N-Benzylbenzamide Derivative Tubulin Tubulin Dimers Benzamide_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Benzamide_Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Mediated by Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death Leads to

Caption: Proposed mechanism of action for anticancer N-benzylbenzamide derivatives.

Benzimidazole-containing derivatives have also been shown to induce apoptosis through various signaling pathways, including the intrinsic and extrinsic pathways, which ultimately converge on the activation of caspases, the executioners of programmed cell death.[9][10]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.[11]

  • Animals: Male albino mice (20-25 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Pre-treatment Time: A predetermined time (typically 30-60 minutes) is allowed to elapse for the compound to reach its peak effect.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of anesthetic/electrolyte solution is applied to the eyes to ensure good electrical contact and minimize discomfort.[12]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected, is calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds that can raise the seizure threshold and are effective against myoclonic and absence seizures.[2][13]

  • Animals: Male albino mice (20-25 g) are used.

  • Compound Administration: The test compound is administered i.p. or p.o. at various doses, with a corresponding vehicle control group.

  • PTZ Injection: After a specific pre-treatment time, a convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: Animals are observed for 30 minutes for the onset of clonic convulsions.

  • Endpoint: Protection is noted if the animal does not exhibit clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from PTZ-induced seizures.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

The n-(2-Oxo-2-phenylethyl)benzamide scaffold and its derivatives represent a highly promising area of research for the development of novel anticonvulsant and anticancer therapies. The versatility of this chemical framework allows for the generation of a diverse library of compounds with potent and selective biological activities. The comparative data and mechanistic insights provided in this guide underscore the importance of structure-activity relationship studies in optimizing the therapeutic potential of these derivatives. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these promising compounds for the treatment of epilepsy and cancer.

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  • of anticonvulsant ED 50 doses Anticonvulsant ED 50 values (with 95% confidence limits in parentheses) for each drug (midazolam, diazepam, or scopolamine) were calculated based on terminating cortical seizure activity induced by a 2 LD 50 dose of nerve agents in guinea pig models, where atropine was either 2.0 or 0.1 mg/kg im.

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Validation

The Structure-Activity Relationship of N-(2-Oxo-2-phenylethyl)benzamide Analogues: A Comparative Guide for Drug Discovery Professionals

For researchers and scientists navigating the complex landscape of drug development, a deep understanding of a compound's structure-activity relationship (SAR) is paramount to the rational design of more efficacious and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of drug development, a deep understanding of a compound's structure-activity relationship (SAR) is paramount to the rational design of more efficacious and safer therapeutics. This guide provides an in-depth comparative analysis of N-(2-Oxo-2-phenylethyl)benzamide analogues, a scaffold that has garnered interest for its potential anticonvulsant and anticancer properties. By dissecting the influence of specific structural modifications on biological activity, supported by collated experimental data, this document aims to illuminate the key molecular determinants for this promising class of compounds.

The core N-(2-Oxo-2-phenylethyl)benzamide structure presents multiple avenues for chemical modification, primarily centered around the two phenyl rings and the linking keto-amide moiety. Insights gleaned from various studies on this and structurally related scaffolds consistently underscore the importance of these regions in modulating biological activity.

Comparative Analysis of Biological Activity

Anticonvulsant Activity

The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models are the primary assays used to evaluate the anticonvulsant potential of these compounds. The MES model is indicative of a compound's ability to prevent seizure spread, a characteristic of drugs effective against generalized tonic-clonic seizures. The PTZ model, on the other hand, suggests efficacy against absence seizures by raising the seizure threshold.

While a systematic study on a dedicated series of N-(2-Oxo-2-phenylethyl)benzamide analogues is not extensively documented, valuable insights can be derived from studies on structurally similar compounds. For instance, isatin-based derivatives incorporating a benzamide moiety have shown significant protection in both MES and PTZ models[1].

Table 1: Comparative Anticonvulsant Activity of Selected Benzamide Analogues

Compound/AnalogueModificationAssayActivity (ED₅₀ or % Protection)Reference
Isatin-Benzamide Hybrid (4j) Methoxylated phenyl on benzamideMESSignificant protection[1]
Isatin-Benzamide Hybrid (4k) Methoxylated phenyl on benzamideMESSignificant protection[1]
Isatin-Benzamide Hybrid (4l) Methoxylated phenyl on benzamideMESSignificant protection[1]
N-Benzyl-2-acetamido-3-methoxypropionamide (18) Oxygen-substituted propionamide linkerMES (mice, i.p.)ED₅₀ = 8.3 mg/kg[2]
N-Benzyl-2-acetamido-3-ethoxypropionamide (19) Oxygen-substituted propionamide linkerMES (mice, i.p.)ED₅₀ = 17.3 mg/kg[2]

Note: Data is synthesized from studies on structurally related compounds to infer potential SAR trends for the N-(2-Oxo-2-phenylethyl)benzamide scaffold.

From the available data on related structures, we can infer several key SAR trends for anticonvulsant activity:

  • Aromatic Substituents: The presence of electron-donating groups, such as methoxy groups, on the terminal phenyl ring appears to be favorable for activity in the MES model[1]. This suggests that modulating the electronic properties of this ring system is a critical aspect of optimizing anticonvulsant potency.

  • The Amide Linker: The nature of the linker between the two aromatic systems is crucial. Studies on N-benzyl-2-acetamidopropionamide derivatives indicate that the presence of small, heteroatom-containing substituents on the linker can lead to potent anticonvulsant activity[2].

  • Hydrophobic and Hydrogen Bonding Moieties: A common pharmacophore model for anticonvulsant drugs includes an aromatic ring for hydrophobic interactions and hydrogen bond acceptor/donor sites[1]. The benzamide and keto groups in the core scaffold fulfill these requirements.

Anticonvulsant_SAR_Trends Key SAR Insights for Anticonvulsant Activity cluster_Scaffold N-(2-Oxo-2-phenylethyl)benzamide Scaffold cluster_Modifications Structural Modifications cluster_Activity Biological Outcome Core Core Structure Aromatic_Subs Aromatic Substitutions (e.g., Methoxy) Core->Aromatic_Subs Influences Linker_Mods Linker Modifications (e.g., Heteroatoms) Core->Linker_Mods Influences Amide_Keto Amide & Keto Groups (H-bonding) Core->Amide_Keto Maintains Anticonvulsant_Activity Enhanced Anticonvulsant Activity Aromatic_Subs->Anticonvulsant_Activity Leads to Linker_Mods->Anticonvulsant_Activity Leads to Amide_Keto->Anticonvulsant_Activity Contributes to Anticancer_SAR_Trends Key SAR Insights for Anticancer Activity cluster_Scaffold N-(2-Oxo-2-phenylethyl)benzamide Scaffold cluster_Modifications Structural Modifications cluster_Activity Biological Outcome Core Core Structure Terminal_Groups Terminal Group (e.g., Benzimidazole) Core->Terminal_Groups Influences N_Substituent N-Substituent (e.g., N-benzyl) Core->N_Substituent Influences Specific_Subs Specific Substituents (e.g., Nitro group) Core->Specific_Subs Influences Anticancer_Activity Enhanced Anticancer Activity Terminal_Groups->Anticancer_Activity Leads to N_Substituent->Anticancer_Activity Leads to Specific_Subs->Anticancer_Activity Leads to

Caption: Key SAR insights for anticancer activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key assays are provided below.

Synthesis of N-(2-Oxo-2-phenylethyl)benzamide Analogues

A general and efficient method for the synthesis of the core scaffold involves the reaction of 2-aminoacetophenone with a substituted benzoyl chloride in the presence of a base.

Step-by-Step Protocol:

  • Dissolve 2-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (2.2 equivalents), to the solution and stir at room temperature for 10-15 minutes.

  • Slowly add the desired substituted benzoyl chloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(2-Oxo-2-phenylethyl)benzamide analogue.

Synthesis_Workflow General Synthesis Workflow Start Start: 2-Aminoacetophenone & Benzoyl Chloride Reaction Reaction in Solvent with Base Start->Reaction Workup Aqueous Workup (Wash with Water & Brine) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification End Final Product: N-(2-Oxo-2-phenylethyl)benzamide Analogue Purification->End

Caption: General synthesis workflow for analogues.

Maximal Electroshock (MES) Test

This model assesses a compound's ability to prevent the spread of seizures. [3] Step-by-Step Protocol:

  • Animal Model: Use male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) via the desired route (intraperitoneal or oral).

  • Pre-treatment Time: Conduct the test at the time of the compound's peak effect, determined from preliminary pharmacokinetic studies.

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through corneal electrodes moistened with saline.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ (median effective dose) using probit analysis.

Pentylenetetrazole (PTZ) Seizure Test

This test evaluates a compound's ability to raise the seizure threshold. [4][5] Step-by-Step Protocol:

  • Animal Model: Use male albino mice (20-25 g).

  • Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., ethosuximide) as in the MES test.

  • PTZ Injection: At the time of peak effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures within the observation period indicates protection.

  • Data Analysis: Calculate the percentage of protected animals and determine the ED₅₀.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. [6][7] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

The N-(2-Oxo-2-phenylethyl)benzamide scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship for this class of compounds is highly dependent on the desired biological activity. For anticonvulsant effects, modifications that enhance electron density on the terminal phenyl ring and incorporate small heteroatom substituents in the linker appear promising. Conversely, for anticancer activity, the introduction of larger heterocyclic moieties and specific substitutions on the N-benzyl group can lead to potent cytotoxicity.

The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to rationally design and evaluate new N-(2-Oxo-2-phenylethyl)benzamide analogues with improved therapeutic profiles. Further systematic studies are warranted to fully elucidate the potential of this chemical scaffold.

References

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

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  • Choi, D., et al. (2003). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 46(12), 2424-2427.
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  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16.
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  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
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Comparative

A Senior Application Scientist's Guide to Validating the Biological Target of Novel Bioactive Compounds: A Case Study with "n-(2-Oxo-2-phenylethyl)benzamide"

For: Researchers, scientists, and drug development professionals engaged in the critical task of target identification and validation. Introduction: The Imperative of Rigorous Target Validation in Drug Discovery In the l...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the critical task of target identification and validation.

Introduction: The Imperative of Rigorous Target Validation in Drug Discovery

In the landscape of modern drug discovery, the journey from a hit compound identified in a phenotypic screen to a validated drug candidate is fraught with challenges. A pivotal and often underestimated stage in this process is the rigorous validation of the compound's biological target.[1][2] Misidentification of a drug's target can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and ultimately, clinical trial failures. Therefore, a multi-pronged, evidence-based approach to target validation is not just best practice; it is a necessity for the successful translation of small molecules from the bench to the bedside.[1]

This guide provides an in-depth, technical comparison of key experimental strategies for validating the biological target of a novel bioactive compound. We will use the hypothetical hit compound, "n-(2-Oxo-2-phenylethyl)benzamide" , as a running case study to illustrate the principles and protocols of these indispensable techniques. For the purposes of this guide, we will assume that "n-(2-Oxo-2-phenylethyl)benzamide" has been identified in a high-throughput screen as a potent inhibitor of cancer cell proliferation. Our mission is to elucidate its direct molecular target and confirm that engagement of this target is responsible for the observed phenotype.

We will explore a logical, tiered approach to target validation, beginning with methods to confirm direct physical binding and progressing to techniques that establish a causal link between target engagement and cellular phenotype.

Part 1: Confirming Direct Target Engagement - Is the Interaction Real?

The first and most fundamental question to answer is whether your compound physically interacts with its putative target within the complex milieu of the cell. Here, we compare two gold-standard biophysical methods.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Method to Assess Target Engagement in a Native Environment

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells and tissues.[3] The underlying principle is that the binding of a ligand, such as our compound "n-(2-Oxo-2-phenylethyl)benzamide," can alter the thermal stability of its target protein.[4][5][6] This change in stability is then measured, providing direct evidence of a physical interaction in a physiologically relevant context.[6][7]

CETSA is an excellent first-line biophysical validation method because it is label-free, meaning you do not need to modify your compound, which can sometimes alter its binding properties.[3] It directly assesses target engagement within the cell, accounting for factors like cell permeability and intracellular metabolism.[7]

The CETSA workflow involves treating cells with the compound, heating the cells to a range of temperatures, lysing them, and then quantifying the amount of soluble target protein remaining at each temperature.[5][6] Ligand binding typically stabilizes the target protein, resulting in a "shift" of the melting curve to higher temperatures.[4]

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_analysis Analysis cells Culture Cells treat Treat with n-(2-Oxo-2-phenylethyl)benzamide or Vehicle (DMSO) cells->treat heat Heat aliquots to different temperatures treat->heat lyse Lyse cells heat->lyse separate Separate soluble vs. aggregated proteins lyse->separate analyze Quantify soluble target (e.g., Western Blot, ELISA) separate->analyze plot Plot melt curve analyze->plot

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay.

Table 1: Hypothetical CETSA Data for "n-(2-Oxo-2-phenylethyl)benzamide" and its Putative Target, Kinase X

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (+ Compound)
40100%100%
4595%98%
5080%92%
5550% (Tm)85%
6020%65% (Tm_shift)
655%40%
70<1%15%

Interpretation: The data clearly shows a thermal stabilization of Kinase X in the presence of "n-(2-Oxo-2-phenylethyl)benzamide," with the melting temperature (Tm) shifting from 55°C to 60°C. This provides strong evidence of direct target engagement in the cellular environment.

Affinity Chromatography: Fishing for the Target

Affinity chromatography is a classic and powerful method for identifying the direct binding partners of a small molecule.[8][9] This technique involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) and then using this "bait" to capture its binding partners from a cell lysate.[9][10]

While CETSA confirms engagement with a known putative target, affinity chromatography is a discovery tool used when the target is unknown. It can identify novel binding partners and provide a more unbiased view of the compound's interactome. Photo-affinity chromatography, which incorporates a photo-reactive group onto the compound, is particularly useful for capturing weak or transient interactions.[11]

The workflow begins with synthesizing a modified version of "n-(2-Oxo-2-phenylethyl)benzamide" that includes a linker and a tag (e.g., biotin) for immobilization.[11] This "bait" is then incubated with cell lysate, washed to remove non-specific binders, and the specifically bound proteins are eluted and identified by mass spectrometry.[10][11]

Diagram: Affinity Chromatography Workflow

Affinity_Chromatography_Workflow cluster_probe_synthesis Probe Synthesis & Immobilization cluster_lysate_prep Lysate Preparation cluster_binding_wash Binding and Washing cluster_elution_analysis Elution and Analysis synthesis Synthesize tagged n-(2-Oxo-2-phenylethyl)benzamide immobilize Immobilize on beads synthesis->immobilize bind Incubate lysate with beads immobilize->bind lysate Prepare cell lysate lysate->bind wash Wash to remove non-specific binders bind->wash elute Elute bound proteins wash->elute ms Identify proteins by Mass Spectrometry elute->ms

Caption: Key steps in an affinity chromatography experiment for target ID.

Table 2: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Affinity Chromatography
Principle Ligand-induced thermal stabilization of the target protein.[4]Immobilized ligand captures binding partners from a lysate.[8][9]
Compound Modification Not required (label-free).[3]Required (synthesis of a tagged derivative).[11]
Primary Use Case Validating a known or hypothesized target.[5]Discovering unknown targets.[12]
Physiological Context High (intact cells).[7]Moderate (cell lysate).
Key Output Thermal melt curve shift.List of putative binding partners from mass spectrometry.[10]
Potential Pitfalls Target must be thermally stable; requires a specific antibody.Synthesis of the probe may alter binding; non-specific binding can be an issue.

Part 2: Linking Target Engagement to Cellular Function - Does the Interaction Matter?

Confirming a direct physical interaction is only the first step. The next critical phase is to demonstrate that engaging this target with "n-(2-Oxo-2-phenylethyl)benzamide" is the direct cause of the observed anti-proliferative phenotype.

Genetic Knockdown (siRNA/shRNA): Silencing the Target

One of the most definitive ways to validate a target is to remove it from the system and see if the compound still has an effect. Small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to specifically degrade the mRNA of the putative target, thereby "knocking down" its protein expression.[13]

The logic here is straightforward: if "n-(2-Oxo-2-phenylethyl)benzamide" exerts its anti-proliferative effect by inhibiting our putative target, Kinase X, then reducing the levels of Kinase X should either mimic the effect of the compound or make the cells resistant to the compound.[14] This provides a strong causal link between the target and the phenotype.[15]

Diagram: siRNA Target Validation Logic

siRNA_Logic cluster_hypothesis Hypothesis cluster_experiment Experimental Test cluster_prediction Predicted Outcome Compound n-(2-Oxo-2-phenylethyl)benzamide Target Target Protein (Kinase X) Compound->Target inhibits Phenotype Anti-proliferative Phenotype Compound->Phenotype If hypothesis is true... Target->Phenotype causes siRNA siRNA against Target Protein Knockdown Reduced Target Protein siRNA->Knockdown causes Resistance Resistance to Compound's Effect siRNA->Resistance ...then this should occur. Knockdown->Resistance leads to

Caption: The logical framework for using siRNA to validate a drug target.

Table 3: Hypothetical siRNA Knockdown Results

Cell TreatmentCompound EC50 (Anti-proliferation)
Control siRNA1 µM
Kinase X siRNA> 50 µM (Resistant)
Off-target siRNA1.2 µM

Interpretation: Knocking down Kinase X renders the cells significantly more resistant to "n-(2-Oxo-2-phenylethyl)benzamide," strongly suggesting that Kinase X is the biologically relevant target for the compound's anti-proliferative activity.

In-Cell Western (ICW): Quantifying Downstream Signaling

If the target is part of a known signaling pathway (e.g., a kinase), a powerful validation strategy is to measure the compound's effect on downstream phosphorylation events directly in the cell. The In-Cell Western (ICW) is a high-throughput, quantitative immunocytochemical technique perfect for this application.[17][18] It combines the specificity of Western blotting with the throughput of an ELISA.[17]

By quantifying a specific downstream substrate's phosphorylation, we can directly assess the compound's impact on the target's enzymatic activity within its native cellular context.[19] This provides mechanistic evidence that links target engagement to a functional cellular outcome.

Cells are cultured in 96- or 384-well plates, treated with the compound, and then fixed and permeabilized.[20][21] The cells are then incubated with a primary antibody against the phosphorylated substrate of Kinase X and a normalization antibody (e.g., total protein or a housekeeping gene). Fluorescently labeled secondary antibodies are used for detection and quantification.[17][20]

Table 4: Comparison of Functional Validation Methodologies

FeatureGenetic Knockdown (siRNA)In-Cell Western (ICW)
Principle Removal of the target protein to assess phenotypic changes.[13]Quantifying downstream signaling events post-compound treatment.[17]
Primary Question Answered Is the target necessary for the compound's effect?Does the compound modulate the target's activity in the cell?
Throughput ModerateHigh.[18]
Key Output Shift in compound potency (e.g., EC50).Quantitative measure of downstream target modulation (e.g., IC50).
Prerequisites Effective siRNA sequence; cells must be transfectable.A known downstream marker; a specific phospho-antibody.
Potential Pitfalls Off-target effects of siRNA; incomplete knockdown.[14]Antibody specificity; signal-to-noise ratio.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies are provided below.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells in a T175 flask and grow to ~80% confluency. Harvest the cells and resuspend in PBS containing protease inhibitors.

  • Compound Incubation: Divide the cell suspension into two tubes. Add "n-(2-Oxo-2-phenylethyl)benzamide" to the desired final concentration to one tube and an equivalent volume of vehicle (e.g., DMSO) to the other. Incubate at 37°C for 1 hour.

  • Heating Step: Aliquot 100 µL of each cell suspension into PCR tubes for each temperature point to be tested (e.g., 40°C to 70°C in 5°C increments). Heat the tubes in a thermal cycler for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes.[5]

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction) and analyze by Western Blot using a specific antibody for the putative target (Kinase X).

  • Quantification: Quantify the band intensities and normalize to the 40°C sample. Plot the percentage of soluble protein against temperature to generate the melt curves.

Protocol 2: In-Cell Western (ICW)
  • Cell Plating: Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of "n-(2-Oxo-2-phenylethyl)benzamide" for the desired time (e.g., 2 hours). Include vehicle-only and positive control wells.

  • Fixation: Remove the media and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.[20][21]

  • Permeabilization: Wash the wells four times for 5 minutes each with 200 µL of PBS containing 0.1% Triton X-100.[20]

  • Blocking: Add 150 µL of a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a fish gel solution) and incubate for 1.5 hours at room temperature with gentle shaking.[20][21]

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of primary antibody solution (containing both the anti-phospho-substrate antibody and a normalization antibody, e.g., anti-GAPDH) diluted in antibody dilution buffer. Incubate for 2 hours at room temperature or overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the plate four times with wash buffer (PBS + 0.1% Tween-20). Add 50 µL of the secondary antibody cocktail (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) diluted in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: Wash the plate four times with wash buffer and once with PBS. Remove all liquid and scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®). Normalize the phospho-protein signal to the normalization protein signal and plot the dose-response curve.

Conclusion and Forward Look

Validating the biological target of a novel compound like "n-(2-Oxo-2-phenylethyl)benzamide" is a multi-faceted challenge that demands a rigorous, orthogonal approach. This guide has compared and detailed several key methodologies, each providing a unique and essential piece of the validation puzzle.

By first confirming direct target engagement in a native cellular environment using a technique like CETSA, and then causally linking that engagement to the observed cellular phenotype through genetic knockdown, researchers can build a robust and compelling case for their compound's mechanism of action. Further mechanistic insights can be gained by quantifying the compound's effect on downstream signaling pathways using methods such as In-Cell Western.

References

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals. [URL: https://rockland-inc.com/in-cell-western-icw-protocol.aspx]
  • Target Identification and Validation (Small Molecules). University College London. [URL: https://www.ucl.ac.
  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022-08-20). STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9479707/]
  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta Inc. [URL: https://advansta.com/wp-content/uploads/2023/11/Mastering-the-In-Cell-Western-Advansta-2023.pdf]
  • In-Cell Western Protocol. Biomol. [URL: https://www.biomol.com/resources/protocols-and-troubleshooting/in-cell-western-protocol]
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [URL: https://bio-protocol.org/e4745]
  • Post-Identification Target Validation: Critical Steps in Small-Molecule. (2026-01-07). AntBio. [URL: https://www.antbio.com/news/post-identification-target-validation-critical-steps-in-small-molecule-drug-discovery-124.html]
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016-03-09). Journal of Biological Methods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4909772/]
  • In-Cell Western. Cell Signaling Technology. [URL: https://www.cellsignal.
  • Identification and validation of protein targets of bioactive small molecules. (2025-08-06). ResearchGate. [URL: https://www.researchgate.net/publication/225021235_Identification_and_validation_of_protein_targets_of_bioactive_small_molecules]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). The Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379517/]
  • How siRNA Knockdown Antibody Validation Works. (2017-03-15). Lab Manager. [URL: https://www.labmanager.
  • Target Identification and Validation in Drug Discovery. (2025-12-08). Chemspace. [URL: https://chem-space.
  • Affinity Chromatography Protocol. (2019-06-26). Conduct Science. [URL: https://conductscience.
  • Identification of Direct Protein Targets of Small Molecules. (2011). Current Protocols in Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3149868/]
  • siRNA Screening Validate Thousands of Targets in a Single Week. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna-and-mirna/general-articles/sirna-screening-validate-thousands-of-targets-in-a-single-week.html]
  • Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences. [URL: https://www.danaher.
  • Validation of siRNA-mediated knockdown of COPI-specific target genes. Bio-protocol. [URL: https://bio-protocol.org/exchange/protocoldetail?id=10100418&type=2]
  • Small molecule target identification using photo-affinity chromatography. (2019-03-15). Methods in Enzymology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6420177/]
  • Affinity Chromatography. Creative Biolabs. [URL: https://www.creative-biolabs.
  • VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. (2012). Journal of Surgical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448834/]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8132049/]
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Validation

A Comparative Guide to Evaluating the In Vivo Efficacy of Novel Benzamide Derivatives: A Framework Using PARP Inhibitors as a Benchmark

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for designing and interpreting in vivo efficacy studies for novel benzamide-containing compo...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for designing and interpreting in vivo efficacy studies for novel benzamide-containing compounds, such as "n-(2-oxo-2-phenylethyl)benzamide." As extensive public data on the in vivo performance of this specific molecule is not available, we will leverage the well-established class of benzamide-containing Poly(ADP-ribose) polymerase (PARP) inhibitors as a comparative benchmark. This approach allows us to outline field-proven methodologies and establish a robust context for evaluating new chemical entities.

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to form key hydrogen bonds makes it a frequent component of enzyme inhibitors. Notably, it is central to the mechanism of PARP inhibitors (PARPi), a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations.[1][2] By understanding the in vivo evaluation of established PARPi like Olaparib and Talazoparib, researchers can design rigorous, self-validating studies for novel benzamide derivatives.

Mechanistic Considerations: The PARP Inhibition Model

The primary mechanism of action for clinically relevant benzamide derivatives in oncology is the inhibition of PARP enzymes, particularly PARP1 and PARP2, which are critical for repairing single-strand DNA breaks (SSBs).

Causality of Action: In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[3] Some PARP inhibitors, like Talazoparib, also exhibit a potent "trapping" mechanism, where they stabilize the PARP enzyme on the DNA, further enhancing cytotoxicity.[4][5]

Below is a diagram illustrating this critical signaling pathway.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Event cluster_PARP_Repair PARP-Mediated Repair (HR-Proficient Cell) cluster_Synthetic_Lethality Synthetic Lethality (HR-Deficient Cell) SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruits Replication Replication Fork Collapse SSB->Replication during S-Phase BER Base Excision Repair (BER) PARP1->BER initiates PARPi N-Benzoylbenzamide Derivative (e.g., PARP Inhibitor) PARP1->PARPi Repair DNA Repair & Cell Survival BER->Repair Trapping PARP Trapping on DNA PARPi->Trapping inhibits & causes Trapping->Replication exacerbates DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Deficient Defective Homologous Recombination (HR) DSB->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

Designing a Comparative In Vivo Efficacy Study

The gold standard for evaluating the in vivo efficacy of anticancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. A well-designed study includes the test compound, a vehicle control, and a relevant clinical comparator (e.g., Olaparib).

Experimental Protocol: Tumor Xenograft Efficacy Study

This protocol is a self-validating system. The inclusion of a vehicle group establishes the baseline tumor growth rate, while the positive control (a known PARPi) validates the model's sensitivity to the proposed mechanism of action. The efficacy of the test compound is thus judged against both a null and a positive benchmark.

Objective: To determine the anti-tumor efficacy of a novel benzamide derivative compared to a vehicle control and an established PARP inhibitor in a human tumor xenograft model.

Materials:

  • 6-8 week old female athymic nude mice.

  • HR-deficient human cancer cell line (e.g., OVCAR8, Capan-1).

  • Test Compound (e.g., n-(2-oxo-2-phenylethyl)benzamide), formulated for oral gavage.

  • Positive Control: Olaparib or Talazoparib, formulated for oral gavage.[6]

  • Vehicle (e.g., 10% DMAc, 6% Solutol HS-15, 84% PBS).[7]

  • Matrigel for cell implantation.

  • Calipers for tumor measurement.

Methodology:

  • Cell Culture & Implantation:

    • Culture cancer cells under standard conditions to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth & Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle): Administer the vehicle solution daily via oral gavage.

    • Group 2 (Test Compound): Administer the novel benzamide derivative at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.

    • Group 3 (Positive Control): Administer Olaparib (e.g., 50 mg/kg) or Talazoparib (e.g., 0.33 mg/kg) daily via oral gavage.[6]

    • Treat animals for a defined period, typically 21-28 days.

  • Monitoring & Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • The primary safety endpoint is body weight change and clinical signs of toxicity.

    • The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the treatment period ends.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis A 1. Culture HR-Deficient Cancer Cells B 2. Subcutaneous Implantation in Mice A->B C 3. Monitor Tumor Growth to ~100 mm³ B->C D 4. Randomize into Cohorts (Vehicle, Test Compound, Positive Control) C->D E 5. Daily Oral Dosing (21-28 days) D->E F 6. Measure Tumor Volume & Body Weight (2x/week) E->F G 7. Calculate Tumor Growth Inhibition (TGI) F->G H 8. Assess Toxicity (Body Weight, Clinical Signs) F->H I 9. Comparative Efficacy & Safety Assessment G->I H->I

Caption: Standard workflow for an in vivo tumor xenograft efficacy study.

Comparative In Vivo Efficacy of Established PARP Inhibitors

The following table summarizes representative in vivo efficacy data for Olaparib and Talazoparib, providing a benchmark against which novel compounds can be compared. The choice of model and dosage is critical; for instance, Talazoparib is significantly more potent and is therefore administered at much lower doses.[6][8]

Compound Cancer Model Animal Model Dose & Route Key Efficacy Outcome Reference
Olaparib OVCAR8 (Ovarian)Nude Mice Xenograft50 mg/kg, p.o., dailySignificant tumor growth inhibition when combined with tirapazamine.
Olaparib BRCA1-deficient Mammary TumorBRCA1Co/Co;MMTV-Cre;p53+/- Mouse100 mg/kg (in diet)Significantly delayed tumor development and extended lifespan.[1]
Talazoparib MX-1 (Breast, BRCA1 mutant)Nude Mice Xenograft0.33 mg/kg, p.o., dailySignificantly inhibited tumor growth as a monotherapy.[6]
Talazoparib RMG1 (Ovarian)Nude Mice Xenograft0.33 mg/kg, p.o., dailyGreater tumor growth inhibition when combined with low-dose temozolomide.[8]
Talazoparib SCLC PDX ModelsPatient-Derived Xenograft0.2 mg/kg, p.o., dailySignificant tumor growth inhibition when combined with radiation.[7]
Veliparib Calu6 (NSCLC)SCID Mice Xenograft200 mg/kg, p.o., BIDSynergistic activity observed in combination with cisplatin.[9]

p.o. = per os (by mouth); BID = bis in die (twice a day); NSCLC = Non-Small Cell Lung Cancer; PDX = Patient-Derived Xenograft.

Authoritative Grounding & Comprehensive References

The protocols and mechanisms described herein are grounded in established, peer-reviewed research. The causality behind PARP inhibitor efficacy is based on the principle of synthetic lethality, a cornerstone of modern targeted cancer therapy. The experimental designs reflect standard practices in preclinical pharmacology, ensuring that data generated is robust and comparable across different studies. For example, the use of patient-derived xenograft (PDX) models, as seen with Talazoparib, represents a more clinically relevant approach to preclinical testing.[7] Furthermore, combination strategies, such as pairing PARP inhibitors with chemotherapy or radiation, are a key area of investigation aimed at overcoming resistance and enhancing efficacy.[2][8][9]

References

  • Oncotarget. (2022-01-01). Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models. [Link]

  • National Institutes of Health (NIH). (2014-05-09). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. [Link]

  • Journal of Clinical Investigation (JCI). (2021-11-15). Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models. [Link]

  • AACR Journals. (2023-11-01). Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. [Link]

  • Clinical Cancer Research. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. [Link]

  • ResearchGate. In vivo efficacy study of PARP inhibitors alone or in combination with... [Link]

  • AACR Journals. (2013-11-01). Abstract A221: Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. [Link]

  • National Institutes of Health (NIH). (2017-08-01). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. [Link]

  • ResearchGate. In vivo efficacy of olaparib in combination with FK866 inhibitor in TN... [Link]

  • PubMed. (1994). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. [Link]

  • Frontiers. (2023-05-08). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. [Link]

  • PubMed. (2021-04-15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

  • National Institutes of Health (NIH). (2018-05-15). Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. [Link]

  • ResearchGate. (2025-08-06). (PDF) Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. [Link]

  • National Institutes of Health (NIH). (2013-08-15). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. [Link]

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Comparative

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of N-(2-Oxo-2-phenylethyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Selectivity in Drug Discovery The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selectivity in Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of biologically active agents, from antipsychotics to antiemetics and kinase inhibitors.[1][2][3] Our focus here is on N-(2-Oxo-2-phenylethyl)benzamide (CAS 4190-14-1), a molecule whose biological activity and selectivity profile are not yet extensively characterized. The presence of both a benzamide group and a reactive α-keto amide moiety suggests a potential for varied biological interactions.

However, this structural richness also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. In drug development, a molecule that interacts with unintended targets can lead to unforeseen side effects, toxicity, or a misleading interpretation of its mechanism of action. Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false positive results in high-throughput screens due to non-specific activity.[4][5]

This guide provides a comprehensive, technically grounded framework for a comparative cross-reactivity study of N-(2-Oxo-2-phenylethyl)benzamide. We will outline a tiered experimental strategy, detail robust protocols, and provide a logical framework for data interpretation, empowering researchers to build a clear and objective selectivity profile for this and similar molecules.

Comparative Framework: Selection of Comparator Compounds

To contextualize the cross-reactivity profile of our lead compound, a carefully selected panel of comparator molecules is essential. This allows us to dissect the contributions of the core scaffold versus its unique substituents.

  • Test Article (Compound A): N-(2-Oxo-2-phenylethyl)benzamide The molecule of interest, featuring the core benzamide structure linked to a phenylethyl-2-one group.

  • Structural Analog (Compound B): N-(2-(Benzylamino)-2-oxoethyl)benzamide This analog is structurally similar to Compound A but has been investigated for its ability to protect pancreatic β-cells from endoplasmic reticulum stress. Its inclusion allows for a direct comparison of how subtle structural changes impact the selectivity profile.

  • Scaffold Control (Compound C): Benzamide The parent benzamide molecule.[6] This compound serves as a baseline control to determine if any observed off-target activity is inherent to the simple benzamide pharmacophore itself.

cluster_A Compound A: N-(2-Oxo-2-phenylethyl)benzamide cluster_B Compound B: N-(2-(Benzylamino)-2-oxoethyl)benzamide cluster_C Compound C: Benzamide A A B B C C

Caption: Chemical structures of the test and comparator compounds.

Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach is the most resource-efficient method for building a comprehensive selectivity profile. We begin with broad screening against large target families known to be modulated by benzamide-containing molecules and progress to more specific functional assays.

start Initiate Study with Compounds A, B, and C tier1 Tier 1: Broad Off-Target Screening (Single High Concentration, e.g., 10 µM) start->tier1 kinase_panel Kinase Panel (e.g., 400+ kinases) tier1->kinase_panel Primary Screen gpcr_panel GPCR Binding Panel (e.g., 100+ receptors) tier1->gpcr_panel Primary Screen analysis1 Data Analysis: Identify 'Hits' (% Inhibition > 50%) kinase_panel->analysis1 gpcr_panel->analysis1 tier2 Tier 2: Cellular & Functional Assays analysis1->tier2 No Significant Hits tier3 Tier 3: Dose-Response Confirmation analysis1->tier3 Significant Hits Identified cytotoxicity Cytotoxicity Profiling (e.g., HepG2, HEK293 cells) tier2->cytotoxicity analysis2 Data Analysis: Determine IC50/EC50 Values cytotoxicity->analysis2 conclusion Final Selectivity Profile & Report analysis2->conclusion dose_response Generate IC50 Curves for Tier 1 Hits tier3->dose_response dose_response->analysis2

Caption: Proposed workflow for cross-reactivity screening.

PART 1: Broad Off-Target Liability Screening

The initial step is to perform a broad screen at a single, high concentration (typically 10 µM) to identify potential off-target interactions across major drug target families. The benzamide scaffold is a known "privileged structure" that can interact with a variety of targets, most notably protein kinases and G-Protein Coupled Receptors (GPCRs).[7][8]

Experimental Protocol: Kinase Panel Screening

Rationale: Many approved drugs containing the benzamide moiety are kinase inhibitors.[9][10] A broad kinase panel provides an efficient way to identify potential inhibitory activity against a wide range of the human kinome.

  • Compound Preparation: Prepare 10 mM stock solutions of Compounds A, B, and C in 100% DMSO. From these, create intermediate dilutions to achieve a final assay concentration of 10 µM with a final DMSO concentration of ≤0.1%.

  • Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™ Kinase Assay).

  • Procedure (Example using ADP-Glo™): a. Dispense 5 µL of kinase reaction buffer containing the specific kinase and its substrate into a 384-well plate. b. Add 2.5 µL of the test compound dilution (or vehicle control). c. Initiate the reaction by adding 2.5 µL of ATP solution. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be detected. d. Incubate for 60 minutes at room temperature. e. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. f. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes. g. Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle (DMSO) control. A common threshold for a "hit" in a primary screen is >50% inhibition.

Experimental Protocol: GPCR Binding Panel

Rationale: GPCRs are the largest family of membrane receptors and are targeted by a significant percentage of all approved drugs.[11][12] Benzamide derivatives are known to interact with various GPCRs, making this panel essential for a thorough cross-reactivity assessment.

  • Compound Preparation: As described for the kinase panel, prepare compounds for a final assay concentration of 10 µM.

  • Assay Platform: Employ a commercial radioligand binding assay panel (e.g., Eurofins SafetyScreen44™ or PerkinElmer).

  • Procedure (General Radioligand Binding): a. Membrane preparations from cells expressing the target GPCR are incubated with a specific radioligand at a concentration near its Kd. b. The test compound (10 µM) is added to the reaction to compete for binding with the radioligand. c. Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand. d. After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through a filter mat. e. The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding relative to the vehicle control. A value >50% is typically considered a hit.

PART 2: Cellular Toxicity and Functional Assays

Any compound intended for therapeutic use must be evaluated for cytotoxicity. This tier aims to assess the general toxicity of the compounds on relevant cell lines and to confirm any hits from Tier 1 with dose-response curves.

Experimental Protocol: Cytotoxicity Assay (MTT Method)

Rationale: The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14] We propose using HepG2 (a human liver cell line) to assess potential hepatotoxicity and HEK293 (a common human kidney cell line) for general toxicity.

  • Cell Culture: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compounds A, B, and C (e.g., from 100 µM down to 0.01 µM). Replace the cell culture medium with medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison. Below are templates with hypothetical data to illustrate the expected output.

Table 1: Hypothetical Kinase Panel Screening Results (% Inhibition at 10 µM)

Kinase TargetCompound ACompound BCompound CKinase Family
ABL18%5%2%Tyrosine Kinase
BRAF12%9%4%Ser/Thr Kinase
EGFR 65% 25%3%Tyrosine Kinase
PIM1 72% 58% 15%Ser/Thr Kinase
SRC15%11%6%Tyrosine Kinase
TYK24%2%1%Tyrosine Kinase

Table 2: Hypothetical GPCR Binding Panel Results (% Inhibition at 10 µM)

GPCR TargetCompound ACompound BCompound CReceptor Family
ADRB25%3%1%Adrenergic
DRD2 85% 60% 22%Dopamine
HTR2A35%28%10%Serotonin
OPRM12%1%0%Opioid

Table 3: Hypothetical Cytotoxicity Profiling Results (IC50 in µM)

Cell LineCompound ACompound BCompound C
HepG2> 100 µM> 100 µM> 100 µM
HEK29385 µM> 100 µM> 100 µM
Interpreting the Results
  • Kinase & GPCR Panels: In our hypothetical data, Compound A shows significant inhibition (>50%) of EGFR, PIM1, and DRD2 at 10 µM. This flags these as potential off-targets requiring follow-up dose-response studies to determine potency (IC50). Compound B shows moderate activity against PIM1 and DRD2, suggesting the N-benzylamino modification reduces but does not eliminate these interactions. Compound C (Benzamide) is largely inactive, indicating that the observed activities of A and B are driven by their specific substitutions, not the core scaffold.

  • Cytotoxicity: The hypothetical data suggests none of the compounds are overtly cytotoxic to liver cells (HepG2 IC50 > 100 µM). Compound A shows mild general cytotoxicity in HEK293 cells, which warrants consideration but is well above the concentrations where kinase/GPCR activity was observed.

Conclusion and Forward Look

This guide presents a structured, scientifically rigorous methodology for evaluating the cross-reactivity of N-(2-Oxo-2-phenylethyl)benzamide. By employing a tiered screening approach with well-chosen comparators, researchers can efficiently identify potential off-target liabilities and build a comprehensive selectivity profile.

The hypothetical results illustrate a scenario where Compound A has specific, potent off-target interactions that are not shared by its parent scaffold and are modulated by minor structural changes. Such a profile is critical for informed decision-making in a drug discovery program. It allows for the rational design of subsequent experiments, such as generating more selective analogs or assessing the in vivo consequences of the identified off-target activities. Ultimately, a thorough understanding of a compound's cross-reactivity is not a hurdle, but a prerequisite for developing safe and effective therapeutics.

References

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719–2740. [Link]

  • Nagasawa J, et al. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006;16(8):2289-2293. [Link]

  • Hauser AS, Attwood MM, Rask-Andersen M, Schiöth HB, Gloriam DE. Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. 2017;16(12):829-842. [Link]

  • PubChem. N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-{[4-(hydroxycarbamoyl)phenyl]methyl}benzamide. [Link]

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  • Zhang, J., et al. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. RSC Advances. 2013. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-Oxo-2-phenylethyl)benzamide for Laboratory Professionals

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as N-(2-Oxo-2-phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as N-(2-Oxo-2-phenylethyl)benzamide, are paramount to protecting laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of N-(2-Oxo-2-phenylethyl)benzamide, moving beyond mere compliance to foster a deeper understanding of the principles behind these critical laboratory practices.

Hazard Assessment and Chemical Profile of N-(2-Oxo-2-phenylethyl)benzamide

Before any handling or disposal procedures are initiated, a thorough understanding of the chemical's hazard profile is essential. N-(2-Oxo-2-phenylethyl)benzamide (CAS No. 4190-14-1) presents several key hazards that dictate its proper management.

Key Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][2]

  • Suspected Mutagenicity: There is evidence to suggest that this chemical may cause genetic defects.[3] This classification necessitates handling it with the same level of caution as other genotoxic or cytotoxic compounds.

A summary of the key chemical and physical properties of N-(2-Oxo-2-phenylethyl)benzamide is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular FormulaC₁₅H₁₃NO₂[4]
Molecular Weight239.27 g/mol [4]
CAS Number4190-14-1[4][5][6]
Melting Point125 - 128 °C[3]
AppearanceWhite to off-white solid[1]

Regulatory Framework: Navigating Compliance

The disposal of N-(2-Oxo-2-phenylethyl)benzamide is governed by a multi-tiered regulatory landscape, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, as well as state and local ordinances.[7]

Waste Characterization: Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9] N-(2-Oxo-2-phenylethyl)benzamide is not specifically listed. However, due to its toxicological profile, it would likely be classified as a toxic hazardous waste. It is the generator's responsibility to make a formal hazardous waste determination.

Potential RCRA Waste Codes: While a specific waste code is not assigned to N-(2-Oxo-2-phenylethyl)benzamide, the following may be applicable depending on the waste stream and any co-mingled substances:

  • U-Listed Wastes: If the discarded chemical is unused and meets the criteria for toxicity, it could potentially fall under a "U" code for toxic wastes.[9]

  • D001-D043: If the waste exhibits any of the hazardous characteristics as defined by the EPA, a "D" code would be assigned.[8]

Given the complexity of waste characterization, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor to ensure accurate classification and compliance.

Step-by-Step Disposal Protocol for N-(2-Oxo-2-phenylethyl)benzamide

The following protocol outlines the essential steps for the safe disposal of N-(2-Oxo-2-phenylethyl)benzamide from the point of generation to final removal from the laboratory.

Personal Protective Equipment (PPE)

Due to the compound's irritant and suspected mutagenic properties, appropriate PPE is non-negotiable.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10]

  • Lab Coat: A buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Waste Segregation and Collection

Proper segregation at the source is a cornerstone of safe laboratory waste management.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid N-(2-Oxo-2-phenylethyl)benzamide waste.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Amides can be incompatible with strong acids and oxidizing agents.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(2-Oxo-2-phenylethyl)benzamide," and the associated hazard warnings (e.g., "Toxic," "Irritant").

On-site Accumulation and Storage

Laboratories generating hazardous waste must adhere to strict guidelines for on-site storage.

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.

  • Container Integrity: Waste containers must be kept in good condition, compatible with the chemical, and securely closed at all times except when adding waste.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate spills.

Final Disposal

The ultimate disposal of N-(2-Oxo-2-phenylethyl)benzamide must be conducted by a licensed hazardous waste management company.

  • Incineration: High-temperature incineration is the preferred method for the disposal of solid organic chemical waste, as it ensures complete destruction of the compound.[11]

  • Secure Landfill: In some cases, and only after stabilization if required, the waste may be disposed of in a secure hazardous waste landfill.

It is critical to reiterate that under no circumstances should N-(2-Oxo-2-phenylethyl)benzamide be disposed of down the drain or in the regular trash.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency response plan is essential.

Spill Cleanup

In the event of a spill of solid N-(2-Oxo-2-phenylethyl)benzamide:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper PPE, including respiratory protection if dust is present.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.[12]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[13] Avoid creating dust.

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or paper towels.

    • For final decontamination, a 10% bleach solution followed by a rinse with water can be effective for surfaces.[14]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-(2-Oxo-2-phenylethyl)benzamide.

DisposalWorkflow cluster_legend *TSDF: Treatment, Storage, and Disposal Facility start Waste Generation (N-(2-Oxo-2-phenylethyl)benzamide) ppe Don Appropriate PPE start->ppe segregate Segregate into a Designated Container ppe->segregate label_waste Label Container as 'Hazardous Waste' with Chemical Name and Hazards segregate->label_waste saa Store in Satellite Accumulation Area (SAA) label_waste->saa spill Spill Occurs saa->spill pickup Arrange for Pickup by Licensed Waste Contractor saa->pickup cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->pickup No cleanup->saa transport Transport to a TSDF* pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal end Disposal Complete disposal->end key Workflow

Caption: Disposal workflow for N-(2-Oxo-2-phenylethyl)benzamide.

Conclusion: Fostering a Culture of Safety

The responsible disposal of N-(2-Oxo-2-phenylethyl)benzamide is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards of this compound and adhering to the established regulatory and procedural guidelines, researchers and drug development professionals can ensure a safe working environment and minimize their ecological footprint. This guide serves as a comprehensive resource to empower laboratory personnel to manage this chemical waste stream with the diligence and expertise that defines scientific excellence.

References

  • Oakland University. Spill Control/Emergency Response - EHSO Manual 2025-2026. Available at: [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. Available at: [Link]

  • University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]

  • University of Wollongong. LABORATORY WASTE DISPOSAL GUIDELINES. Available at: [Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321. Available at: [Link]

  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link]

  • Laboratory Waste Guide 2025. Laboratory Waste Guide. Available at: [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Available at: [Link]

  • ResearchGate. Thermal, spectroscopic and DFT studies of solid benzamide. Available at: [Link]

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  • PubChem. N-(1-Phenylethyl)benzamide. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Oxo-2-phenylethyl)benzamide

Welcome to your definitive guide for the safe handling of N-(2-Oxo-2-phenylethyl)benzamide (CAS No. 4190-14-1).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide for the safe handling of N-(2-Oxo-2-phenylethyl)benzamide (CAS No. 4190-14-1). As researchers dedicated to advancing drug discovery and development, our most critical asset is our own well-being. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk mitigation. Here, we will dissect the why behind each safety protocol, ensuring that every step you take is informed, deliberate, and validated.

Hazard Identification & Risk Assessment: Understanding the Compound

N-(2-Oxo-2-phenylethyl)benzamide is an organic compound belonging to the α-keto amide class. While specific toxicological data is limited, the available Safety Data Sheets (SDS) and the chemical nature of its functional groups provide a clear basis for a thorough risk assessment.

Primary Hazards:

  • Acute Oral Toxicity (Harmful): The compound is classified as harmful if swallowed (H302).[1][2] Ingestion can lead to adverse health effects, making it critical to prevent any contact with the mouth.

  • Serious Eye Irritation: Direct contact with the eyes will cause serious irritation (H319).[1][2] The fine, powdered nature of the solid increases the risk of accidental eye exposure.

  • Potential Skin & Respiratory Irritation: While not the primary classified hazard, related benzamide and α-keto amide structures are known to cause skin and respiratory irritation.[3] As a powdered substance, it poses an inhalation risk, which can irritate the respiratory tract.

Based on this profile, all handling procedures must be designed to prevent ingestion, eye contact, skin contact, and inhalation of the powder.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, we must first implement more effective control measures. This globally accepted framework, the Hierarchy of Controls, prioritizes safety strategies from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not applicable; compound is required) Substitution Substitution (Not applicable; compound is specific) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For N-(2-Oxo-2-phenylethyl)benzamide, our focus begins with Engineering Controls .

  • Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transferring, must be performed inside a certified chemical fume hood. This contains the powder, preventing inhalation and contamination of the general laboratory space.

Core PPE Requirements: A Head-to-Toe Protocol

Once engineering and administrative controls are in place, we select PPE to mitigate the remaining residual risk. The mandatory precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[1][2]

Eye and Face Protection

Why: To prevent serious eye irritation from airborne powder or accidental splashes of solutions.[2]

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. Unlike standard safety glasses, goggles provide a complete seal around the eyes, offering superior protection against fine dust.

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching), a face shield should be worn in addition to chemical splash goggles.[4]

Hand Protection

Why: To prevent skin contact, potential irritation, and accidental ingestion from contaminated hands.

  • Glove Selection: Nitrile gloves are the standard and recommended choice for handling solid N-(2-Oxo-2-phenylethyl)benzamide and its solutions in common laboratory solvents. They offer good resistance to a range of chemicals and provide adequate dexterity.

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Don double gloves (two pairs of nitrile gloves) when handling the pure solid or concentrated solutions. This provides an extra layer of protection against tears and minimizes contamination during glove removal.

    • Remove and replace gloves immediately if they become contaminated.

    • Never wear gloves outside of the laboratory area.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Glove Material Suitability for N-(2-Oxo-2-phenylethyl)benzamide Key Considerations
Nitrile Excellent (Recommended) Good general chemical resistance, good for solids and common organic solvents.
Latex Adequate Prone to causing allergies; offers less chemical protection than nitrile.
Vinyl Not Recommended Poor chemical resistance; should not be used for handling hazardous chemicals.[5]
Skin and Body Protection

Why: To protect skin from contact and to prevent contamination of personal clothing.

  • Lab Coat: A flame-resistant (FR) lab coat with long sleeves and snap closures is mandatory. It should be kept fully fastened at all times.

  • Additional Protection: For procedures with a high splash potential, a chemically resistant apron worn over the lab coat is recommended.

  • Personal Attire: Full-length trousers and closed-toe shoes are required. Shorts, skirts, and open-toed footwear are strictly prohibited in the laboratory.

Respiratory Protection

Why: To prevent the inhalation of the fine powder, which may cause respiratory irritation.[3]

  • Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection and is sufficient for most standard laboratory operations.

  • When a Respirator is Needed: In the rare event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection would be necessary. In such a scenario, a NIOSH-approved respirator with a P100 particulate filter (for solids) or an organic vapor/acid gas (OV/AG) cartridge would be appropriate, depending on the nature of the exposure. All respirator use requires prior medical clearance and fit-testing as per institutional and OSHA guidelines.

Procedural Guidance: From Weighing to Waste

Safe Handling and Operations
  • Preparation: Designate a specific area within the fume hood for handling the compound.

  • Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain dust. Use a spatula to gently transfer the solid. Avoid pouring, which can generate dust clouds.

  • Dissolution: Add solvents to the solid slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume.

  • Post-Handling: After completing work, decontaminate the handling area (balance, spatula, fume hood surface) with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical. The following workflow should be adopted.

Spill_Response_Workflow cluster_spill Spill Response Protocol Spill Spill Occurs Alert Alert others in the area Spill->Alert Assess Assess the spill (Size, Location) Alert->Assess Evacuate Evacuate immediate area (if necessary) ContactEHS Contact EH&S / Emergency Personnel Evacuate->ContactEHS SmallSpill Small Spill (<5g, Contained) Assess->SmallSpill Small & Contained LargeSpill Large Spill (>5g, Uncontained) Assess->LargeSpill Large or Uncontained Cleanup Use spill kit: 1. Cover with absorbent 2. Gently collect material 3. Decontaminate area SmallSpill->Cleanup LargeSpill->Evacuate Dispose Dispose of waste in labeled hazardous waste container Cleanup->Dispose

Caption: Workflow for responding to a chemical spill.

Decontamination and Disposal
  • Glassware: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethyl acetate) in the fume hood. The rinsate must be collected as hazardous waste.

  • Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels, etc.) must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and reaction waste must be collected in a dedicated, sealed, and properly labeled hazardous waste container for disposal according to your institution's and local regulations.[2]

By integrating this comprehensive safety framework into your daily operations, you ensure not only your personal safety but also the integrity and reliability of your scientific research.

References

  • N-(2-OXO-2-PHENYLETHYL)BENZAMIDE - Safety Data Sheet . ChemicalBook.

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  • PPE and Safety for Chemical Handling . ACS Material.

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School.

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  • SAFETY DATA SHEET - Sigma-Aldrich (for a related compound) . Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific (for a related compound) . Fisher Scientific.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Oxo-2-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
n-(2-Oxo-2-phenylethyl)benzamide
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